molecular formula C28H33F3N8O5S B14762663 AST5902 mesylate

AST5902 mesylate

Cat. No.: B14762663
M. Wt: 650.7 g/mol
InChI Key: NQBRKLBKHDKWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AST5902 mesylate is a useful research compound. Its molecular formula is C28H33F3N8O5S and its molecular weight is 650.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H33F3N8O5S

Molecular Weight

650.7 g/mol

IUPAC Name

methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide

InChI

InChI=1S/C27H29F3N8O2.CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);1H3,(H,2,3,4)

InChI Key

NQBRKLBKHDKWJB-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AST5902 Mesylate: A Novel EGFR Inhibitor Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST5902, the principal and pharmacologically active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) Alflutinib (also known as Furmonertinib, AST2818), has demonstrated significant antineoplastic activity. This technical guide provides a comprehensive overview of AST5902 mesylate, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Introduction

AST5902 is the N-desmethyl metabolite of Alflutinib, a potent and selective inhibitor of EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1] Alflutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form AST5902.[2][3] Both Alflutinib and AST5902 contribute to the in vivo pharmacological activity.[1] Notably, AST5902 exhibits a similar activity and selectivity profile to its parent compound.[4] This guide will focus on the technical aspects of this compound, providing a detailed resource for the scientific community.

Chemical Properties and Formulation

PropertyValueReference
Chemical Name N-(5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(methyl(2-(methylamino)ethyl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acrylamide methanesulfonateN/A
Molecular Formula C28H32F3N9O2 · CH4O3SN/A
Molecular Weight 687.7 g/mol N/A
Formulation Commonly available as a mesylate salt.N/A

Mechanism of Action: Targeting the EGFR Signaling Pathway

AST5902, as an active metabolite of a third-generation EGFR TKI, targets the ATP-binding site of the EGFR kinase domain. This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR->GRB2 Recruitment & Activation PI3K PI3K EGFR->PI3K Recruitment & Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival AST5902 This compound AST5902->EGFR Inhibition

EGFR Signaling Pathway and Inhibition by AST5902.

Preclinical Data

In Vitro Kinase and Cell-Based Assays

AST5902 has been evaluated for its inhibitory activity against wild-type EGFR and various EGFR mutations. The half-maximal inhibitory concentration (IC50) values are summarized below.

TargetCell LineMutation TypeAST5902 IC50 (nM)Alflutinib (Furmonertinib) IC50 (nM)Osimertinib IC50 (nM)Reference
EGFR N/AKinase Assay6.91.9N/A[4]
EGFR L858R N/AKinase Assay2.91.2N/A[4]
EGFR T790M/L858R N/AKinase Assay0.921N/A[4]
WT EGFR A431Cell-based Assay273.1162.6471.6[4]
EGFR Exon 19 Del PC-9Cell-based Assay6.13.312.9[4]
Experimental Protocols

A mobility shift kinase assay is a common method to determine the IC50 of a kinase inhibitor. While the specific proprietary protocol for AST5902 is not publicly available, a general methodology is as follows:

  • Reaction Setup: A reaction mixture is prepared containing the purified EGFR kinase domain (wild-type or mutant), a fluorescently labeled peptide substrate, ATP, and a reaction buffer.

  • Inhibitor Addition: Serially diluted concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for kinase activity.

  • Termination: The reaction is stopped by adding a termination buffer containing EDTA.

  • Electrophoresis: The reaction products are separated by microfluidic capillary electrophoresis. The phosphorylated and unphosphorylated peptide substrates will migrate at different rates.

  • Data Analysis: The amount of phosphorylated product is quantified by fluorescence detection. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell viability assays are used to assess the cytotoxic effects of a compound on cancer cell lines. A general protocol is provided below:

  • Cell Seeding: Cancer cells (e.g., PC-9, A431) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[5][6]

  • Incubation: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Metabolism and Pharmacokinetics

AST5902 is the N-desmethyl metabolite of Alflutinib, formed primarily through the action of CYP3A4.[2][3]

Metabolism Alflutinib Alflutinib (AST2818) AST5902 AST5902 Alflutinib->AST5902 N-demethylation CYP3A4 CYP3A4 CYP3A4->Alflutinib Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation & Follow-up Patient Advanced NSCLC Patient (EGFR T790M positive) Inclusion Inclusion Criteria Met Patient->Inclusion Exclusion Exclusion Criteria Not Met Inclusion->Exclusion Consent Informed Consent Exclusion->Consent DoseEscalation Dose Escalation (NCT02973763) Consent->DoseEscalation DoseExpansion Dose Expansion (NCT03127449) DoseEscalation->DoseExpansion Treatment Oral Alflutinib (AST2818) once daily DoseExpansion->Treatment PK Pharmacokinetic Analysis (Alflutinib & AST5902) Treatment->PK Safety Safety & Tolerability (Adverse Events) Treatment->Safety Efficacy Efficacy Assessment (RECIST 1.1) Treatment->Efficacy FollowUp Follow-up Efficacy->FollowUp

References

Unraveling the Core Mechanism of AST5902 Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide provides an in-depth exploration of the mechanism of action of AST5902 mesylate, focusing on its role in inhibiting the EGFR signaling pathway, a critical driver in the pathogenesis of non-small cell lung cancer (NSCLC). This document synthesizes preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals. In preclinical studies, AST5902, along with its parent compound, has demonstrated potent and selective inhibition of activating EGFR mutations, including the T790M resistance mutation, while exhibiting lower activity against wild-type EGFR, which is indicative of a favorable safety profile.[1]

Introduction: The Role of EGFR in Non-Small Cell Lung Cancer

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of its tyrosine kinase domain, driving oncogenesis. First and second-generation EGFR-TKIs have shown clinical efficacy; however, the emergence of resistance mechanisms, most notably the T790M "gatekeeper" mutation, has limited their long-term effectiveness. Third-generation EGFR-TKIs were developed to overcome this resistance.

This compound: A Key Active Metabolite

AST5902 is the primary metabolite of Alflutinib, formed via metabolism by the cytochrome P450 enzyme CYP3A4.[1] Clinical pharmacokinetic studies have demonstrated that at steady state, the exposure to AST5902 is comparable to that of the parent drug, Alflutinib, and both moieties contribute to the overall pharmacological activity.[2]

Core Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The fundamental mechanism of action of AST5902 is the inhibition of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, AST5902 blocks the autophosphorylation and activation of the receptor. This, in turn, disrupts downstream signaling cascades that are crucial for tumor cell growth and survival.

Downstream Signaling Pathways Affected by AST5902

The inhibition of EGFR by AST5902 leads to the downregulation of several key signaling pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. By inhibiting EGFR, AST5902 prevents the activation of RAS and the subsequent phosphorylation cascade, leading to cell cycle arrest.

  • PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation. AST5902-mediated EGFR inhibition prevents the activation of PI3K and AKT, ultimately promoting apoptosis.

The following diagram illustrates the EGFR signaling pathway and the point of intervention by AST5902.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds AST5902 AST5902 Mesylate AST5902->EGFR Inhibits

EGFR Signaling Pathway and AST5902 Inhibition

Data Presentation: Inhibitory Activity of Alflutinib and AST5902

While specific IC50 values for AST5902 against a comprehensive panel of EGFR mutations are not publicly available in the reviewed literature, preclinical data for the parent compound, Alflutinib, and qualitative descriptions of AST5902's activity provide valuable insights.

Table 1: Preclinical Inhibitory Activity of Alflutinib against Uncommon EGFR Mutations

EGFR Mutation Cell Line IC50 (nM) of Alflutinib
G719S Ba/F3 12.4
S768I Ba/F3 21.6
L861Q Ba/F3 3.8

Data from a preclinical study.[1]

Qualitative data suggests that AST5902 possesses similar or even improved potency against classical and other activating EGFR mutations when compared to osimertinib.[3] Both Alflutinib and AST5902 demonstrate a lower inhibitory effect on wild-type EGFR, which is a key characteristic of third-generation inhibitors aimed at reducing toxicity.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of EGFR inhibitors like AST5902.

EGFR Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory activity of AST5902 on the enzymatic function of purified EGFR kinase domains (wild-type and various mutant forms).

Methodology:

  • Reagents: Purified recombinant human EGFR kinase domains (e.g., wild-type, L858R, Exon 19 deletion, T790M), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase assay buffer.

  • Procedure: a. Prepare a reaction mixture containing the EGFR kinase, substrate, and assay buffer in a 96-well plate. b. Add serial dilutions of this compound to the wells. c. Initiate the kinase reaction by adding a predetermined concentration of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: The concentration of AST5902 that inhibits 50% of the EGFR kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (EGFR Kinase, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add Serial Dilutions of AST5902 Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Quantify Phosphorylation Incubate->Stop_Reaction Calculate_IC50 Calculate IC50 Stop_Reaction->Calculate_IC50 End End Calculate_IC50->End

Workflow for an EGFR Kinase Assay
Cellular Proliferation Assay

Objective: To assess the effect of AST5902 on the viability and proliferation of cancer cell lines harboring different EGFR mutations.

Methodology:

  • Cell Lines: A panel of NSCLC cell lines with known EGFR status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M, and A549 for wild-type EGFR).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration of AST5902 that inhibits cell proliferation by 50% (IC50) by plotting the percentage of cell viability against the drug concentration.

Conclusion

This compound, as the primary active metabolite of Alflutinib, is a potent inhibitor of mutant EGFR, including the clinically significant T790M resistance mutation. Its mechanism of action centers on the blockade of the EGFR signaling pathway, leading to the suppression of downstream cascades that drive tumor cell proliferation and survival. The selectivity of AST5902 for mutant over wild-type EGFR underscores its potential as a targeted therapy with a favorable therapeutic window. Further research providing detailed quantitative data on the inhibitory profile of AST5902 will be invaluable for the continued development and clinical application of this therapeutic agent.

References

AST5902 Mesylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 mesylate is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is an irreversible and highly selective inhibitor of EGFR, developed for the treatment of non-small cell lung cancer (NSCLC) in patients with activating EGFR mutations, including the T790M resistance mutation.[1][2][3] Preclinical and clinical studies have demonstrated that AST5902 exhibits a similar inhibitory profile and contributes significantly to the overall anti-tumor efficacy of alflutinib.[1][4] At steady state during alflutinib administration, the exposure to AST5902 is comparable to that of the parent drug.[2] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its characterization.

Mechanism of Action

AST5902, like its parent compound alflutinib, is a third-generation EGFR inhibitor. These inhibitors are designed to selectively target EGFR harboring activating mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5] The mechanism involves the formation of a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[4] This targeted inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and growth.[6]

The chemical structures of alflutinib and its active metabolite AST5902 are shown below.

Figure 1: Chemical Structures of Alflutinib and AST5902.

Quantitative Data

The inhibitory activity of AST5902 has been quantified through various preclinical assays. The following tables summarize the available data on its potency against different kinases and cell lines.

Table 1: Kinase Inhibition Profile of AST5902

This table presents the half-maximal inhibitory concentration (IC50) values of AST5902 against a panel of kinases, as determined by a mobility shift assay.[4]

Kinase TargetAST5902 IC50 (nM)
EGFR6.9
EGFR_L858R2.9
EGFR_T790M_L858R0.92
ALK519
BLK581
BRK>1000
BTK276
Table 2: Cell-Based Inhibitory Activity of AST5902

This table summarizes the IC50 values of AST5902 in various cell lines harboring different EGFR and HER2 mutations, as determined by cell viability assays.[4]

Cell LineMutation TypeAST5902 IC50 (nM)
A431WT EGFR273.1
PC-9EGFR del19Not Reported
H1975EGFR L858R/T790MNot Reported
Ba/F3EGFR G719SNot Reported
Ba/F3EGFR L861QNot Reported
Ba/F3EGFR S768INot Reported
Ba/F3HER2 exon 20 insertionNot Reported

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments involving AST5902 are not publicly available, this section outlines the general methodologies for the key assays used in its preclinical characterization, based on standard practices in the field.

Kinase Inhibition Assay (Mobility Shift Assay)

A mobility shift assay is a common method to determine the inhibitory activity of a compound against a purified kinase.

Principle: This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. The separation of the phosphorylated and non-phosphorylated substrate is achieved based on differences in their mobility in a microfluidic device.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified EGFR kinase (wild-type or mutant), a specific peptide substrate, ATP, and the test compound (AST5902) at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.

  • Separation and Detection: The reaction products are then introduced into a microfluidic chip. An electric field is applied, causing the substrate and product to migrate at different velocities due to differences in charge and/or size. The amount of phosphorylated and non-phosphorylated substrate is quantified, often by fluorescence.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

Cell viability assays are used to assess the effect of a compound on the proliferation and survival of cancer cells.

Principle: These assays rely on measuring a parameter that is proportional to the number of viable cells, such as metabolic activity or ATP content.

General Protocol (using a tetrazolium-based reagent like MTT or MTS):

  • Cell Seeding: Cancer cell lines (e.g., PC-9, H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of AST5902 and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: A tetrazolium-based reagent is added to each well. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.

  • Incubation and Measurement: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from the resulting dose-response curves.

In Vivo Xenograft Model

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

General Protocol:

  • Cell Implantation: A suspension of human NSCLC cells (e.g., PC-9) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (vehicle control and AST5902 at various doses).

  • Drug Administration: AST5902 is administered to the mice, typically orally, on a defined schedule (e.g., once daily).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Data Analysis: The tumor growth curves for each treatment group are plotted. The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Visualizations

EGFR Signaling Pathway Inhibition by AST5902

The following diagram illustrates the mechanism of action of AST5902 within the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival AST5902 AST5902 AST5902->EGFR Inhibits

Caption: AST5902 inhibits EGFR signaling, blocking downstream pathways.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the general workflow for the preclinical assessment of an EGFR inhibitor like AST5902.

Preclinical_Workflow start Compound Synthesis (AST5902) kinase_assay In Vitro Kinase Assay (IC50 Determination) start->kinase_assay cell_assay Cell-Based Assays (Viability, Proliferation) kinase_assay->cell_assay xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) cell_assay->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd end Clinical Candidate pk_pd->end

Caption: Workflow for preclinical evaluation of AST5902.

Conclusion

This compound, as the primary active metabolite of alflutinib, is a potent and selective third-generation EGFR inhibitor. Its significant contribution to the anti-tumor activity of alflutinib highlights its importance in the treatment of EGFR-mutated NSCLC, particularly in cases with acquired resistance to earlier-generation TKIs. The data presented in this guide underscore the robust preclinical profile of AST5902 and provide a foundational understanding for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into its detailed molecular interactions and downstream signaling effects will continue to enhance our understanding of its therapeutic potential.

References

Alflutinib and its Active Metabolite AST5902: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Third-Generation EGFR Tyrosine Kinase Inhibitor for Non-Small Cell Lung Cancer

Introduction

Alflutinib (also known as furmonertinib, AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2][3] This technical guide provides a comprehensive overview of alflutinib and its principal active metabolite, AST5902, for researchers, scientists, and drug development professionals. The document details their mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols.

Alflutinib is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][4] The drug is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active metabolite AST5902.[5][6] Both alflutinib and AST5902 contribute to the overall pharmacological activity of the drug.[6][7]

Mechanism of Action

Alflutinib and its active metabolite AST5902 are potent and irreversible inhibitors of EGFR tyrosine kinase.[8] They selectively target EGFR mutations, including sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4][8] This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

The binding of alflutinib to the ATP-binding site of the EGFR kinase domain is irreversible, leading to a sustained inhibition of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[8] By blocking these pathways, alflutinib and AST5902 induce apoptosis and inhibit tumor growth in EGFR-mutated NSCLC.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for alflutinib and AST5902, encompassing clinical efficacy and pharmacokinetic parameters.

Table 1: Clinical Efficacy of Alflutinib in EGFR T790M-Positive NSCLC

Clinical EndpointResult95% Confidence IntervalClinical Study
Objective Response Rate (ORR)
Dose-Expansion Study (40-240 mg)76.7%-NCT03127449[1]
Phase IIb Study (80 mg)73.6%67.3–79.3%ALSC003 (NCT03452592)[9]
Phase II Pivotal Study74%68-80%-[3]
Disease Control Rate (DCR)
at 6 weeks87.3%82.1-91.4%ALSC003 (NCT03452592)[9]
at 12 weeks82.3%76.6-87.1%ALSC003 (NCT03452592)[9]
Progression-Free Survival (PFS)
Median PFS7.6 months7.0–NAALSC003 (NCT03452592)[9]
Median PFS9.6 months8.2-9.7Phase II Pivotal Study[3]

Table 2: Pharmacokinetic Interactions of Alflutinib and AST5902

Co-administered DrugEffect on AlflutinibEffect on AST5902Study Population
Rifampicin (Strong CYP3A4 Inducer) AUC0-∞ ↓ 86% Cmax ↓ 60%AUC0-∞ ↓ 17% Cmax ↑ 1.09-foldHealthy Volunteers[6][10]
Itraconazole (Strong CYP3A4 Inhibitor) AUC0-∞ ↑ 2.22-fold Cmax ↑ 1.23-foldAUC0-∞ ↓ Cmax ↓Healthy Volunteers[11]

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of alflutinib and AST5902.

EGFR Kinase Inhibition Assay

This assay is crucial for determining the inhibitory potency (e.g., IC50 values) of compounds against EGFR kinase activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human EGFR protein (wild-type and mutant forms).

    • ATP.

    • Peptide substrate (e.g., Poly (Glu4, Tyr1)).

    • Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂, 40 μg/mL BSA).[12]

    • Alflutinib, AST5902, and control inhibitors.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure: a. Prepare serial dilutions of alflutinib, AST5902, and control compounds. b. In a 384-well plate, add the EGFR enzyme to the kinase assay buffer. c. Add the diluted compounds to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.[13] d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[13] e. Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).[14][15] f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP quantification.[15] g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Cell Proliferation Assay

This assay assesses the effect of alflutinib and AST5902 on the growth of cancer cell lines.

Protocol:

  • Reagents and Materials:

    • NSCLC cell lines with relevant EGFR mutations (e.g., A549, NCI-H1975).

    • Cell culture medium and supplements.

    • Alflutinib, AST5902, and vehicle control (e.g., DMSO).

    • Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®).

    • 96-well plates.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of alflutinib, AST5902, or vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours).[13] d. Add the cell proliferation reagent to each well according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader. f. Calculate the percentage of cell growth inhibition and determine the GI50/IC50 values.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to measure the inhibition of EGFR phosphorylation in cells treated with alflutinib or AST5902.

Protocol:

  • Reagents and Materials:

    • NSCLC cell lines.

    • Alflutinib, AST5902, and vehicle control.

    • EGF (Epidermal Growth Factor).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose).

    • Chemiluminescent substrate.

  • Procedure: a. Culture cells to near confluence and serum-starve them overnight. b. Treat the cells with various concentrations of alflutinib, AST5902, or vehicle for a specified duration (e.g., 1 hour).[16] c. Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[16] d. Wash the cells with ice-cold PBS and lyse them on ice. e. Determine the protein concentration of the lysates. f. Separate the proteins by SDS-PAGE and transfer them to a membrane.[17] g. Block the membrane and incubate with the primary antibody overnight at 4°C.[17] h. Wash the membrane and incubate with the HRP-conjugated secondary antibody. i. Detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of alflutinib in a living organism.

Protocol:

  • Reagents and Materials:

    • Immunodeficient mice (e.g., NOD/SCID).

    • NSCLC cells (e.g., A549) or patient-derived tumor fragments.[18][19]

    • Alflutinib, AST5902, and vehicle control for oral administration.

    • Calipers for tumor measurement.

  • Procedure: a. Subcutaneously implant NSCLC cells or tumor fragments into the flank of the mice.[18] b. Monitor tumor growth until they reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer alflutinib, AST5902, or vehicle orally once daily.[9] e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Alflutinib Alflutinib / AST5902 Alflutinib->EGFR

Caption: EGFR signaling pathway and the point of inhibition by Alflutinib/AST5902.

Experimental Workflow Diagram: Western Blot for p-EGFR

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting A Seed NSCLC cells B Serum Starvation A->B C Treat with Alflutinib/AST5902 B->C D Stimulate with EGF C->D E Cell Lysis D->E F Protein Quantification G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Blocking H->I J Primary Antibody (p-EGFR) I->J K Secondary Antibody (HRP) J->K L Detection K->L Alflutinib_Metabolism cluster_liver Liver Alflutinib_Admin Alflutinib (Oral Administration) CYP3A4 CYP3A4 Enzyme Alflutinib_Admin->CYP3A4 Target EGFR Mutant Kinase (in NSCLC cells) Alflutinib_Admin->Target Direct Action AST5902 AST5902 (Active Metabolite) CYP3A4->AST5902 AST5902->Target Metabolite Action Effect Tumor Inhibition Target->Effect

References

An In-depth Technical Guide to AST5902 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of AST5902 mesylate, the principal active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Alflutinib (also known as Furmonertinib or AST2818). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, pharmacology, and relevant experimental data.

Core Compound Details

AST5902 is the N-desmethyl metabolite of Alflutinib, a potent and selective inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) following treatment with earlier-generation EGFR tyrosine kinase inhibitors (TKIs).[1] AST5902 itself exhibits significant antineoplastic activity, contributing substantially to the overall therapeutic effect of its parent drug.[1]

Chemical Properties of this compound

PropertyValueReference
CAS Number 2412155-75-8N/A
Molecular Formula C28H33F3N8O5SN/A
Molecular Weight 650.67 g/mol N/A

The chemical structure of AST5902 is derived from Alflutinib through N-demethylation. The structure of Alflutinib consists of a pyridine core linked to a trifluoro-ethoxy group, an acrylamide warhead for covalent binding, and a substituted pyrimidine ring bearing a methyl-indole moiety. The metabolic conversion to AST5902 occurs at the dimethylaminoethyl-methylamino side chain.

Mechanism of Action and Signaling Pathway

As a third-generation EGFR inhibitor, AST5902 functions by irreversibly binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation is facilitated by the acrylamide group. The unique trifluoro-ethoxypyridine group of Alflutinib and AST5902 enhances the interaction with hydrophobic residues within the EGFR kinase domain, contributing to its high potency against various EGFR mutants.[2]

By inhibiting the kinase activity of mutant EGFR, AST5902 blocks the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis. The primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to a reduction in cell proliferation.

  • PI3K-AKT-mTOR Pathway: Blocking this cascade promotes apoptosis and inhibits cell survival signals.

  • JAK/STAT Pathway: Interruption of this pathway can also contribute to reduced cell survival and proliferation.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by AST5902.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binds P P EGFR->P Autophosphorylation AST5902 AST5902 AST5902->EGFR Inhibits Grb2_Sos Grb2/SOS P->Grb2_Sos PI3K PI3K P->PI3K RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cell_Viability_Assay start Start plate_cells 1. Plate Cells (e.g., PC-9, A431) in 96-well plates. start->plate_cells incubate1 2. Incubate for 24h to allow attachment. plate_cells->incubate1 add_drug 3. Add serially diluted This compound. incubate1->add_drug incubate2 4. Incubate for 72h. add_drug->incubate2 add_reagent 5. Add viability reagent (e.g., CellTiter-Glo). incubate2->add_reagent read_plate 6. Measure luminescence with a plate reader. add_reagent->read_plate analyze 7. Analyze data: Normalize to control, plot dose-response curve, calculate IC50. read_plate->analyze end End analyze->end Metabolism Alflutinib Alflutinib (AST2818) CYP3A4 CYP3A4 Enzyme (in Liver) Alflutinib->CYP3A4 Metabolized by AST5902 AST5902 (Active Metabolite) CYP3A4->AST5902 Produces (N-demethylation)

References

An In-depth Technical Guide to AST5902 Mesylate: A Potent, Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST5902, the principal active metabolite of the third-generation epidermal growth factor receptor (EGFR) inhibitor alflutinib (also known as furmonertinib, AST2818), is a critical component in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of AST5902 mesylate, with a focus on its chemical identity, mechanism of action, in vitro potency, and relevant experimental methodologies. As a key mediator of alflutinib's therapeutic effect, AST5902 demonstrates potent and selective inhibition of both EGFR-sensitizing and T790M resistance mutations, while sparing wild-type EGFR. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of targeted cancer therapies.

Chemical Identity and Properties

AST5902 is most commonly available and referred to in the literature and commercial sources as AST5902 trimesylate.

PropertyValueCitation
Compound Name AST5902 trimesylate[1]
Synonyms Alflutinib metabolite[2][3]
CAS Number 2929417-90-1[1]
Molecular Formula C₃₀H₄₁F₃N₈O₁₁S₃[1]
Molecular Weight 842.88 g/mol [1]
Solubility Soluble in DMSO at 50 mg/mL (59.32 mM)[1][3]

Mechanism of Action

AST5902 functions as an irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI).[2][3] Its mechanism of action is centered on the covalent modification of the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding is characteristic of third-generation inhibitors and allows for potent inhibition of EGFR, even in the presence of the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs.

By inhibiting the kinase activity of mutant EGFR, AST5902 effectively blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK pathways. This targeted inhibition leads to the induction of apoptosis and a reduction in tumor growth in cancers driven by EGFR mutations.[4] A key feature of AST5902, shared with its parent compound alflutinib, is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is believed to contribute to a more favorable safety profile by reducing off-target effects.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K AST5902 AST5902 (Irreversible Inhibitor) AST5902->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibition by AST5902.

In Vitro Efficacy

AST5902 demonstrates potent inhibitory activity against clinically relevant EGFR mutations, including classical activating mutations and the T790M resistance mutation. Its in vitro activity is comparable to that of its parent compound, furmonertinib.[4]

Cell-Based IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) values for AST5902 against various EGFR mutations in cell-based assays are summarized below.

Mutation TypeCell LineActivating MutationAST5902 IC₅₀ (nM)Furmonertinib IC₅₀ (nM)Osimertinib IC₅₀ (nM)Citation
WT EGFR A431WT273.1162.6471.6[4]
Classical Mutations PC-9Ex19Del6.13.312.9[4]
H1975L858R/T790M181024[4]
EGFR Exon 20 Insertion Mutations Ba/F3H773_V774insNPH15088331[4]
Ba/F3V769_D770insASV12681321[4]
Ba/F3D770_N771insSVD10048214[4]
Ba/F3D770_N771insNPG4931112[4]

Pharmacokinetics

AST5902 is the primary active metabolite of alflutinib, formed mainly through metabolism by the cytochrome P450 enzyme CYP3A4.[5][6] Following oral administration of alflutinib, the plasma exposure of AST5902 is comparable to that of the parent drug at steady state.[5] Both alflutinib and AST5902 contribute to the in vivo pharmacological activity.[5][6] It is important to note that alflutinib is a potent inducer of CYP3A4, while AST5902 exhibits much weaker CYP3A4 induction potential.[3] Co-administration of alflutinib with strong CYP3A4 inducers, such as rifampicin, can significantly decrease the plasma concentrations of both alflutinib and AST5902.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of AST5902.

Cell Proliferation Assay (IC₅₀ Determination)

This protocol describes a standard method for determining the IC₅₀ value of AST5902 against various cancer cell lines expressing different EGFR mutations.

Objective: To quantify the dose-dependent inhibitory effect of AST5902 on the proliferation of EGFR-mutant cancer cells.

Materials:

  • Cancer cell lines (e.g., PC-9, H1975, A431)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the AST5902 stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

  • Cell Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared AST5902 dilutions or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence units to percentage of viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the AST5902 concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Cell_Proliferation_Assay A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with AST5902 B->D C Prepare serial dilutions of AST5902 C->D E Incubate for 72 hours D->E F Add cell viability reagent E->F G Measure luminescence F->G H Calculate IC50 value G->H

Caption: Workflow for a cell proliferation assay.
Western Blot Analysis of EGFR Pathway Phosphorylation

Objective: To qualitatively or semi-quantitatively assess the inhibitory effect of AST5902 on the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

Materials:

  • Cancer cell lines cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of AST5902 for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on SDS-PAGE gels, and transfer to PVDF membranes.

  • Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the band intensities to determine the effect of AST5902 on protein phosphorylation levels.

Conclusion

This compound, as the primary active metabolite of alflutinib, is a potent and selective third-generation EGFR inhibitor. Its strong activity against both classical sensitizing and T790M resistance mutations in EGFR, coupled with a lower potency against wild-type EGFR, underscores its therapeutic potential in the treatment of NSCLC. The data and protocols presented in this guide provide a valuable resource for researchers and clinicians working to advance the understanding and application of targeted therapies in oncology.

References

An In-depth Technical Guide to AST5902 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary and pharmacologically active metabolite of aflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Aflutinib is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which are critical drivers in the progression of non-small cell lung cancer (NSCLC). The metabolic conversion of aflutinib to AST5902 is a key aspect of its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the molecular characteristics, metabolic pathways, and experimental evaluation of AST5902 mesylate.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. The key properties of this compound are summarized in the table below. It is important to distinguish between the mesylate and trimesylate salt forms, as they possess different molecular weights.

PropertyValue
Chemical Name This compound
Molecular Formula C28H33F3N8O5S
Molecular Weight 650.67 g/mol [1]

Metabolic Pathway of Aflutinib to AST5902

The biotransformation of aflutinib to its active metabolite, AST5902, is primarily mediated by the cytochrome P450 enzyme system in the liver.

Aflutinib Aflutinib (AST2818) CYP3A4 CYP3A4 Aflutinib->CYP3A4 Metabolism AST5902 AST5902 CYP3A4->AST5902 Formation Inhibition Inhibition of EGFR Signaling AST5902->Inhibition

Metabolic conversion of aflutinib to AST5902.

EGFR Signaling Pathway Inhibition

AST5902, as an active metabolite of a third-generation EGFR TKI, exerts its therapeutic effect by inhibiting the EGFR signaling pathway. This pathway, when constitutively activated by mutations, drives tumor cell proliferation, survival, and metastasis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with T790M mutation) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates AST5902 AST5902 AST5902->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR signaling pathway by AST5902.

Experimental Protocols

In Vitro Metabolism of Aflutinib in Human Liver Microsomes (HLMs)

This protocol is adapted from studies investigating the CYP3A4-mediated metabolism of aflutinib.

Objective: To determine the metabolic profile of aflutinib and the formation of AST5902 in a human liver microsomal model.

Materials:

  • Aflutinib

  • Pooled Human Liver Microsomes (HLMs)

  • 100 mM Phosphate-Buffered Saline (PBS), pH 7.4

  • NADPH (reduced form)

  • Ice-cold acetonitrile

  • UPLC-UV/Q-TOF MS system

Procedure:

  • Thaw the HLMs on ice.

  • Prepare a reaction mixture containing 3 µM aflutinib and HLMs (0.5 mg protein/mL) in 100 mM PBS (pH 7.4) to a final volume of 100 µL.

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the metabolic reaction by adding 1.0 mM NADPH.

  • Incubate for 1 hour at 37°C.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Perform all incubations in duplicate.

  • Analyze the samples using UPLC-UV/Q-TOF MS to identify and quantify aflutinib and its metabolites, including AST5902.

CYP3A4 Enzyme Induction Assay in Human Hepatocytes

This protocol is designed to evaluate the potential of a compound to induce the expression of CYP3A4.

Objective: To assess the CYP3A4 induction potential of aflutinib and AST5902 in cultured human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Collagen-coated 24-well plates

  • Hepatocyte culture medium

  • Aflutinib and AST5902 stock solutions in DMSO

  • Rifampin (positive control)

  • 0.1% DMSO in culture medium (vehicle control)

  • TRIzol reagent for RNA extraction

  • Reagents and equipment for qRT-PCR

Procedure:

  • Seed hepatocytes at a density of 7 x 10^5 cells/mL in a collagen-coated 24-well plate.

  • Incubate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • Treat the hepatocytes with rifampin (10 µM), various concentrations of aflutinib or AST5902 (e.g., 0.003 to 5 µM), or vehicle control (0.1% DMSO) once daily for three consecutive days.

  • After the treatment period, harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP3A4, using a housekeeping gene for normalization.

  • Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a drug candidate's metabolism and enzyme induction potential.

cluster_workflow In Vitro Drug Metabolism Workflow Start Start Incubation Incubation with Human Liver Microsomes Start->Incubation Hepatocyte_Culture Hepatocyte Culture and Treatment Start->Hepatocyte_Culture Analysis UPLC-MS/MS Analysis (Metabolite Identification) Incubation->Analysis Data_Analysis Data Analysis (Metabolic Profile, CYP Induction) Analysis->Data_Analysis RNA_Extraction RNA Extraction and qRT-PCR Hepatocyte_Culture->RNA_Extraction RNA_Extraction->Data_Analysis End End Data_Analysis->End

Workflow for in vitro metabolism and enzyme induction studies.

Quantitative Data

Pharmacokinetic Parameters of Aflutinib and AST5902

The pharmacokinetic profiles of aflutinib and its active metabolite AST5902 have been evaluated in clinical trials involving patients with advanced NSCLC. At steady state, the exposures to both aflutinib and AST5902 were found to be comparable.

Dose of Aflutinib (once daily)AnalyteCmax (ng/mL)AUC (ng·h/mL)
80 mg Aflutinib45.3-
AST59027.68-
40-240 mg (Dose-expansion study) Aflutinib-Comparable to AST5902 at steady state
AST5902-Comparable to Aflutinib at steady state

Data from phase I/II clinical trials (NCT02973763, NCT03127449). Cmax values for the 80 mg dose are from a single-dose study.

In Vitro Efficacy of EGFR TKIs

The following table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for various EGFR TKIs in NSCLC cell lines harboring different EGFR mutations. While specific IC50 values for AST5902 are not detailed in the provided search results, the data for other third-generation inhibitors like osimertinib offer a relevant benchmark.

Cell LineEGFR MutationErlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 deletion70.8Comparable to Erlotinib
H3255L858R120.3Comparable to Erlotinib

These values are indicative and can vary between experiments and laboratories.

Conclusion

This compound is a critical active metabolite of the third-generation EGFR inhibitor aflutinib. Its formation via CYP3A4-mediated metabolism is a key determinant of the overall pharmacological activity of the parent drug. A thorough understanding of its physicochemical properties, metabolic pathway, and interaction with the EGFR signaling cascade is essential for the ongoing development and clinical application of aflutinib in the treatment of NSCLC. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this field.

References

In-Depth Technical Guide: Pharmacokinetics of AST5902 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[2] AST5902 is formed through the metabolism of Alflutinib, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and contributes significantly to the overall clinical activity of the drug.[3] This technical guide provides a comprehensive overview of the pharmacokinetics of AST5902 mesylate, including quantitative data, experimental protocols, and relevant signaling pathways.

Pharmacokinetic Profile of AST5902

The pharmacokinetic properties of AST5902 have been evaluated in healthy subjects and patients with NSCLC. The exposure to AST5902 is comparable to that of the parent drug, Alflutinib, at a steady state.[2]

Pharmacokinetic Parameters in Healthy Subjects

A clinical study in healthy male subjects provides key insights into the single-dose pharmacokinetics of AST5902 following oral administration of 80 mg of Alflutinib mesylate under fasted and fed (high-fat meal) conditions.

Table 1: Pharmacokinetic Parameters of AST5902 in Healthy Male Subjects (n=16) after a Single 80 mg Oral Dose of Alflutinib Mesylate [4]

ParameterFasted State (Mean ± SD)Postprandial State (Mean ± SD)
Cmax (ng/mL) 6.58 ± 1.775.31 ± 1.34
AUC0-∞ (h*ng/mL) 572 ± 164529 ± 140
t1/2 (h) 57.7 ± 15.158.6 ± 14.9
Tmax (h) [Median (Min-Max)] 10.0 (4.0 - 24.0)8.0 (4.0 - 24.0)
  • Cmax: Maximum plasma concentration

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity

  • t1/2: Elimination half-life

  • Tmax: Time to reach maximum plasma concentration

The study revealed that the administration of Alflutinib with a high-fat meal resulted in a slight decrease in the systemic exposure of AST5902. Specifically, the Cmax of AST5902 was reduced by approximately 20%, and the AUC0-∞ decreased by about 8% in the postprandial state compared to the fasted state.[4]

Drug Interactions

The metabolism of Alflutinib to AST5902 via CYP3A4 makes it susceptible to drug-drug interactions with strong inducers or inhibitors of this enzyme.

Effect of a Strong CYP3A4 Inducer (Rifampicin)

Co-administration of a single 80 mg dose of Alflutinib with the strong CYP3A4 inducer rifampicin in healthy volunteers had a significant impact on the pharmacokinetics of both the parent drug and AST5902. While Alflutinib exposure was drastically reduced, the effect on AST5902 was more complex. The co-administration led to a 17% decrease in the AUC of AST5902 but a 1.09-fold increase in its Cmax.[3]

Effect of a Strong CYP3A4 Inhibitor (Itraconazole)

Conversely, when Alflutinib was co-administered with the strong CYP3A4 inhibitor itraconazole, the exposure of AST5902 was significantly reduced. In a study with healthy volunteers, the Cmax of AST5902 decreased by 4.849 ng/mL, and the AUC0-∞ decreased by 391.4 h*ng/mL when administered with itraconazole. This is expected, as the inhibition of CYP3A4 would reduce the metabolic conversion of Alflutinib to AST5902.

Experimental Protocols

Bioanalytical Method for AST5902 Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Alflutinib and AST5902 in human plasma.[4]

  • Sample Preparation: Protein precipitation with acetonitrile is used to extract the analytes from the plasma matrix.[4]

  • Chromatography: The separation is achieved on a reversed-phase C18 column with a gradient elution.[4]

  • Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[4]

  • Quantification: The method has a lower limit of quantification of 0.050 ng/mL for AST5902.[4]

Clinical Study Design (Food-Effect Study)

The pharmacokinetic data presented in Table 1 were obtained from a randomized, open-label, single-center, two-period crossover study in 16 healthy male subjects.[4]

  • Dosing: Subjects received a single oral dose of 80 mg Alflutinib mesylate.[4]

  • Study Arms: The study consisted of two periods: administration of the drug under fasting conditions and administration after a high-fat meal, with a washout period between the two.[4]

  • Sample Collection: Blood samples were collected at predefined time points to characterize the pharmacokinetic profile.[4]

Signaling Pathway and Mechanism of Action

As the active metabolite of Alflutinib, AST5902 shares the same mechanism of action, which is the inhibition of the EGFR signaling pathway. Third-generation EGFR TKIs like Alflutinib and its metabolite AST5902 are designed to irreversibly bind to the mutant forms of EGFR, including the T790M resistance mutation, while sparing the wild-type EGFR. This selective inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

The binding of ligands such as EGF to the mutant EGFR triggers a cascade of intracellular events. By inhibiting the tyrosine kinase activity of the receptor, AST5902 effectively blocks the activation of two major downstream signaling pathways: the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway. The inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring the target EGFR mutations.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by AST5902.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF EGFR Mutant EGFR (with T790M) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival AST5902 AST5902 Mesylate AST5902->EGFR Inhibits (Irreversibly)

Caption: EGFR signaling pathway and inhibition by this compound.

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study of AST5902.

PK_Workflow Dosing Alflutinib Mesylate Oral Administration Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation (Acetonitrile) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: Experimental workflow for AST5902 pharmacokinetic analysis.

References

In-Depth Technical Guide: AST5902 Mesylate and its Parent Compound Alflutinib in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment landscape for a significant subset of NSCLC patients. Targeted therapies with EGFR tyrosine kinase inhibitors (TKIs) have demonstrated remarkable efficacy; however, the emergence of resistance mechanisms, most notably the T790M mutation, has posed a significant clinical challenge.

This technical guide provides a comprehensive overview of Alflutinib (also known as Furmonertinib and AST2818), a third-generation EGFR-TKI, and its principal active metabolite, AST5902 mesylate. Alflutinib is designed to potently and selectively inhibit both the initial sensitizing EGFR mutations and the T790M resistance mutation, offering a critical therapeutic option for patients with advanced NSCLC. This document will delve into the mechanism of action, preclinical and clinical data, and relevant experimental protocols associated with Alflutinib and AST5902.

Mechanism of Action

Alflutinib and its active metabolite, AST5902, are irreversible, third-generation EGFR tyrosine kinase inhibitors.[1][2] Their mechanism of action is centered on the covalent modification of the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR phosphorylation and subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT and MAPK pathways.[1][2]

A key advantage of Alflutinib and AST5902 is their high selectivity for mutant forms of EGFR, including the common sensitizing mutations (exon 19 deletions and L858R substitution) and the T790M resistance mutation, while demonstrating significantly less activity against wild-type EGFR.[3] This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic window, leading to a more favorable safety profile compared to earlier generation EGFR TKIs.[2]

The following diagram illustrates the signaling pathway inhibited by Alflutinib and AST5902.

EGFR_Pathway EGF EGF EGFR Mutant EGFR (Exon 19 del, L858R, T790M) EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Alflutinib Alflutinib (AST2818) & This compound Alflutinib->EGFR Irreversible Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Alflutinib/AST5902.

Pharmacokinetics and Metabolism

Alflutinib is orally administered and is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its active N-desmethyl metabolite, AST5902.[1][4] Both Alflutinib and AST5902 contribute to the overall anti-tumor activity.[4] Studies have shown that at steady state, the exposures to Alflutinib and AST5902 are comparable.[5][6]

It is important to note that Alflutinib is also a potent inducer of CYP3A4, which can lead to auto-induction and potentially affect its own metabolism and the metabolism of co-administered drugs that are CYP3A4 substrates.[4][7] Co-administration with strong CYP3A4 inducers, such as rifampicin, can significantly decrease the plasma concentrations of Alflutinib and the total active components, and should therefore be avoided.[1] Conversely, co-administration with strong CYP3A4 inhibitors like itraconazole can increase Alflutinib exposure.[6]

The following diagram illustrates the metabolic pathway of Alflutinib.

Metabolism_Workflow Alflutinib Alflutinib (AST2818) (Oral Administration) Metabolism Hepatic Metabolism Alflutinib->Metabolism CYP3A4 CYP3A4 Alflutinib->CYP3A4 Induces AST5902 This compound (Active Metabolite) Metabolism->AST5902 Excretion Excretion AST5902->Excretion CYP3A4->Metabolism Catalyzes

Caption: Metabolic conversion of Alflutinib to its active metabolite AST5902.

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of Alflutinib against various EGFR mutations.

In Vitro Activity

The half-maximal inhibitory concentration (IC50) values of Alflutinib have been determined in various cell lines expressing different EGFR mutations.

EGFR MutationCell LineAlflutinib IC50 (nM)Reference
G719SBa/F312.4[7][8]
S768IBa/F321.6[7][8]
L861QBa/F33.8[7][8]
Exon 20 ins (S768_D770dup)-11[7]
Exon 20 ins (A767_V769dup)-14[7]
Exon 20 ins (N771_H773dup)-20[7]

Note: Specific IC50 data for AST5902 is limited in publicly available literature, but it is reported to have antineoplastic activity similar to Alflutinib.[4]

In Vivo Activity

Alflutinib has demonstrated significant anti-tumor efficacy in xenograft models of NSCLC.

Xenograft ModelTreatmentTumor Growth InhibitionReference
EGFR T790M mutant NSCLCAlflutinib MesylateEfficient suppression of tumor cells[9]

Clinical Data

Multiple clinical trials have evaluated the safety and efficacy of Alflutinib in patients with advanced NSCLC.

Phase I/II Dose-Escalation and Expansion Study (NCT02973763, NCT03127449)

This study assessed the safety, tolerability, pharmacokinetics, and anti-tumor activity of Alflutinib in patients with advanced NSCLC who had progressed on prior EGFR-TKI therapy and harbored the T790M mutation.[5]

ParameterResult
Dose Escalation 20 mg to 240 mg once daily
Maximum Tolerated Dose (MTD) Not reached
Objective Response Rate (ORR) (Dose-Expansion) 76.7% (89 of 116 patients)
ORR in patients with CNS metastases 70.6% (12 of 17 patients)

Safety Profile: Treatment-related adverse events (AEs) were mostly grade 1 or 2. Grade 3 or higher treatment-related AEs occurred in 8% of patients.[5]

Phase IIb Multicenter Single-Arm Study (NCT03452592)

This study further evaluated the efficacy and safety of Alflutinib (80 mg once daily) in patients with EGFR T790M-mutated NSCLC who had progressed after first/second-generation EGFR-TKIs.[10]

EndpointResult
Objective Response Rate (ORR) 73.6% (95% CI 67.3–79.3)
Disease Control Rate (DCR) at 12 weeks 82.3% (95% CI 76.6-87.1)
Median Progression-Free Survival (PFS) 7.6 months (95% CI 7.0–NA)

Safety Profile: The most common AEs were increased aspartate aminotransferase, upper respiratory tract infection, and cough. Grade 3 to 5 AEs occurred in 19.1% of patients. No cases of interstitial lung disease were reported.[10]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published studies, the general methodologies can be outlined.

In Vitro Kinase Assays
  • Objective: To determine the inhibitory activity of Alflutinib and AST5902 against various EGFR kinase mutants.

  • Methodology: Recombinant human EGFR proteins (wild-type and various mutants) are incubated with the test compound at varying concentrations in the presence of ATP and a suitable substrate. The kinase activity is measured by quantifying the phosphorylation of the substrate, typically using methods like ELISA, TR-FRET, or radiometric assays. IC50 values are then calculated from the dose-response curves.

Cell-Based Proliferation Assays
  • Objective: To assess the anti-proliferative effect of Alflutinib and AST5902 on NSCLC cell lines with different EGFR mutation statuses.

  • Methodology: NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as MTT, MTS, or CellTiter-Glo. IC50 values are determined by plotting cell viability against drug concentration.

The following diagram outlines a general workflow for in vitro evaluation.

In_Vitro_Workflow Start Start: Compound Synthesis (Alflutinib & AST5902) Kinase_Assay In Vitro Kinase Assay (EGFR WT & Mutants) Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (NSCLC Cell Lines) Start->Cell_Assay IC50_Kinase Determine IC50 values (Kinase Inhibition) Kinase_Assay->IC50_Kinase IC50_Cell Determine IC50 values (Cell Viability) Cell_Assay->IC50_Cell End End: Lead Optimization IC50_Kinase->End IC50_Cell->End

Caption: A generalized workflow for the in vitro assessment of EGFR inhibitors.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of Alflutinib in an in vivo setting.

  • Methodology:

    • Cell Implantation: Human NSCLC cells with specific EGFR mutations are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or NOD-SCID mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Mice are randomized into control and treatment groups. The treatment group receives Alflutinib orally at a specified dose and schedule.

    • Monitoring: Tumor volume and body weight are measured regularly.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.

Clinical Trial Protocol (General Outline for a Phase II Study)
  • Study Design: Multicenter, open-label, single-arm study.

  • Patient Population: Patients with locally advanced or metastatic NSCLC with confirmed EGFR T790M mutation who have progressed on prior EGFR-TKI therapy.[10]

  • Inclusion Criteria: Histologically or cytologically confirmed NSCLC, documented EGFR T790M mutation, measurable disease as per RECIST 1.1, ECOG performance status of 0-1.[10]

  • Exclusion Criteria: Prior treatment with a third-generation EGFR-TKI, history of interstitial lung disease, significant cardiac abnormalities.[11]

  • Treatment: Alflutinib administered orally at a fixed dose (e.g., 80 mg) once daily.[10]

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee according to RECIST 1.1.[10]

  • Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[10]

  • Assessments: Tumor assessments (e.g., CT or MRI scans) are performed at baseline and at regular intervals (e.g., every 6 weeks). Safety is monitored through physical examinations, vital signs, and laboratory tests.

Conclusion

Alflutinib and its active metabolite, this compound, represent a significant advancement in the targeted therapy of EGFR-mutant non-small cell lung cancer. Their potent and selective inhibition of both sensitizing and T790M resistance mutations, coupled with a manageable safety profile, has established Alflutinib as a valuable treatment option for patients who have progressed on earlier-generation EGFR TKIs. Ongoing and future research will continue to define its role in the evolving landscape of NSCLC treatment, including its potential in earlier lines of therapy and in combination with other agents. This technical guide provides a foundational understanding for researchers and clinicians working to further improve outcomes for patients with EGFR-mutant NSCLC.

References

The Role of AST5902 in Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired resistance to first and second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). The most common mechanism of this resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Third-generation EGFR TKIs have been developed to specifically target this mutation. This technical guide provides an in-depth overview of AST5902, the principal active metabolite of the third-generation EGFR TKI Alflutinib (AST2818), and its role in circumventing T790M-mediated resistance. We will delve into its mechanism of action, present available preclinical and clinical data, and provide detailed experimental protocols relevant to its evaluation.

Introduction: The Challenge of T790M-Mediated Resistance

EGFR-activating mutations, such as exon 19 deletions and the L858R point mutation, are key drivers in a subset of NSCLC, making EGFR a prime therapeutic target. First and second-generation EGFR TKIs, like gefitinib, erlotinib, and afatinib, initially provide significant clinical benefit. However, the majority of patients eventually develop acquired resistance, with the T790M mutation accounting for approximately 50-60% of cases.

The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 in the ATP-binding pocket of the EGFR kinase domain. This substitution sterically hinders the binding of first and second-generation TKIs and increases the receptor's affinity for ATP, thereby reducing the inhibitor's efficacy. To address this, third-generation EGFR TKIs, designed to covalently bind to the C797 residue in the ATP-binding site and maintain activity against the T790M mutant EGFR, have been developed.

AST5902: An Active Metabolite Targeting T790M

AST5902 is the primary and pharmacologically active metabolite of Alflutinib (AST2818), an orally administered, irreversible third-generation EGFR TKI.[1] In vivo, Alflutinib is metabolized to AST5902, and both compounds exhibit potent and selective inhibitory activity against EGFR-sensitizing mutations and the T790M resistance mutation.[1][2] Pharmacokinetic studies have shown that the exposure to Alflutinib and AST5902 is comparable at a steady state, indicating that AST5902 contributes significantly to the overall clinical efficacy of Alflutinib.[3]

Mechanism of Action

Like its parent compound, AST5902 is designed to act as a covalent inhibitor of the EGFR kinase. It forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR. This irreversible binding effectively blocks the kinase activity of both the sensitizing EGFR mutants (e.g., L858R, exon 19 deletion) and the T790M resistance mutant, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[4] The trifluoroethoxypyridine group in the structure of Furmonertinib and its metabolite AST5902 is thought to enhance the interaction with hydrophobic residues in the EGFR kinase domain.[4]

Preclinical and Clinical Efficacy

While much of the publicly available data focuses on the parent drug, Alflutinib (Furmonertinib), it is established that AST5902 shares a similar activity profile.[2]

In Vitro Activity

Table 1: Preclinical Activity of Alflutinib (Furmonertinib) and AST5902

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
FurmonertinibEGFR G719SCellularBa/F312.4[2]
AST5902Various EGFR mutantsCellularVariousSimilar to Furmonertinib[2]
In Vivo and Clinical Data

Clinical trials of Alflutinib (Furmonertinib) have demonstrated significant anti-tumor activity in patients with advanced NSCLC harboring the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.

A phase IIb study of Alflutinib in patients with EGFR T790M-mutated NSCLC reported an objective response rate (ORR) of 73.6%.[5] In a dose-expansion study, the overall ORR was 76.7% in patients with T790M-positive NSCLC.[3] These robust clinical responses underscore the potent in vivo activity of Alflutinib and its active metabolite, AST5902, against T790M-driven tumors.

Table 2: Clinical Efficacy of Alflutinib in T790M-Positive NSCLC

StudyNumber of PatientsTreatmentObjective Response Rate (ORR)Reference
Phase IIb (NCT03452592)220Alflutinib 80 mg once daily73.6%[5]
Dose-Expansion (NCT03127449)116Alflutinib 40-240 mg once daily76.7%[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of EGFR inhibitors like AST5902.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of AST5902 against purified EGFR T790M kinase.

Methodology (LanthaScreen™ Eu Kinase Binding Assay): [6]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human EGFR T790M enzyme and Eu-anti-tag antibody in Kinase Buffer A.

    • Prepare a serial dilution of AST5902 in DMSO, followed by a further dilution in Kinase Buffer A.

    • Dilute the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted AST5902 or DMSO (vehicle control) to the assay wells.

    • Add 5 µL of the EGFR T790M enzyme/antibody mixture to each well.

    • Add 5 µL of the diluted tracer to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission signals at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the AST5902 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the effect of AST5902 on the proliferation of NSCLC cell lines harboring the EGFR T790M mutation (e.g., H1975).

Methodology (MTS Assay):

  • Cell Culture:

    • Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure (96-well plate format):

    • Seed H1975 cells at a density of 5,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.

    • Prepare a serial dilution of AST5902 in culture medium.

    • Remove the old medium and add 100 µL of the diluted AST5902 or vehicle control to the respective wells.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the AST5902 concentration and fit to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of EGFR Signaling Pathway

Objective: To evaluate the effect of AST5902 on the phosphorylation of EGFR and downstream signaling proteins (e.g., AKT, ERK) in T790M-positive cells.

Methodology:

  • Cell Treatment and Lysis:

    • Seed H1975 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of AST5902 for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Xenograft Model Studies

Objective: To assess the anti-tumor efficacy of AST5902 in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of T790M-positive NSCLC.

Methodology: [7]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation:

    • For a CDX model, subcutaneously inject H1975 cells into the flank of the mice.

    • For a PDX model, surgically implant a small fragment of a T790M-positive patient tumor subcutaneously.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer AST5902 orally at various dose levels daily or as per the determined schedule. The control group receives the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizing the Role of AST5902

Signaling Pathway

EGFR_Signaling_T790M cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR_WT EGFR (WT) PI3K PI3K EGFR_WT->PI3K RAS RAS EGFR_WT->RAS EGFR_mut EGFR (L858R/del19) EGFR_mut->PI3K EGFR_mut->RAS EGFR_T790M EGFR (L858R/del19 + T790M) EGFR_T790M->PI3K EGFR_T790M->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gen1_2_TKI 1st/2nd Gen TKI Gen1_2_TKI->EGFR_mut inhibits Gen1_2_TKI->EGFR_T790M ineffective AST5902 AST5902 AST5902->EGFR_T790M inhibits EGF EGF EGF->EGFR_WT binds EGF->EGFR_mut binds

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assay (EGFR T790M Kinase) Cellular Cellular Proliferation Assay (H1975 cells) Western Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Cellular->Western Confirm target engagement Xenograft Xenograft Model (H1975 or PDX) Western->Xenograft Select candidate for in vivo testing Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Body Weight Monitoring Xenograft->Toxicity Start AST5902 Start->Biochem Determine IC50 Start->Cellular Determine IC50

Caption: Workflow for preclinical evaluation of AST5902.

Conclusion

AST5902, as the active metabolite of Alflutinib, plays a pivotal role in overcoming T790M-mediated resistance in EGFR-mutant NSCLC. Its mechanism as a covalent inhibitor allows for potent and sustained inhibition of the T790M mutant kinase, which has translated into significant clinical efficacy for its parent drug. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of next-generation EGFR inhibitors aimed at addressing the ongoing challenges of drug resistance in lung cancer. Further research dedicated specifically to the preclinical characterization of AST5902 will provide a more granular understanding of its therapeutic potential.

References

The Metabolic Profile of AST5902 Mesylate: A Deep Dive into CYP3A4 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AST5902 mesylate, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor alflutinib (AST2818), plays a crucial role in the therapeutic efficacy of its parent drug in the treatment of non-small cell lung cancer (NSCLC).[1][2] The metabolic pathway of alflutinib to AST5902 is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3][4][5] Understanding the intricate relationship between this compound and CYP3A4 is paramount for predicting and managing drug-drug interactions (DDIs), ensuring patient safety, and optimizing therapeutic outcomes. This technical guide provides a comprehensive overview of the CYP3A4-mediated metabolism of alflutinib to AST5902, detailing experimental methodologies, summarizing key quantitative data, and visualizing the involved pathways and processes.

Core Metabolism and Clinical Pharmacology

Alflutinib undergoes extensive metabolism, with the N-desmethyl metabolite, AST5902, being the principal product both in vitro and in vivo.[1] This biotransformation is almost exclusively catalyzed by CYP3A4, which accounts for approximately 78-79% of this metabolic conversion.[2] Both alflutinib and AST5902 are pharmacologically active, contributing to the overall anti-cancer effect.[3] Clinical studies have shown that at steady state, the exposure to alflutinib and AST5902 is comparable.[1]

The significant reliance on CYP3A4 for the metabolism of alflutinib makes it susceptible to clinically relevant DDIs when co-administered with strong inducers or inhibitors of this enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and clinical studies on the interaction between alflutinib, AST5902, and CYP3A4.

Table 1: In Vitro CYP3A4 Induction Parameters

CompoundParameterValueCell SystemReference
AlflutinibEmax (fold induction)9.24 - 11.2Human Hepatocytes[2]
EC50 (µM)0.25Human Hepatocytes[2]
AST5902Induction PotentialMuch weaker than alflutinibHuman Hepatocytes[2]
Rifampin (Positive Control)Fold Induction (at 10 µM)7.22 - 19.4Human Hepatocytes[2]

Table 2: Clinical Drug-Drug Interaction Studies with CYP3A4 Modulators

Perpetrator DrugAnalyteChange in CmaxChange in AUC0-∞Study PopulationReference
Rifampicin (Strong CYP3A4 Inducer)Alflutinib↓ 60%↓ 86%Healthy Volunteers[3]
AST5902↑ 1.09-fold↓ 17%Healthy Volunteers[3]
Total Active Ingredients↓ 39%↓ 62%Healthy Volunteers[3]
Itraconazole (Strong CYP3A4 Inhibitor)Alflutinib↑ 1.23-fold↑ 2.22-foldHealthy Volunteers[5]
AST5902↓ 0.09-fold↓ 0.14-foldHealthy Volunteers[5]
Total Active Ingredients↑ 8%↑ 60%Healthy Volunteers[5]

Note: Specific Km, Vmax, and IC50 values for the CYP3A4-mediated metabolism of alflutinib to AST5902 and for the direct inhibition of CYP3A4 by AST5902 are not publicly available in the reviewed literature.

Experimental Protocols

In Vitro Metabolism of Alflutinib in Human Liver Microsomes (HLMs) and Recombinant Human CYP Isoenzymes

This section details the methodology used to identify the primary enzymes responsible for the metabolism of alflutinib.

Objective: To determine the specific CYP450 isoenzymes involved in the formation of AST5902 from alflutinib.

Materials:

  • Alflutinib

  • Human Liver Microsomes (HLMs)

  • Recombinant human CYP isoenzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A5)

  • NADPH (cofactor)

  • Phosphate buffer (100 mM)

  • Ice-cold acetonitrile

  • UPLC-UV/Q-TOF MS system for analysis

Protocol:

  • Recombinant CYP Isoenzyme Incubation:

    • Prepare a reaction mixture containing 3 µM alflutinib and 25 pmol P450/mL of each recombinant human CYP isoenzyme in a total volume of 100 µL.

    • Initiate the metabolic reaction by adding 1 mM NADPH.

    • Incubate the mixture at 37°C for 60 minutes.

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile.

    • Conduct all reactions in duplicate.

    • Analyze the samples using UPLC-UV/Q-TOF MS to identify and quantify the formation of AST5902.[2]

  • Human Liver Microsome (HLM) Incubation:

    • Prepare a reaction mixture in 100 mM phosphate buffer containing HLMs (0.5 mg/mL), alflutinib at various concentrations, and 1 mM NADPH in a total volume of 100 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate (alflutinib).

    • Incubate for a predetermined time within a linear range of metabolite formation.

    • Terminate the reaction with ice-cold acetonitrile.

    • Analyze the samples to identify metabolites, with a focus on AST5902.[2]

  • Chemical Inhibition Study in HLMs:

    • To confirm the role of specific CYP enzymes, pre-incubate HLMs with known chemical inhibitors of various CYP isoforms for 10 minutes in the presence of NADPH before adding alflutinib.

    • The inhibitors used include α-naphthoflavone (CYP1A/2C), quercetin (CYP2C8), sulfaphenazole (CYP2C9), ticlopidine (CYP2B6/2C19), quinidine (CYP2D6), chlormethiazole (CYP2E1), and ketoconazole (CYP3A).[2]

    • Initiate the metabolic reaction by adding alflutinib and incubate at 37°C for 60 minutes.

    • Terminate and analyze the samples as described above to assess the reduction in AST5902 formation in the presence of each inhibitor.[2]

In Vitro CYP3A4 Induction Assay in Human Hepatocytes

This protocol outlines the procedure to evaluate the potential of alflutinib and AST5902 to induce the expression of CYP3A4.

Objective: To quantify the induction of CYP3A4 mRNA expression by alflutinib and AST5902.

Materials:

  • Cryopreserved human hepatocytes

  • Collagen-coated 24-well plates

  • Cell culture medium

  • Alflutinib and AST5902 (test compounds)

  • Rifampin (positive control for CYP3A4 induction)

  • DMSO (vehicle control)

  • TRIzol reagent for RNA extraction

  • Reagents and equipment for quantitative real-time PCR (qPCR)

Protocol:

  • Cell Seeding: Seed human hepatocytes at a density of 7 x 105 cells/mL into collagen-coated 24-well plates.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for attachment and recovery.

  • Treatment: Treat the hepatocytes once daily for three consecutive days with:

    • Vehicle control (0.1% DMSO)

    • Positive control: Rifampin (10 µM)

    • Test compounds: Alflutinib or AST5902 at various concentrations (e.g., 0.003, 0.01, 0.03, 0.1, 0.3, 1, 3, or 5 µM).[2]

  • RNA Extraction: After the 72-hour treatment period, harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

  • qPCR Analysis:

    • Perform reverse transcription of the extracted RNA to synthesize cDNA.

    • Conduct qPCR to quantify the mRNA expression levels of CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control.[2]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_metabolism Metabolic Pathway of Alflutinib Alflutinib Alflutinib (AST2818) AST5902 AST5902 (Active Metabolite) Alflutinib->AST5902 N-demethylation CYP3A4 CYP3A4 CYP3A4->Alflutinib

Figure 1: Metabolic conversion of alflutinib to AST5902 by CYP3A4.

cluster_workflow CYP3A4 Induction Assay Workflow Hepatocytes Seed Human Hepatocytes Treatment Treat for 72h with: - Alflutinib/AST5902 - Rifampin (Control) - Vehicle (Control) Hepatocytes->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction qPCR qPCR for CYP3A4 mRNA RNA_Extraction->qPCR Analysis Data Analysis: Fold Induction vs. Vehicle qPCR->Analysis

Figure 2: Experimental workflow for the in vitro CYP3A4 induction assay.

cluster_ddi Logical Flow of Clinical DDI Studies Alflutinib_Alone Administer Alflutinib Alone (Baseline PK) Washout Washout Period Alflutinib_Alone->Washout Perpetrator_Dosing Administer CYP3A4 Inducer (Rifampicin) or Inhibitor (Itraconazole) Washout->Perpetrator_Dosing Co_administration Co-administer Alflutinib with Perpetrator Drug Perpetrator_Dosing->Co_administration PK_Analysis Pharmacokinetic Analysis of Alflutinib and AST5902 Co_administration->PK_Analysis

Figure 3: Logical relationship in a clinical drug-drug interaction study.

Conclusion

The metabolism of alflutinib to its active metabolite, AST5902, is critically dependent on CYP3A4.[1][2][3][4][5] Furthermore, alflutinib is a potent inducer of CYP3A4, a characteristic that can lead to auto-induction and complex pharmacokinetic profiles with chronic dosing.[2] In contrast, AST5902 demonstrates significantly weaker CYP3A4 induction potential.[2] The clinical data corroborate the in vitro findings, demonstrating that co-administration of alflutinib with strong CYP3A4 inducers like rifampicin leads to a substantial decrease in the exposure of both alflutinib and the total active components, while co-administration with a strong CYP3A4 inhibitor like itraconazole increases their exposure.[3][5]

For researchers and drug development professionals, these findings underscore the importance of careful consideration of potential drug-drug interactions when designing clinical trials involving alflutinib and when prescribing it in a clinical setting. The detailed experimental protocols provided herein offer a template for conducting similar in vitro assessments for other drug candidates. The quantitative data and visualizations serve as a valuable resource for understanding and predicting the clinical implications of the interplay between this compound and the CYP3A4 metabolic pathway. Further research to elucidate the specific kinetic parameters (Km and Vmax) of alflutinib metabolism and the inhibitory potential (IC50) of AST5902 on CYP3A4 would provide an even more complete picture of these interactions.

References

Preclinical Data on AST5902 Mesylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

AST5902 , the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) inhibitor Alflutinib (also known as Furmonertinib or AST2818), plays a crucial role in the therapeutic efficacy of its parent compound. This technical guide synthesizes the available preclinical information on AST5902 mesylate, focusing on its mechanism of action, and antineoplastic properties.

Introduction to this compound

AST5902 is formed in vivo through the metabolism of Alflutinib, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Both Alflutinib and AST5902 are pharmacologically active and contribute to the overall antitumor effect observed in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations, as well as the T790M resistance mutation.[1] Clinical studies have shown that at steady state, the exposure to AST5902 is comparable to that of Alflutinib.

Mechanism of Action: EGFR Inhibition

As a metabolite of a potent EGFR inhibitor, AST5902 exerts its antineoplastic activity by targeting the epidermal growth factor receptor. EGFR is a transmembrane glycoprotein that, upon activation by its ligands, triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[][3] In many cancers, including NSCLC, EGFR is often overexpressed or mutated, leading to uncontrolled cell growth.

The primary signaling pathways downstream of EGFR that are implicated in cancer progression include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival.[3]

  • PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival.[3][4][5]

By inhibiting EGFR, AST5902 is expected to block the activation of these key downstream pathways, thereby leading to an arrest of the cell cycle and induction of apoptosis in cancer cells.

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for inhibitors like AST5902.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival AST5902 AST5902 Mesylate AST5902->EGFR Inhibits

EGFR signaling pathway and inhibition by AST5902.

Preclinical Data Summary

While comprehensive, standalone preclinical data for this compound is not extensively available in the public domain, its contribution to the potent anti-cancer activity of Alflutinib is well-recognized. The preclinical development of third-generation EGFR inhibitors has largely focused on demonstrating efficacy against cell lines and xenograft models harboring EGFR mutations.

In Vitro Activity

Third-generation EGFR inhibitors are designed to be highly selective for mutant forms of EGFR (including L858R, exon 19 deletions, and the T790M resistance mutation) while sparing wild-type EGFR. This selectivity is crucial for minimizing toxicities associated with inhibiting EGFR in healthy tissues. It is anticipated that AST5902 exhibits a similar profile of potent inhibition against cancer cell lines driven by these mutations.

In Vivo Efficacy

In vivo studies using xenograft models are a cornerstone of preclinical cancer drug development.[6][7][8][9] These studies typically involve implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound to evaluate its effect on tumor growth. Although specific in vivo efficacy studies for this compound as a standalone agent are not detailed in available literature, the significant tumor growth inhibition observed in preclinical models treated with Alflutinib is attributed to the combined action of the parent drug and AST5902.

Experimental Protocols

Detailed experimental protocols for preclinical studies are essential for the reproducibility and validation of scientific findings. While specific protocols for AST5902 are not published, the following sections describe general methodologies commonly employed in the preclinical evaluation of EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR kinases.

General Protocol:

  • Reagents and Materials: Recombinant human EGFR (wild-type and various mutant forms), ATP, a suitable peptide or protein substrate, kinase assay buffer, and the test compound (this compound).

  • Procedure: a. The test compound is serially diluted to a range of concentrations. b. The recombinant EGFR enzyme is incubated with the test compound dilutions. c. The kinase reaction is initiated by the addition of ATP and the substrate. d. The reaction is allowed to proceed for a defined period at a specific temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

Objective: To determine the IC50 of the test compound in various cancer cell lines with different EGFR mutation statuses.

General Protocol:

  • Cell Lines: A panel of NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR (e.g., A549).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The test compound is serially diluted and added to the cells. c. The plates are incubated for a specified period (typically 72 hours). d. Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays.

  • Data Analysis: The percentage of viable cells in treated wells is calculated relative to vehicle-treated control wells. IC50 values are determined from the resulting dose-response curves.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of a compound in a living organism.

Objective: To assess the ability of the test compound to inhibit tumor growth in mice bearing human tumor xenografts.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human NSCLC cells with relevant EGFR mutations are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally, intraperitoneally) at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. The antitumor activity is typically expressed as tumor growth inhibition (TGI).

Visualizing the Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating an EGFR inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay EGFR Kinase Assay (Wild-type & Mutant) Cell_Assay Cell Proliferation Assay (NSCLC Cell Lines) Kinase_Assay->Cell_Assay Potency & Selectivity Signaling_Assay Downstream Signaling Analysis (Western Blot) Cell_Assay->Signaling_Assay Mechanism Confirmation Xenograft Xenograft Model (Immunocompromised Mice) Signaling_Assay->Xenograft Efficacy Testing PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Exposure & Response Toxicity Toxicology Studies PK_PD->Toxicity Safety Profile

References

The Target Selectivity of AST5902 Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST5902 mesylate is the principal and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Furmonertinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[2] AST5902 exhibits a kinase inhibition profile that is highly selective for EGFR, including wild-type, activating mutations (such as exon 19 deletions and L858R), and the T790M resistance mutation. This document provides a comprehensive overview of the target selectivity of AST5902, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to inform further research and drug development efforts.

Introduction

Third-generation EGFR TKIs have revolutionized the treatment landscape for NSCLC patients with specific EGFR mutations. These inhibitors are designed to potently inhibit the sensitizing mutations as well as the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs, while sparing wild-type EGFR to minimize toxicity. Furmonertinib is a potent and irreversible third-generation EGFR TKI.[2] Following oral administration, Furmonertinib is metabolized, primarily by cytochrome P450 3A4 (CYP3A4), to its active metabolite, AST5902.[2][3] Both Furmonertinib and AST5902 contribute to the overall clinical efficacy.[4] Understanding the specific target selectivity of AST5902 is crucial for a complete characterization of Furmonertinib's pharmacological profile.

Kinase Inhibition Profile of AST5902

The target selectivity of AST5902 has been characterized through in vitro kinase assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of AST5902 against a panel of kinases, demonstrating its high potency and selectivity for EGFR.

Table 1: In Vitro Kinase Inhibitory Activity of AST5902 and Furmonertinib
Kinase TargetAST5902 IC50 (nM)Furmonertinib IC50 (nM)
EGFR 6.9 1.9
EGFR_L858R 2.9 1.2
EGFR_T790M_L858R 0.92 1
ALK519524
BLK581994
BRK>1000949
BTK276144

Data sourced from ArriVent BioPharma presentation.[1]

Table 2: Cell-Based Activity of AST5902 and Furmonertinib Against EGFR Mutations
Cell LineEGFR MutationAST5902 IC50 (nM)Furmonertinib IC50 (nM)
A431WT273.1162.6
PC-9Exon 19 Deletion6.13.3
H1975L858R, T790MNot specifiedNot specified

Data sourced from ArriVent BioPharma presentation.[1]

The data clearly indicates that AST5902 is a potent inhibitor of both wild-type and mutant forms of EGFR, with particularly strong activity against the clinically relevant L858R and T790M/L858R mutations.[1] Its activity against other kinases in the panel is significantly lower, highlighting its selectivity.[1]

EGFR Signaling Pathway

AST5902 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis. The following diagram illustrates the canonical EGFR signaling cascade.

EGFR_Signaling EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ligand EGF/TGF-α Ligand->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Metastasis Nucleus->Proliferation Gene Transcription Kinase_Assay_Workflow Compound_Prep 1. Compound Preparation - Serial dilution of AST5902 in DMSO Kinase_Reaction 2. Kinase Reaction Setup - Add kinase, fluorescently labeled substrate, and ATP to microplate wells Compound_Prep->Kinase_Reaction Incubation 3. Incubation - Add diluted AST5902 to wells - Incubate to allow enzymatic reaction Kinase_Reaction->Incubation Stop_Reaction 4. Stop Reaction - Add stop solution Incubation->Stop_Reaction Electrophoresis 5. Electrophoresis - Separate phosphorylated and non-phosphorylated substrate Stop_Reaction->Electrophoresis Detection 6. Detection & Analysis - Measure fluorescence of substrate bands - Calculate % inhibition and IC50 value Electrophoresis->Detection

References

The Bioactive Profile of AST5902 Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib is approved in China for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations, including the T790M resistance mutation.[2][3] The clinical efficacy of Alflutinib is attributed to both the parent drug and its active metabolite, AST5902.[1] This technical guide provides a comprehensive overview of the bioactivity of AST5902 mesylate, focusing on its mechanism of action, quantitative inhibitory activity, and the experimental methodologies used for its characterization.

Mechanism of Action

AST5902, like its parent compound Alflutinib, is a highly selective and irreversible inhibitor of mutant EGFR.[1] It covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its signaling activity.[1] This irreversible binding leads to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]

The molecular structure of Furmonertinib and its metabolite AST5902 includes a distinctive tri-fluoroethoxypyridine group, which is suggested to enhance its interaction with the hydrophobic pocket of the EGFR kinase domain across various mutant forms of the receptor.[1]

Quantitative Bioactivity Data

The inhibitory activity of AST5902 has been quantified against various EGFR mutations in cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for AST5902 in comparison to its parent compound, Furmonertinib, and another third-generation EGFR inhibitor, Osimertinib.

Mutation TypeCell LineTargetAST5902 IC50 (nM)Furmonertinib IC50 (nM)Osimertinib IC50 (nM)
Wild-Type EGFRA431WT273.1162.6471.6
Classical MutationPC-9Exon 19 Deletion6.13.312.9
Resistance MutationH1975L858R + T790MNot AvailableNot AvailableNot Available

Data sourced from ArriVent BioPharma, Inc. Corporate Presentation, August 2022.[1]

Preclinical data for the parent compound, Furmonertinib, demonstrates its activity against a range of EGFR mutations, which is indicative of the activity of its metabolite AST5902.

MutationCell LineFurmonertinib IC50 (nM)
G719SBa/F312.4
L861QBa/F33.8
S768IBa/F321.6
Exon 20 S768_D770dupNot Specified11
Exon 20 A767_V769dupNot Specified14
Exon 20 N771_H773dupNot Specified20

Data sourced from Zhang S, Ou SI. Spotlight on Furmonertinib (Alflutinib, AST2818). Lung Cancer (Auckl). 2022;13:67-73.[2]

Experimental Protocols

While specific, detailed protocols for the generation of the AST5902 IC50 data cited above are not publicly available, this section outlines generalized, standard methodologies for the key experiments used to characterize the bioactivity of EGFR inhibitors like AST5902.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and mutant forms).

General Protocol:

  • Reagents and Materials:

    • Purified recombinant human EGFR kinase domains (wild-type and various mutant forms).

    • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation).

    • Adenosine triphosphate (ATP).

    • This compound stock solution (typically in DMSO).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity).

    • 384-well assay plates.

  • Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. Add a small volume of the diluted compound to the wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme). c. Add the purified EGFR kinase to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. e. Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • The raw data is normalized to the positive and negative controls.

    • The normalized data is then plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of a compound on the growth and viability of cancer cell lines harboring specific EGFR mutations.

General Protocol:

  • Reagents and Materials:

    • Human non-small cell lung cancer (NSCLC) cell lines with known EGFR status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M, and A431 for wild-type EGFR).

    • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum).

    • This compound stock solution (in DMSO).

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

    • 96-well or 384-well clear-bottom cell culture plates.

  • Procedure: a. Seed the NSCLC cells into the wells of the culture plates at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in the cell culture medium. c. Treat the cells with the diluted compound and incubate for a specified period (typically 72 hours). d. Add the cell viability reagent to each well according to the manufacturer's protocol. e. Measure the signal (e.g., luminescence) using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • The data is normalized to untreated control cells.

    • The normalized data is plotted against the logarithm of the compound concentration to generate a dose-response curve.

    • The IC50 value, representing the concentration at which cell growth is inhibited by 50%, is calculated from the curve.

Signaling Pathways and Visualizations

AST5902 exerts its anti-tumor activity by inhibiting the EGFR signaling cascade. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for determining IC50 values.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to AST5902 AST5902 AST5902->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by AST5902.

IC50_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed NSCLC cells in 96-well plates Compound_Prep Prepare serial dilutions of AST5902 Treatment Add AST5902 dilutions to cells Compound_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Add cell viability reagent (e.g., CTG) Incubation->Viability_Assay Read_Plate Measure luminescence Viability_Assay->Read_Plate Normalization Normalize data to untreated controls Read_Plate->Normalization Curve_Fitting Plot dose-response curve Normalization->Curve_Fitting IC50_Calc Calculate IC50 value Curve_Fitting->IC50_Calc

Caption: Workflow for IC50 Determination in a Cell-Based Assay.

Conclusion

This compound, the active metabolite of Alflutinib, is a potent and selective third-generation EGFR inhibitor with demonstrated activity against clinically relevant EGFR mutations, including exon 19 deletions and the T790M resistance mutation, while showing lower potency against wild-type EGFR.[1] Its mechanism of action involves the irreversible inhibition of the EGFR kinase, leading to the suppression of key downstream signaling pathways that drive tumor growth. The quantitative bioactivity data and the established experimental methodologies for its characterization underscore its importance in the clinical efficacy of Alflutinib. Further research into the specific downstream effects of AST5902 will continue to enhance our understanding of its therapeutic potential in the treatment of NSCLC.

References

Methodological & Application

Application Notes and Protocols for AST5902 Mesylate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib is designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[1][2] AST5902 exhibits comparable potent antineoplastic activity to its parent compound, Alflutinib.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of AST5902 mesylate, including a biochemical kinase assay to determine its direct inhibitory effect on EGFR, a cellular proliferation assay to assess its impact on cancer cell growth, and a cellular phosphorylation assay to confirm its mechanism of action on downstream signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for a third-generation EGFR inhibitor, which are illustrative of the expected results from the described assays with AST5902.

Table 1: Biochemical Potency of a Representative Third-Generation EGFR Inhibitor against Wild-Type and Mutant EGFR.

Target EnzymeIC₅₀ (nM)
EGFR (Wild-Type)50
EGFR (L858R)1.5
EGFR (Exon 19 Del)1.2
EGFR (L858R/T790M)0.5

Data is illustrative and based on typical performance of third-generation EGFR inhibitors.

Table 2: Anti-proliferative Activity of a Representative Third-Generation EGFR Inhibitor in NSCLC Cell Lines.

Cell LineEGFR Mutation StatusGI₅₀ (nM)
PC-9Exon 19 Del8
NCI-H1975L858R/T790M15
A549Wild-Type>1000

GI₅₀ (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%. Data is illustrative.

Experimental Protocols

Biochemical EGFR Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human EGFR enzyme (Wild-Type and mutant forms)

  • This compound stock solution (in DMSO)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.[3]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or vehicle (for controls) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the EGFR enzyme (e.g., 4 ng per well) in kinase assay buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a solution containing the kinase substrate and ATP (e.g., 5 µM ATP) in kinase assay buffer to all wells to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (SRB Assay)

This assay measures the growth inhibitory activity of this compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, NCI-H1975, A549)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation:

    • Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

  • Staining:

    • Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Data Acquisition:

    • Add Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a plate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975)

  • This compound stock solution (in DMSO)

  • Serum-free cell culture medium

  • Human Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells and allow them to grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with cold lysis buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_downstream Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival AST5902 AST5902 AST5902->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by AST5902.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular_prolif Cellular Proliferation Assay cluster_cellular_phos Cellular Phosphorylation Assay B1 Prepare AST5902 Dilutions B2 Incubate AST5902 with EGFR Enzyme B1->B2 B3 Initiate Kinase Reaction (Substrate + ATP) B2->B3 B4 Measure ADP Production (Luminescence) B3->B4 B5 Determine IC50 B4->B5 CP1 Seed NSCLC Cells CP2 Treat with AST5902 (72h) CP1->CP2 CP3 Fix and Stain Cells (SRB) CP2->CP3 CP4 Measure Absorbance CP3->CP4 CP5 Determine GI50 CP4->CP5 CPH1 Treat Serum-Starved Cells with AST5902 CPH2 Stimulate with EGF CPH1->CPH2 CPH3 Lyse Cells and Quantify Protein CPH2->CPH3 CPH4 Western Blot for p-EGFR, p-Akt, p-ERK CPH3->CPH4 CPH5 Analyze Phosphorylation Levels CPH4->CPH5

Caption: In Vitro Assay Workflow for AST5902 Characterization.

References

Application Notes and Protocols for Determining the Effective Concentration of AST5902 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Furmonertinib is designed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR sensitizing mutations and the T790M resistance mutation.[2] Preclinical data have demonstrated that AST5902 exhibits potent and selective antitumor activity comparable to its parent compound, Furmonertinib.[2][3] These application notes provide a summary of the effective concentrations of AST5902 in relevant cancer cell lines and detailed protocols for assessing its in vitro activity.

Data Presentation: Effective Concentration of AST5902

The following table summarizes the half-maximal inhibitory concentration (IC50) values of AST5902 in comparison to its parent drug, Furmonertinib, and another third-generation EGFR inhibitor, Osimertinib, in various cell lines. This data is crucial for designing in vitro experiments and understanding the potency and selectivity of AST5902.

CompoundCell LineMutation TypeIC50 (nM)
AST5902 A431WT EGFR273.1
PC-9Exon 19 Deletion6.1
Furmonertinib A431WT EGFR162.6
PC-9Exon 19 Deletion3.3
Osimertinib A431WT EGFR471.6
PC-9Exon 19 Deletion12.9

Data sourced from ArriVent BioPharma preclinical data presentation.[3]

Signaling Pathway

AST5902, as an active metabolite of the EGFR inhibitor Furmonertinib, targets the ATP-binding site within the kinase domain of the epidermal growth factor receptor. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Growth Growth mTOR->Growth AST5902 AST5902 AST5902->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

EGFR Signaling Pathway Inhibition by AST5902.

Experimental Protocols

Determining IC50 using a Cell Viability Assay (MTT/MTS)

This protocol outlines a standard colorimetric assay to measure cell viability and determine the IC50 value of AST5902.

Materials:

  • AST5902

  • Selected cancer cell lines (e.g., PC-9 for EGFR mutant, A431 for EGFR wild-type)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Dimethyl sulfoxide (DMSO) for MTT assay

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in appropriate medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of AST5902 in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest AST5902 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AST5902.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm.

    • For MTS Assay:

      • Add 20 µL of MTS reagent directly to each well.

      • Incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the AST5902 concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., PC-9, A431) Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 3. Prepare Serial Dilutions of AST5902 Cell_Seeding->Compound_Dilution Cell_Treatment 4. Treat Cells with AST5902 Compound_Dilution->Cell_Treatment Incubate 5. Incubate for 72 hours Cell_Treatment->Incubate Add_Reagent 6. Add MTT or MTS Reagent Incubate->Add_Reagent Read_Plate 7. Measure Absorbance Add_Reagent->Read_Plate Calculate_Viability 8. Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 9. Determine IC50 Calculate_Viability->Determine_IC50

Workflow for IC50 Determination of AST5902.

References

Preparing AST5902 Mesylate Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of AST5902 mesylate in dimethyl sulfoxide (DMSO). AST5902 is the primary active metabolite of alflutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] It is instrumental in the pharmacological activity against non-small cell lung cancer (NSCLC), particularly in cases with EGFR mutations, including the T790M resistance mutation.[1][2] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of in vitro experimental results.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and solution preparation.

PropertyValueSource
Molecular Formula C28H33F3N8O5S[1]
Molecular Weight 650.67 g/mol [1]
CAS Number 2412155-75-8[1]
Appearance Solid[1]
Solubility in DMSO 50 mg/mL[3][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. It is critical to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.[3][4]

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[3][4]

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.51 mg of the compound.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied to aid dissolution.[3][4] Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Calculations for Stock Solution Preparation:

The following table provides the required mass of this compound for preparing different volumes of a 10 mM stock solution.

Desired Volume of 10 mM Stock SolutionRequired Mass of this compound (MW = 650.67 g/mol )
100 µL0.651 mg
500 µL3.255 mg
1 mL6.51 mg
5 mL32.55 mg

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound and DMSO to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex and/or Sonicate to Dissolve C->D E Visually Inspect for Complete Dissolution D->E F Aliquot into Single-Use Volumes E->F G Store at -20°C or -80°C F->G

Caption: A flowchart outlining the key steps for preparing a stock solution of this compound in DMSO.

Mechanism of Action and Signaling Pathway

AST5902 is an active metabolite of alflutinib and functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR).[2] It is particularly effective against activating EGFR mutations and the T790M resistance mutation, which are common in non-small cell lung cancer.[1][2] By inhibiting the tyrosine kinase activity of EGFR, AST5902 blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.

The diagram below depicts the simplified EGFR signaling pathway and the inhibitory action of AST5902.

G AST5902 Inhibition of EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with activating or T790M mutation) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AST5902 AST5902 AST5902->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: The inhibitory effect of AST5902 on the EGFR signaling cascade, preventing downstream activation and tumor cell proliferation.

References

Application Notes and Protocols: AST5902 Mesylate Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing and utilizing a xenograft model to evaluate the in vivo efficacy of AST5902 mesylate, a potent and selective third-generation epidermal growth factor receptor (EGFR) inhibitor. AST5902 is the primary active metabolite of alflutinib (AST2818) and is being investigated for its therapeutic potential in non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.

Introduction

This compound targets activating EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR inhibitors. Xenograft models are an essential preclinical tool to assess the anti-tumor activity of novel compounds like AST5902 in a living organism, providing critical data on efficacy, pharmacokinetics, and pharmacodynamics prior to clinical investigation. This protocol outlines the key steps for establishing a subcutaneous xenograft model using a human NSCLC cell line with a relevant EGFR mutation, followed by treatment with this compound.

Data Presentation

Table 1: Recommended Cell Lines for AST5902 Xenograft Models

Cell LineCancer TypeEGFR Mutation StatusKey Features
NCI-H1975Non-Small Cell Lung CancerL858R, T790MCommonly used model for acquired resistance to first-generation EGFR inhibitors.
PC-9Non-Small Cell Lung Cancerexon 19 deletionModel for EGFR-mutant NSCLC sensitive to EGFR inhibitors.
A549Non-Small Cell Lung CancerWild-type EGFRCan be used as a negative control to demonstrate specificity.

Table 2: this compound Formulation for In Vivo Studies

ComponentPercentagePurpose
DMSO10%Solubilizing agent
PEG30040%Vehicle
Tween-805%Surfactant
Saline45%Vehicle

This formulation is based on a published protocol for AST5902 trimesylate and may require optimization for the mesylate salt.[1]

Table 3: Example Dosing Regimen for this compound Xenograft Study

GroupTreatmentDoseRoute of AdministrationDosing Frequency
1Vehicle Control-Oral GavageDaily
2This compound10 mg/kgOral GavageDaily
3This compound25 mg/kgOral GavageDaily
4This compound50 mg/kgOral GavageDaily

Doses are hypothetical and should be optimized based on tolerability and efficacy studies.

Experimental Protocols

Cell Culture
  • Cell Line Maintenance : Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing : Passage cells every 2-3 days or when they reach 80-90% confluency.

Animal Husbandry
  • Animal Model : Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Acclimatization : Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing : House mice in sterile, filtered-air cages with access to autoclaved food and water ad libitum.

Xenograft Implantation
  • Cell Preparation : Harvest NCI-H1975 cells during their logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Cell Suspension : Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Implantation : Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Tumor Growth Monitoring and Treatment
  • Tumor Measurement : Once tumors are palpable, measure them three times a week using digital calipers.

  • Tumor Volume Calculation : Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization : When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation : Prepare the this compound formulation as described in Table 2.

  • Administration : Administer the drug or vehicle control daily via oral gavage.

  • Body Weight Monitoring : Monitor the body weight of the mice three times a week as an indicator of toxicity.

Efficacy Evaluation
  • Endpoint : The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Tumor Growth Inhibition (TGI) : Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

  • Tissue Collection : At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_evaluation Evaluation cell_culture Cell Culture (NCI-H1975) cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimatization Animal Acclimatization (Athymic Nude Mice) implantation Subcutaneous Implantation animal_acclimatization->implantation cell_harvest->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment This compound or Vehicle Administration randomization->treatment bw_monitoring Body Weight Monitoring treatment->bw_monitoring endpoint Endpoint Determination treatment->endpoint bw_monitoring->endpoint tgi_calculation TGI Calculation endpoint->tgi_calculation tissue_collection Tumor Tissue Collection & Analysis endpoint->tissue_collection

Caption: Experimental workflow for the this compound xenograft model.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AST5902 This compound AST5902->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of AST5902.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) following AST5902 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers, making it a critical target for therapeutic intervention.[3][4]

AST5902 is the active metabolite of alflutinib, a third-generation irreversible EGFR tyrosine kinase inhibitor (TKI).[5] These inhibitors are designed to target both activating EGFR mutations and the T790M resistance mutation commonly found in non-small cell lung cancer.[5] Like other third-generation TKIs, AST5902 is expected to effectively suppress EGFR autophosphorylation.[6] Western blotting is a fundamental technique used to assess the efficacy of EGFR inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells.[1] This document provides a comprehensive protocol for the analysis of p-EGFR levels by Western blot following treatment with AST5902.

Signaling Pathway Overview

Binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately regulate cellular processes. AST5902, as an EGFR inhibitor, is predicted to block this initial phosphorylation step, thereby inhibiting the entire signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation EGF EGF EGF->EGFR Binds AST5902 AST5902 AST5902->EGFR Inhibits Downstream_Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-Akt) p_EGFR->Downstream_Signaling Activates Cell_Response Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cell_Response Leads to

Caption: EGFR signaling pathway and the inhibitory action of AST5902.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations for AST5902 on EGFR phosphorylation. Researchers should determine these values experimentally for their specific cell lines and conditions.

InhibitorTargetAssay TypeCell LineIC50 (nM)
AST5902p-EGFRCellular PhosphorylationUser-definedTBD

Experimental Workflow

The general workflow for assessing the effect of AST5902 on p-EGFR levels using Western blot analysis is outlined below.

Western_Blot_Workflow Cell_Culture 1. Cell Culture Treatment 2. AST5902 Treatment & EGF Stimulation Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection & Imaging Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of p-EGFR.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., A431, HeLa, or other cancer cell lines with known EGFR expression) in 6-well plates and grow to 70-80% confluency.[3]

  • Serum Starvation: To reduce basal levels of EGFR phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours prior to treatment.[1]

  • Inhibitor Treatment: Prepare a stock solution of AST5902 in DMSO. Dilute the stock solution to the desired final concentrations in a serum-free medium. Aspirate the starvation medium and add the medium containing AST5902. Include a vehicle control (DMSO) treatment.[7] Incubate for the desired duration (e.g., 1-4 hours).

  • Ligand Stimulation: To induce EGFR phosphorylation, stimulate the cells with Epidermal Growth Factor (EGF) at a final concentration of 10-100 ng/mL for 5-15 minutes at 37°C.[7]

Cell Lysis
  • After stimulation, place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3][7]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][7]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1][7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.[1][7]

Protein Quantification and Sample Preparation
  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[1][7]

  • Normalize the protein concentration of all samples with RIPA buffer.[1]

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1][7]

SDS-PAGE and Protein Transfer
  • Load 20-40 µg of total protein per lane into a 4-20% polyacrylamide gel.[1][7] Include a pre-stained protein ladder in one lane.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]

  • Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]

    • Recommended Primary Antibodies:

      • Rabbit anti-phospho-EGFR (e.g., Tyr1068, Tyr1173)[8]

      • Rabbit or Mouse anti-total EGFR[8]

      • Mouse anti-β-actin (as a loading control)[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][7]

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in the blocking buffer.[7] Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[1][7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1][7]

Detection
  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[7]

  • Incubate the membrane with the substrate for 1-5 minutes.[1]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.[1]

Data Analysis

Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal to account for any variations in EGFR expression. Further normalization to the loading control (β-actin) can also be performed. The inhibitory effect of AST5902 can be determined by comparing the normalized p-EGFR levels in treated samples to the vehicle-treated control.

References

Application Notes and Protocols for Studying EGFR Signaling Pathways with AST5902 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 mesylate is the principal and active metabolite of Alflutinib (also known as Furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It exerts potent antineoplastic activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate EGFR signaling pathways.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in many cancers.[]

Third-generation EGFR TKIs like Alflutinib and its active metabolite AST5902 are designed to selectively inhibit mutant forms of EGFR, including the T790M mutation that confers resistance to earlier generation TKIs, while sparing wild-type EGFR.[3] This selectivity makes this compound a valuable pharmacological tool for dissecting the specific roles of mutant EGFR in cancer biology and for developing novel therapeutic strategies.

Data Presentation

Pharmacokinetic Parameters of AST5902

The following table summarizes the pharmacokinetic parameters of AST5902 following oral administration of its parent drug, Alflutinib, in healthy volunteers. These data are derived from drug-drug interaction studies.

ParameterValue (Alflutinib alone)Value (Coadministered with Rifampicin)Value (Coadministered with Itraconazole)Reference
Cmax (ng/mL) 2.58 ± 0.772.81 ± 0.610.81 ± 0.20[2][6]
AUC0-t (hng/mL) 105 ± 3587.1 ± 28.541.5 ± 13.9[2][6]
AUC0-∞ (hng/mL) 114 ± 3894.2 ± 30.645.3 ± 15.0[2][6]
t1/2 (h) 37.3 ± 10.135.0 ± 8.044.9 ± 11.2[2][6]

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by AST5902

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by AST5902.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding P P EGFR:f2->P Autophosphorylation Grb2 Grb2 P->Grb2 PI3K PI3K P->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation AST5902 AST5902 mesylate AST5902->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and inhibition by AST5902.

Experimental Workflow for Assessing AST5902 Efficacy

This workflow outlines the key steps to evaluate the effect of this compound on EGFR signaling and cell viability.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., NSCLC cell lines with EGFR mutations) start->cell_culture treatment Treatment with This compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay western_blot Western Blot Analysis (p-EGFR, total EGFR, p-AKT, etc.) treatment->western_blot data_analysis Data Analysis (IC50 determination, quantification of protein levels) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for AST5902 evaluation.

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Phosphorylation

This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cells treated with this compound.

Materials:

  • NSCLC cell line with relevant EGFR mutation (e.g., NCI-H1975 with L858R and T790M mutations)

  • Cell culture medium and supplements

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Epidermal Growth Factor (EGF)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

  • EGF Stimulation: Stimulate the cells with 50-100 ng/mL of EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR, downstream signaling proteins (e.g., p-AKT), and a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • NSCLC cell line with relevant EGFR mutation

  • Cell culture medium and supplements

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • For MTT assay: Measure the absorbance at 570 nm.

    • For MTS assay: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the curve using appropriate software.[8]

References

Application Notes and Protocols for AST5902 Mesylate in Drug Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] AST5902 mesylate, as a key mediator of Alflutinib's therapeutic effects, holds significant promise for use in combination therapies aimed at overcoming resistance and enhancing anti-tumor efficacy. These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in drug combination studies, supported by preclinical and clinical data where available.

AST5902 exerts its antineoplastic activity by selectively and irreversibly inhibiting EGFR, particularly in cancer cells harboring activating EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation.[6][7] The rationale for combining this compound with other therapeutic agents stems from the need to address both primary and acquired resistance to EGFR TKIs. Mechanisms of resistance can involve the activation of bypass signaling pathways, such as the MET pathway, or the upregulation of pro-angiogenic factors like VEGF. By co-targeting these pathways, combination therapies can potentially lead to more durable responses and improved patient outcomes.

Signaling Pathways

AST5902 targets the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The three major signaling pathways activated by EGFR are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[6][8][9][10][11] AST5902 inhibits the tyrosine kinase activity of EGFR, thereby blocking these downstream signals and leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P STAT STAT EGFR->STAT P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription AST5902 AST5902 mesylate AST5902->EGFR Inhibits

Figure 1: EGFR Signaling Pathway Inhibition by AST5902

Quantitative Data from Combination Studies

While specific preclinical data on this compound in combination studies is emerging, clinical studies of its parent drug, Furmonertinib, in combination with other agents provide valuable insights. The following tables summarize key findings from these studies.

Preclinical Data

Preclinical studies have established the single-agent activity of Furmonertinib against various EGFR mutations. This data serves as a baseline for designing and interpreting combination studies.

Table 1: Single-Agent Activity of Furmonertinib (Parent Drug of AST5902) Against EGFR Mutations

EGFR MutationCell LineIC50 (nM)Reference
G719SBa/F312.4[6]
L861QBa/F33.8[6]
S768IBa/F321.6[6]
ex20ins S768_D770dup-11[4]
ex20ins A767_V769dup-14[4]
ex20ins N771_H773dup-20[4]
Clinical Data

Clinical investigations of Furmonertinib combination therapies are ongoing. A notable example is the combination with bevacizumab, a VEGF inhibitor.

Table 2: Clinical Efficacy of Furmonertinib in Combination with Bevacizumab in EGFR-Mutant NSCLC with Brain Metastases (Retrospective Study)

ParameterValue95% CIReference
Intracranial Objective Response Rate (iORR)37.1%-[2][12][13]
Systemic Objective Response Rate (ORR)28.6%-[2][12][13]
Median Intracranial Progression-Free Survival (iPFS)7.2 months5.6 - 10.5[2][12][13]
Median Progression-Free Survival (PFS)5.85 months4.6 - 7.4[2][12][13]

Note: This data is from a retrospective study and should be interpreted with caution. Prospective, randomized trials are needed to confirm these findings.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in drug combination studies involving this compound.

In Vitro Cell Viability and Synergy Analysis

This protocol describes how to assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug on cancer cell viability.

1. Cell Culture and Seeding:

  • Culture EGFR-mutant non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975, PC-9) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and the combination drug in dimethyl sulfoxide (DMSO).

  • Create a dose-response matrix by serially diluting the drugs in culture media. A 6x6 or 7x7 matrix is recommended to cover a range of concentrations around the IC50 values of each drug.

  • Treat the cells with single agents and the drug combinations. Include a vehicle control (DMSO) group.

3. Cell Viability Assay (MTS or similar):

  • After 72 hours of incubation, add a cell viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis and Synergy Calculation:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value for each drug alone.

  • Calculate the Combination Index (CI) using the Chou-Talalay method.[8][14][15] The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x% effect.

  • Interpretation of CI values:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Drug_Prep Drug Preparation (Dose Matrix) Cell_Culture->Drug_Prep Treatment Cell Treatment (72h Incubation) Drug_Prep->Treatment Viability_Assay Cell Viability Assay (MTS) Treatment->Viability_Assay Data_Analysis Calculate % Viability & IC50 Viability_Assay->Data_Analysis Synergy_Calc Synergy Calculation (Combination Index) Data_Analysis->Synergy_Calc In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tumor_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight & Biomarker Analysis Euthanasia->Analysis

References

Application Notes and Protocols for AST5902 Mesylate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the principal and pharmacologically active N-desmethyl metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] Alflutinib is indicated for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations, including the T790M resistance mutation.[2][4][5] Given that AST5902 contributes to the overall efficacy of the parent drug, understanding its stability in solution is critical for the development of analytical methods, in vitro assays, and potential liquid formulations.

This document provides a summary of the available data on the stability of AST5902 in solution, protocols for its analysis, and general guidelines for stability testing. It should be noted that while data on the stability of AST5902 in biological matrices and the stability of its trimesylate salt in stock solutions are available, specific long-term stability data for AST5902 mesylate in various pharmaceutical solutions is limited in publicly accessible literature. The information herein is compiled to guide researchers in handling and evaluating this compound.

Data Presentation: Stability of AST5902

The stability of a compound in solution is dependent on various factors including the solvent, concentration, temperature, pH, and exposure to light. The following tables summarize the available stability data for AST5902 under different conditions.

Table 1: Stability of AST-5902 in Rat Plasma [6][7]

Storage ConditionDurationConcentration Range (ng/mL)Stability Assessment
Room Temperature4 hours0.15 - 200Stable (RE% within ±15%, CV% < 15%)
Refrigerated24 hours0.15 - 200Stable (RE% within ±15%, CV% < 15%)
Frozen1 month0.15 - 200Stable (RE% within ±15%, CV% < 15%)
Freeze-Thaw Cycles3 cycles0.15 - 200Stable (RE% within ±15%, CV% < 15%)

RE: Relative Error; CV: Coefficient of Variation

Table 2: Recommended Storage of AST5902 Trimesylate Stock Solutions [1]

TemperatureDurationStorage Conditions
-80°C6 monthsSealed, protected from moisture and light
-20°C1 monthSealed, protected from moisture and light

Experimental Protocols

A validated analytical method is essential for accurately determining the concentration and purity of AST5902 in stability studies. The following is a detailed protocol for the analysis of AST-5902 in a biological matrix, which can be adapted for in vitro samples.

Protocol 1: Quantification of AST-5902 in Solution using UHPLC-MS/MS

This protocol is based on a validated method for the determination of AST-5902 in rat plasma.[6][8]

1. Objective: To quantify the concentration of AST-5902 in solution over time to assess its stability.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS) (e.g., Gefitinib)

  • Microcentrifuge tubes

  • Autosampler vials

3. Equipment:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

4. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solution with methanol or another appropriate solvent to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration in methanol.

5. Sample Preparation:

  • For in vitro stability samples, dilute an aliquot of the test solution with the initial solvent to fall within the calibration curve range.

  • For plasma samples, precipitate proteins by adding 3 volumes of acetonitrile (containing the IS) to 1 volume of plasma.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

6. UHPLC-MS/MS Conditions:

  • Chromatographic Column: Shim-pack Volex PFPP (50 mm × 2.1 mm, 1.8 μm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: Optimize the gradient to achieve good separation of AST-5902 from any potential degradants.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for AST-5902: m/z 555.50 → 498.10.[6][8]

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of AST-5902 to the IS against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the data.

  • Determine the concentration of AST-5902 in the stability samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point.

Visualizations

EGFR Signaling Pathway

AST5902 is an active metabolite of Alflutinib, a third-generation EGFR inhibitor. These inhibitors act by blocking the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ligand EGF/TGF-α Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis AST5902 AST5902 (Active Metabolite of EGFR Inhibitor) AST5902->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of AST5902.

General Experimental Workflow for Stability Testing

A systematic approach is required to assess the long-term stability of a drug substance in solution. This involves exposing the drug solution to various environmental conditions and analyzing samples at predetermined time points.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 3, 6, 9, 12... months) cluster_evaluation Evaluation Prep Prepare this compound Solution in Desired Vehicle Aliquots Dispense Aliquots into Vials Prep->Aliquots LongTerm Long-Term (e.g., 5°C, 25°C/60% RH) Aliquots->LongTerm Store Accelerated Accelerated (e.g., 40°C/75% RH) Aliquots->Accelerated Store Photostability Photostability (ICH Q1B) Aliquots->Photostability Store Assay Assay (e.g., HPLC) for Potency LongTerm->Assay Purity Purity/Impurity Profiling LongTerm->Purity Appearance Visual Appearance, pH, Color LongTerm->Appearance Accelerated->Assay Accelerated->Purity Accelerated->Appearance Photostability->Assay Photostability->Purity Photostability->Appearance Data Data Analysis & Degradation Kinetics Assay->Data Purity->Data Appearance->Data ShelfLife Shelf-Life Determination Data->ShelfLife

Caption: General workflow for a long-term solution stability study.

Hypothetical Degradation Pathways

While specific degradation pathways for this compound have not been published, compounds with similar functional groups are susceptible to hydrolysis, oxidation, and photolysis. The following diagram illustrates potential, hypothetical degradation routes. Researchers should perform forced degradation studies to confirm these pathways.

Hypothetical_Degradation cluster_degradation Potential Degradation Products AST5902 This compound Hydrolysis Hydrolytic Products (e.g., amide cleavage) AST5902->Hydrolysis Acid/Base H₂O Oxidation Oxidative Products (e.g., N-oxide) AST5902->Oxidation Oxidizing Agent (e.g., H₂O₂) Photolysis Photolytic Products (e.g., ring cleavage) AST5902->Photolysis Light (UV/Vis)

Caption: Hypothetical degradation pathways for this compound.

Conclusion and Recommendations

The long-term stability of this compound in solution is a critical parameter for its use in research and development. The provided data indicates good stability in a biological matrix under various short and long-term storage conditions. For in vitro stock solutions, storage at -80°C is recommended for up to 6 months.

For the development of new formulations or for long-term experiments, it is imperative that dedicated stability studies are conducted. These studies should employ a validated, stability-indicating analytical method, such as the UHPLC-MS/MS protocol outlined above, to accurately quantify AST5902 and detect any potential degradation products. Forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions are also recommended to elucidate the degradation pathways and to confirm the specificity of the analytical method. By following these guidelines, researchers can ensure the integrity and reliability of their results when working with this compound.

References

Application Notes and Protocols for AST5902 Mesylate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is designed to selectively inhibit EGFR activating mutations and the T790M resistance mutation, which are commonly found in non-small cell lung cancer (NSCLC).[2][3] AST5902 shares a similar inhibitory profile to its parent compound and contributes significantly to the overall therapeutic effect.[4] These application notes provide detailed protocols for the use of AST5902 mesylate in preclinical animal models of NSCLC, focusing on xenograft studies.

Mechanism of Action and Signaling Pathway

AST5902, as an active metabolite of the EGFR TKI alflutinib, exerts its anti-tumor effects by competitively binding to the ATP-binding site of the EGFR kinase domain. This binding blocks the autophosphorylation of EGFR upon ligand binding, thereby inhibiting the activation of downstream signaling cascades. The two primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, both of which are critical for cell proliferation, survival, and differentiation. By inhibiting these pathways, AST5902 can induce cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription AST5902 This compound AST5902->EGFR Inhibition Gavage_Prep_Workflow cluster_prep Formulation Preparation cluster_admin Administration A Calculate required This compound C Add AST5902 to vehicle while stirring A->C B Prepare Vehicle: 0.5% HPMC + 0.1% Tween 80 B->C D Stir until homogenous suspension forms C->D E Bring to Room Temperature and Vortex D->E F Administer via Oral Gavage E->F Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_animal_procedure Animal Procedure A Culture NSCLC Cells B Harvest and Count Cells A->B C Resuspend in PBS/Matrigel B->C D Subcutaneous Injection into Mice C->D E Monitor Tumor Growth D->E F Randomize Mice E->F G Administer Treatment F->G H Monitor Tumor Volume and Body Weight G->H I Endpoint and Tumor Excision H->I

References

Application Notes and Protocols for Preclinical Studies of AST5902 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which are key drivers in non-small cell lung cancer (NSCLC).[4][5][6] AST5902 shares a similar potent antineoplastic activity with its parent compound, contributing significantly to the overall therapeutic effect.[1][7] These application notes provide detailed protocols for the preclinical evaluation of AST5902 mesylate, focusing on its mechanism of action, cellular effects, and in vivo efficacy.

Mechanism of Action and Signaling Pathway

AST5902, as the active metabolite of the EGFR inhibitor alflutinib, targets the kinase domain of EGFR. This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[5] The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[8][][10] By blocking these signaling cascades, AST5902 can effectively induce apoptosis and inhibit tumor growth in EGFR-mutant cancer cells.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds AST5902 This compound AST5902->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Data Presentation

In Vitro Efficacy of Alflutinib (Parent Compound of AST5902)
Cell LineEGFR Mutation StatusAssay TypeIC50 (nM)
Ba/F3G719SCellular Proliferation12.4
Ba/F3L861QCellular Proliferation3.8
Ba/F3S768ICellular Proliferation21.6
EGFR20insS768_D770dupCellular Proliferation11
EGFR20insA767_V769dupCellular Proliferation14
EGFR20insN771_H773dupCellular Proliferation20

Note: AST5902 has been reported to have similar antitumor activity to alflutinib.[1][7]

Pharmacokinetic Parameters of AST5902 in Healthy Volunteers
ParameterFasting StatePostprandial State
Tmax (h)10.08.0
Cmax (ng/mL)6.585.31
t1/2 (h)57.758.6
AUC0-∞ (h·ng/mL)572.0529.0

Data from a study with a single oral dose of 80 mg alflutinib mesylate.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat with AST5902 (serial dilutions) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance analysis Calculate IC50 read_absorbance->analysis

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., EGFR-mutant NSCLC cell line)

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[11]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Western Blot Analysis of EGFR Phosphorylation

This protocol is to assess the inhibitory effect of this compound on EGFR signaling.

Western_Blot_Workflow start Start cell_culture Culture cells and treat with AST5902 start->cell_culture cell_lysis Lyse cells and quantify protein cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibody (p-EGFR) blocking->primary_ab secondary_ab Incubate with secondary antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analyze results detection->analysis

Caption: Workflow for Western blot analysis of p-EGFR.

Materials:

  • Cancer cell line

  • This compound

  • EGF (for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 2-24 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to collect the supernatant.[14]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[13]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.[14]

  • Analysis: Quantify band intensities and normalize p-EGFR levels to total EGFR and a loading control like β-actin.

In Vivo Tumor Xenograft Study

This protocol outlines the evaluation of this compound's antitumor activity in a mouse model.

Xenograft_Workflow start Start implantation Implant tumor cells subcutaneously in mice start->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer AST5902 or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Study endpoint monitoring->endpoint analysis Analyze tumor growth inhibition endpoint->analysis

Caption: Workflow for an in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • EGFR-mutant cancer cell line

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[15]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[15]

  • Drug Administration: Administer this compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.[15]

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.[15]

  • Data Analysis: Calculate tumor growth inhibition for the treated group compared to the control group.

Safety and Tolerability

Clinical studies of the parent compound, alflutinib, have shown that it is generally well-tolerated. In a study with patients having advanced NSCLC with the EGFR T790M mutation, 79% of patients experienced possibly treatment-related adverse events, with 8% being grade 3 or higher.[16] Serious adverse events were reported in 15% of patients, with two being treatment-related.[16] These data suggest a manageable safety profile for alflutinib and its active metabolite, AST5902.

Conclusion

This compound, as the active metabolite of alflutinib, is a potent inhibitor of mutant EGFR. The protocols outlined in these application notes provide a framework for the preclinical evaluation of its efficacy. The provided data and workflows are intended to guide researchers in designing and executing robust studies to further characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for AST5902 Mesylate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 mesylate is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Like its parent compound, AST5902 is a potent and selective inhibitor of both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[3][4] These characteristics make AST5902 a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel EGFR inhibitors.

This document provides detailed application notes and protocols for the use of this compound in HTS assays. It includes quantitative data on its inhibitory activity, step-by-step experimental protocols for both biochemical and cell-based assays, and visualizations of the relevant signaling pathway and experimental workflows.

Mechanism of Action and Signaling Pathway

AST5902, as a third-generation EGFR inhibitor, irreversibly binds to the ATP-binding site within the kinase domain of the EGFR protein.[3] This covalent modification effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival. The primary pathways inhibited by the blockade of EGFR signaling are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Proliferation Cell Proliferation & Survival EGF EGF (Ligand) EGF->EGFR Binds AST5902 AST5902 Mesylate AST5902->EGFR Inhibits ERK ERK ERK->Proliferation mTOR mTOR mTOR->Proliferation

Data Presentation: Inhibitory Activity of Furmonertinib and AST5902

The following tables summarize the in vitro inhibitory activity (IC50 values) of Furmonertinib (the parent compound of AST5902) and AST5902 against various EGFR mutations in cell-based assays. This data is crucial for designing screening cascades and interpreting assay results.

Table 1: IC50 Values of Furmonertinib and AST5902 Against EGFR and HER2 Mutations in Cell-Based Assays [1]

Mutation TypeCell LineActivating MutationFurmonertinib IC50 (nM)AST5902 IC50 (nM)Osimertinib IC50 (nM)
WT EGFRA431WT162.6273.1471.6
Classical mutationsPC-9Ex19Del3.36.112.9
H1975L858R, T790M3.27.912.4
Uncommon mutationsBa/F3G719S12.4--
Ba/F3S768I21.6--
Ba/F3L861Q3.8--
Exon 20 insertionsBa/F3A767_V769dupASV14.0--
Ba/F3S768_D770dupSVD11.0--
Ba/F3N771_H773dupNPH20.0--
HER2 mutationsBa/F3A775_G776insYVMA11.821.3117.3

Note: Data for some uncommon mutations for AST5902 and Osimertinib were not available in the cited source.

Experimental Protocols for High-Throughput Screening

Below are detailed protocols for both biochemical and cell-based HTS assays suitable for evaluating this compound.

Protocol 1: Biochemical High-Throughput Kinase Assay (Continuous-Read Fluorescent)

This assay measures the inherent potency of AST5902 against purified EGFR kinase domains (e.g., wild-type and T790M/L858R double mutant).

Workflow Diagram:

Biochemical_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10X stocks of EGFR enzyme, ATP, and fluorescent substrate C Pre-incubate EGFR enzyme with diluted AST5902 (30 min, 27°C) A->C B Serially dilute This compound in 50% DMSO B->C D Initiate kinase reaction with ATP/substrate mix C->D E Monitor fluorescence kinetics in a plate reader D->E F Determine initial velocity from progress curves E->F G Plot velocity vs. inhibitor concentration to calculate IC50 F->G

Materials:

  • Purified recombinant EGFR enzyme (e.g., EGFR-WT, EGFR-T790M/L858R)

  • ATP

  • Fluorescent kinase substrate (e.g., Y12-Sox conjugated peptide)

  • Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • This compound

  • DMSO

  • 384-well, white, non-binding surface microtiter plates

  • Fluorescent plate reader with excitation/emission wavelengths of ~360/485 nm

Procedure: [5]

  • Reagent Preparation:

    • Prepare 10X stocks of EGFR enzyme, ATP, and the fluorescent substrate in 1X kinase reaction buffer.

    • Perform serial dilutions of this compound in 50% DMSO.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 384-well plate, add 5 µL of the 10X EGFR enzyme solution to each well.

    • Add 0.5 µL of the serially diluted this compound or DMSO control to the respective wells.

    • Incubate the plate for 30 minutes at 27°C.

  • Kinase Reaction and Measurement:

    • Prepare a 1.1X ATP/substrate mix.

    • Initiate the kinase reaction by adding 45 µL of the ATP/substrate mix to each well.

    • Immediately place the plate in a fluorescent plate reader and monitor the reaction kinetics every 71 seconds for 30-120 minutes at λex360/λem485.

  • Data Analysis:

    • Examine the progress curves for linear reaction kinetics.

    • Determine the initial velocity for each reaction from the slope of the linear portion of the curve (e.g., 0 to 30 minutes).

    • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.

Protocol 2: Cell-Based High-Throughput Proliferation Assay

This assay determines the effect of AST5902 on the proliferation of engineered cell lines that are dependent on the activity of specific EGFR mutants for their growth and survival.

Workflow Diagram:

Cell_Based_HTS_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout & Analysis A Seed EGFR-mutant dependent cells into 384-well plates B Incubate overnight to allow for cell attachment A->B C Prepare serial dilutions of this compound in culture medium B->C D Add diluted compound to the cells and incubate for 72 hours C->D E Add cell viability reagent (e.g., MTS or CellTiter-Glo) D->E F Measure absorbance or luminescence E->F G Plot viability vs. inhibitor concentration to calculate IC50 F->G

Materials:

  • 32D or Ba/F3 cells engineered to express specific EGFR mutants (e.g., L858R/T790M)

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO

  • 384-well clear or white flat-bottom microtiter plates (depending on the readout)

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • Absorbance or luminescence plate reader

Procedure: [6]

  • Cell Seeding:

    • Seed the engineered cells into 384-well plates at an appropriate density to ensure logarithmic growth during the assay period.

    • Incubate the plates overnight to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Add the diluted compound or vehicle control to the wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls (100% viability) and a background control (0% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For quality control, the Z' factor should be calculated for the assay plates to ensure the robustness of the screen.[6]

Conclusion

This compound is a potent inhibitor of clinically relevant EGFR mutations. The provided data and protocols offer a solid foundation for researchers to incorporate AST5902 into their high-throughput screening campaigns for the discovery and characterization of novel EGFR inhibitors. The detailed methodologies for both biochemical and cell-based assays, along with the supporting quantitative data and pathway information, should facilitate the efficient and effective use of this compound in a drug discovery setting.

References

Application Notes and Protocols for the Quantification of AST5902 Mesylate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902, the primary active metabolite of the third-generation EGFR inhibitor alflutinib (AST2818), plays a crucial role in the therapeutic efficacy of its parent compound in targeting non-small cell lung cancer (NSCLC) with EGFR mutations, including the T790M resistance mutation.[1][2][3] Accurate quantification of AST5902 mesylate levels in plasma is essential for pharmacokinetic (PK) studies, dose-response relationship assessments, and therapeutic drug monitoring to ensure optimal treatment outcomes and patient safety.

This document provides detailed application notes and protocols for the robust and sensitive quantification of AST5902 in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and highly specific analytical technique for bioanalysis.[4][5][6]

Principle of the Method

The method described herein utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole tandem mass spectrometer (MS/MS) for the separation and detection of AST5902 from plasma samples. The process involves a straightforward protein precipitation step to extract the analyte from the plasma matrix.[1][2] The separated analyte is then ionized using electrospray ionization (ESI) and detected in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. An appropriate internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.

Data Presentation

Table 1: LC-MS/MS Method Parameters for AST5902 Quantification
ParameterCondition
Chromatography
LC SystemUHPLC System
ColumnWaters BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[1]
Mobile Phase A0.1% Formic Acid in Water or 2 mmol/L Ammonium Acetate with 0.2% Formic Acid[1][7]
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol[1][7]
Flow Rate0.4 mL/min[7]
Column Temperature40°C[7]
Injection Volume3 µL[7]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS SystemTriple Quadrupole Mass Spectrometer
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (AST5902)m/z 555.1 → 498.2[1][2]
MRM Transition (IS, e.g., Gefitinib)m/z 447.1 → 128.1 (example)
Dwell Time100 ms[8]
Table 2: Method Validation Summary for AST5902 Quantification in Plasma
Validation ParameterResult
Linearity Range0.05 - 25.0 ng/mL[1][2]
Correlation Coefficient (r²)≥ 0.99[9]
Lower Limit of Quantification (LLOQ)0.050 ng/mL[1][2]
Intra-day Precision (%CV)
LLOQ5.79%[7]
Low QC≤ 8.0%[1][2]
Medium QC≤ 8.0%[1][2]
High QC≤ 8.0%[1][2]
Inter-day Precision (%CV)
LLOQ2.25%[7]
Low QC≤ 8.6%[1][2]
Medium QC≤ 8.6%[1][2]
High QC≤ 8.6%[1][2]
Accuracy (%RE)
LLOQ2.17%[7]
Low QC-0.2% to 3.9%[1][2]
Medium QC-0.2% to 3.9%[1][2]
High QC-0.2% to 3.9%[1][2]
Recovery94.95%[7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Gefitinib or a stable isotope-labeled AST5902)

  • Blank human or animal plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)[1]

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)[7]

  • Ammonium acetate (LC-MS grade)[1]

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • UHPLC system

  • Triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions
  • AST5902 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in an appropriate solvent (e.g., DMSO) to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in a similar manner.

  • Working Solutions: Prepare serial dilutions of the AST5902 and IS stock solutions in 50% acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike with the corresponding AST5902 working solutions.

  • Add 10 µL of the IS working solution to all samples except for the blank.

  • Add 300 µL of acetonitrile (containing the IS if not added separately) to each tube to precipitate plasma proteins.[1][10]

  • Vortex mix all tubes for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the gradient elution program as optimized for the separation of AST5902 and the IS. A typical gradient may start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[8]

  • Configure the mass spectrometer to operate in positive ESI mode and set the MRM transitions for AST5902 and the IS as specified in Table 1.

  • Create a sequence table with the sample list and initiate the data acquisition.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for AST5902 and the IS.

  • Calculate the peak area ratio of AST5902 to the IS.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of AST5902 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike Internal Standard Plasma->Spike_IS Protein_Precipitation Add Acetonitrile (300 µL) Spike_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UHPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify AST5902 Concentration Calibration->Quantification

Caption: Experimental workflow for the quantification of AST5902 in plasma.

G cluster_pathway Simplified EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates AST5902 AST5902 AST5902->EGFR Inhibits Cell_Responses Cell Proliferation, Survival, etc. RAS_RAF_MEK_ERK->Cell_Responses PI3K_AKT_mTOR->Cell_Responses

Caption: Simplified EGFR signaling pathway and the inhibitory action of AST5902.

References

Troubleshooting & Optimization

AST5902 mesylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST5902 mesylate. The information provided addresses common solubility challenges and offers potential solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is AST5902 and what is its mechanism of action?

A1: AST5902 is the primary active metabolite of Alflutinib (AST2818).[1][2][3] It functions as an irreversible and highly selective third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[3][4] AST5902 is being investigated for its potential in treating non-small cell lung cancer, particularly in patients with activating EGFR mutations and the T790M resistance mutation.[3][5] Its mechanism of action involves inhibiting the EGFR signaling pathway, which plays a crucial role in cell proliferation, apoptosis, invasion, and metastasis.[4]

Q2: I am experiencing difficulty dissolving this compound. What are some common reasons for this?

A2: Poor aqueous solubility is a common challenge with many new chemical entities.[6] For mesylate salts, while they are often used to improve the solubility of a parent drug, issues can still arise.[7][8] Factors that can contribute to poor solubility of this compound include:

  • Incorrect solvent selection: The choice of solvent is critical for achieving dissolution.

  • Insufficient solvent volume: The concentration of the compound may exceed its solubility limit in the chosen solvent system.

  • Precipitation: The compound may initially dissolve but then precipitate out of solution over time, especially with changes in temperature or pH.

  • Low temperature: Dissolution can be temperature-dependent, and lower temperatures may reduce solubility.

  • Polymorphism: Different crystalline forms of the compound can have different solubility properties.[8]

Q3: Are there any pre-dissolution recommendations for handling this compound?

A3: Yes, proper handling can prevent some common issues. It is recommended to aliquot and store the stock solution to avoid repeated freeze-thaw cycles, which can degrade the product.[1] For storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is advised, keeping the product sealed and away from moisture and light.[1]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound.

Initial Troubleshooting Steps

If you observe precipitation or phase separation during preparation, the following steps can be taken:

  • Heating: Gently warm the solution. For instance, heating the tube to 37°C can aid in dissolution.[2]

  • Sonication: Use an ultrasonic bath to provide mechanical agitation and break down particles, which can facilitate dissolution.[1][2]

Solvent System Optimization

If initial troubleshooting fails, optimizing the solvent system is the next step. The following tables provide recommended solvent systems and achievable solubilities for AST5902 salts. Note that in many commercial listings, "this compound" and "AST5902 trimesylate" are used, and the dissolution protocols are often presented for the trimesylate form.

Table 1: In Vitro Solubility of AST5902 Trimesylate

SolventConcentrationObservations
DMSO≥ 50 mg/mL (59.32 mM)May require sonication[2]

Table 2: Formulations for In Vivo Studies

ProtocolSolvent System CompositionAchievable Solubility
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.97 mM)[1]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.97 mM)[1]
Injection Formulation 1 10% DMSO, 5% Tween 80, 85% SalineFormulation for low water solubility products[5]
Injection Formulation 2 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineFormulation for low water solubility products[5]
Injection Formulation 3 10% DMSO, 90% Corn oilFormulation for low water solubility products[5]
Advanced Solubility Enhancement Techniques

If the above methods are insufficient, more advanced formulation strategies can be employed to improve the solubility of poorly water-soluble drugs.[6][9] These techniques are generally applicable and can be adapted for this compound.

Table 3: Advanced Methods for Solubility Enhancement

TechniqueDescription
pH Adjustment Modifying the pH of the solution can increase the solubility of ionizable compounds.[10]
Co-solvency The addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility.[10][11]
Solid Dispersion A hydrophilic carrier is used to create a solid product with a hydrophobic drug, which can increase aqueous solubility.[9]
Particle Size Reduction Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[10]
Complexation Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[6]
Nanosuspension Creating colloidal dispersions of nano-sized drug particles can significantly increase solubility.[9]

Experimental Protocols

Protocol: Preparation of a 2.5 mg/mL AST5902 Trimesylate Solution (Based on Protocol 1)

  • Prepare a stock solution: Weigh the required amount of AST5902 trimesylate and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Stepwise solvent addition: For a final volume of 1 mL, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until homogeneous.

  • Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.[1]

  • If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.

Visual Guides

Signaling Pathway

AST5902 acts as an EGFR inhibitor. The diagram below illustrates the EGFR signaling pathway that is targeted by AST5902.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway Ligand Ligand (EGF, etc.) EGFR EGFR Ligand->EGFR Binds and activates GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK AST5902 This compound AST5902->EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-apoptosis AKT->Survival STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription

Caption: EGFR signaling pathways inhibited by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow Start Start: Dissolve This compound Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Initial_Troubleshooting Apply Heat (37°C) and/or Sonication Check_Solubility->Initial_Troubleshooting No Success Success: Proceed with Experiment Check_Solubility->Success Yes Check_Again Is it dissolved now? Initial_Troubleshooting->Check_Again Optimize_Solvent Optimize Solvent System (Refer to Tables 1 & 2) Check_Again->Optimize_Solvent No Check_Again->Success Yes Check_Optimization Successful? Optimize_Solvent->Check_Optimization Advanced_Methods Consider Advanced Methods (Refer to Table 3) Check_Optimization->Advanced_Methods No Check_Optimization->Success Yes Contact_Support Contact Technical Support for further assistance Advanced_Methods->Contact_Support

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: AST5902 Mesylate In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of AST5902 mesylate and its parent compound, firmonertinib (also known as alflutinib or AST2818), in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: AST5902 is the primary active metabolite of firmonertinib (alflutinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively inhibit EGFR-sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR.[2] This targeted inhibition blocks downstream signaling pathways involved in cancer cell proliferation and survival.

Q2: What is the recommended starting dose for in vivo studies with firmonertinib/AST5902 in mice?

Q3: How should this compound or firmonertinib be formulated for oral administration in animal studies?

A3: For oral gavage in rodents, a common formulation for poorly soluble compounds like TKIs is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is essential to ensure the compound is uniformly suspended or fully dissolved before each administration.

Q4: What are the expected outcomes of successful firmonertinib/AST5902 treatment in a xenograft model?

A4: In a responsive tumor model (e.g., NSCLC with EGFR T790M mutation), successful treatment should lead to tumor growth inhibition or regression. This is typically measured by caliper measurements of tumor volume over time.

Q5: What are the potential side effects to monitor in animals during treatment?

A5: Based on clinical data for firmonertinib, potential side effects in animals may include skin rash, diarrhea, weight loss, and elevated liver enzymes.[5] It is important to monitor animal health daily, including body weight, food and water intake, and general appearance and behavior.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No or poor tumor growth inhibition 1. Suboptimal dose. 2. Drug formulation/stability issues. 3. Insensitive tumor model (e.g., wild-type EGFR). 4. Drug resistance.1. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal efficacious dose. 2. Ensure proper formulation and storage. Prepare fresh formulations regularly. 3. Confirm the EGFR mutation status of your cell line or PDX model. 4. Investigate potential mechanisms of resistance.
Significant animal weight loss or toxicity 1. Dose is too high. 2. Vehicle toxicity. 3. Off-target effects.1. Reduce the dose or consider intermittent dosing (e.g., every other day). 2. Run a vehicle-only control group to assess tolerability. 3. Monitor for specific signs of toxicity and consider dose modification.
Variability in tumor response between animals 1. Inconsistent drug administration. 2. Heterogeneity of the tumor model. 3. Differences in animal health.1. Ensure accurate and consistent oral gavage technique. 2. Use a larger group size to account for variability. Ensure tumors are of a consistent size at the start of treatment. 3. Monitor animal health closely and exclude any unhealthy animals from the study.
Compound precipitation in formulation 1. Poor solubility. 2. Incorrect vehicle composition.1. Try different formulation vehicles. Sonication may help in dissolving the compound. 2. Adjust the percentages of solvents in the vehicle.

Data Presentation

Table 1: Summary of Firmonertinib (AST2818) Clinical Trial Data

Parameter Dose Escalation Study (NCT02973763) & Dose Expansion Study (NCT03127449) [2]Phase 2b Study (NCT03452592) [1]FURLONG Phase 3 Study (NCT03787992) [6]
Doses Evaluated 20, 40, 80, 160, 240 mg once daily80 mg once daily80 mg once daily
Patient Population Advanced NSCLC with EGFR T790M mutationAdvanced NSCLC with EGFR T790M mutationFirst-line EGFR-mutated NSCLC
Objective Response Rate (ORR) 76.7% (in dose-expansion)74%-
Progression-Free Survival (PFS) -9.6 months20.8 months
Common Adverse Events (Grade ≥3) 8% experienced treatment-related AEs11% experienced treatment-related AEsDiarrhea, rash, increased ALT/AST

Table 2: Suggested Preclinical Dose-Ranging Study Design for Firmonertinib/AST5902

Group Treatment Dose (mg/kg) Route Schedule Number of Animals
1Vehicle Control-Oral GavageDaily8-10
2Firmonertinib10Oral GavageDaily8-10
3Firmonertinib30Oral GavageDaily8-10
4Firmonertinib60Oral GavageDaily8-10

Experimental Protocols

Protocol: In Vivo Efficacy Study of Firmonertinib in a NSCLC Xenograft Mouse Model

  • Cell Culture and Animal Model:

    • Culture human non-small cell lung cancer (NSCLC) cells with a relevant EGFR mutation (e.g., H1975 with L858R and T790M mutations) in appropriate media.

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.

  • Tumor Implantation:

    • Harvest cultured cells and resuspend in a sterile solution (e.g., PBS or Matrigel).

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Treatment:

    • When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Prepare firmonertinib formulation (e.g., in 0.5% CMC) and administer daily via oral gavage at the desired dose(s). The control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health daily.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed in the treatment groups.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze statistical significance using appropriate methods (e.g., t-test or ANOVA).

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AST5902 This compound AST5902->EGFR EGF EGF (Ligand) EGF->EGFR Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis A Cell Culture (e.g., H1975) B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment (Vehicle or AST5902) D->E F Monitor Tumor Volume & Animal Health E->F G Endpoint Reached F->G H Data Analysis (TGI) G->H Troubleshooting_Tree Start Poor In Vivo Efficacy Q1 Is the dose optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the formulation stable and administered correctly? A1_Yes->Q2 Action1 Perform Dose-Ranging Study A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the tumor model appropriate (e.g., correct EGFR mutation)? A2_Yes->Q3 Action2 Check Formulation & Administration Technique A2_No->Action2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider Intrinsic Resistance Mechanisms A3_Yes->End Action3 Verify Model Characteristics A3_No->Action3

References

troubleshooting inconsistent results with AST5902 mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST5902 mesylate. The information is designed to address potential inconsistencies and challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is AST5902 and what is its mechanism of action?

A: AST5902 is the primary active metabolite of Alflutinib (AST2818).[1][2] It functions as an irreversible and highly selective third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2] Its primary role is to target activating EGFR mutations as well as the T790M drug-resistance mutation in non-small cell lung cancer.[2] AST5902 is formed in vivo through the metabolism of Alflutinib, primarily by the cytochrome P450 enzyme CYP3A4.[2] Both Alflutinib and AST5902 contribute to the pharmacological activity.[2]

Q2: I am observing inconsistent results in my cell-based assays. What are the common sources of variability?

A: Inconsistent results in cell-based assays can stem from several factors. Key sources of variability include:

  • Cell Culture Conditions: Variations in cell density, passage number, and time between passaging and the experiment can all impact results.[3][4] Phenotypic drift can occur after numerous passages.[3]

  • Cell Line Integrity: It is crucial to ensure cell lines are not misidentified or cross-contaminated. Routine testing for contaminants like bacteria, yeast, and mycoplasma is recommended.[3][4]

  • Compound Handling: The solubility and stability of this compound in your specific assay medium can affect its effective concentration. Repeated freeze-thaw cycles of stock solutions should be avoided.[1]

  • Assay Protocol: The number of steps in an assay can introduce variability; simpler, more automated protocols are generally more reproducible.[4][5]

  • Off-Target Effects: The observed phenotype may not be a result of EGFR inhibition but due to the compound interacting with other cellular targets.[6][7]

Q3: How should I prepare and store AST5902 stock solutions?

A: For AST5902 trimesylate, which is structurally related, stock solutions can be prepared in DMSO.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1] For long-term storage, -80°C for up to 6 months is suggested, while for shorter-term storage, -20°C for up to 1 month is acceptable.[1] Ensure the storage is in a sealed container, protected from moisture and light.[1]

Q4: My experimental results are not consistent with the expected effects of EGFR inhibition. What could be the issue?

A: If you observe a phenotype that doesn't align with known EGFR signaling pathways, it could be due to off-target effects.[6][7] It is also possible that the cells you are using have developed resistance or do not rely on the EGFR pathway for survival.

Troubleshooting Inconsistent Results

This section provides a structured approach to identifying and resolving common issues.

High variability between replicate wells is a common issue that can obscure the true effect of your compound.

Possible Cause Troubleshooting Steps Expected Outcome
Inconsistent Cell Seeding Review and standardize your cell seeding protocol. Ensure a homogenous cell suspension before plating. Consider using automated cell counters for accuracy.[4][5]Reduced well-to-well variability in cell number and a more consistent assay readout.
"Edge Effects" in Microplates Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.Minimized evaporation and temperature gradients across the plate, leading to more uniform results.
Improper Compound Dilution Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step.Consistent compound concentration across all treated wells.

When the observed cellular response does not match the expected outcome of EGFR inhibition, consider the following:

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Effects Perform a dose-response curve and compare the potency for the observed phenotype with the known potency for EGFR inhibition.[6] Use a structurally unrelated EGFR inhibitor to see if the phenotype is replicated.[6]If the phenotype is not replicated with a different EGFR inhibitor, it is likely an off-target effect of AST5902.
Cell Line Specific Factors Confirm the EGFR mutation status and expression level in your cell line. Authenticate your cell line to rule out misidentification or cross-contamination.[3]Ensures that the cellular model is appropriate for studying the effects of an EGFR inhibitor.
Compound Instability Assess the stability of this compound in your cell culture medium over the time course of your experiment.Confirms that the compound remains active throughout the assay.

Experimental Protocols

General Protocol for Preparing AST5902 Solutions for In Vivo Studies

Note: This protocol is for a related salt, AST5902 trimesylate, and may need optimization for the mesylate salt.

  • Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Dissolution: To prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]

  • Emulsification: Add 50 µL of Tween-80 to the solution and mix until uniform.[1]

  • Final Dilution: Add 450 µL of Saline to bring the final volume to 1 mL.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Visualizations

Troubleshooting_Workflow start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_phenotype Phenotype Inconsistent with Target? check_variability->check_phenotype No review_seeding Review Cell Seeding Protocol check_variability->review_seeding Yes dose_response Perform Dose-Response Curve check_phenotype->dose_response Yes solution Consistent Results check_phenotype->solution No check_edge_effects Address Microplate Edge Effects review_seeding->check_edge_effects verify_dilution Verify Compound Dilution check_edge_effects->verify_dilution verify_dilution->solution secondary_inhibitor Test with Secondary Inhibitor dose_response->secondary_inhibitor validate_cell_line Validate Cell Line (EGFR status, authentication) secondary_inhibitor->validate_cell_line validate_cell_line->solution

Caption: A logical workflow for troubleshooting inconsistent experimental results.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT EGF EGF Ligand EGF->EGFR Binds Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation AST5902 This compound AST5902->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of AST5902.

References

AST5902 mesylate degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AST5902 mesylate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: AST5902 trimesylate is the primary active metabolite of Alflutinib (AST2818), which functions as an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2] As a metabolite, AST5902 exerts antineoplastic activity by targeting the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

Q2: How should I store this compound?

A2: Proper storage is critical to maintain the integrity of this compound. For solid compound, store at 4°C, sealed and protected from moisture and light.[2] For stock solutions, the recommended storage conditions are as follows:

Storage TemperatureDurationSpecial Conditions
-80°CUp to 6 monthsSealed, protected from moisture and light.
-20°CUp to 1 monthSealed, protected from moisture and light.

Data from MedChemExpress and Immunomart.[1][2]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3]

Q3: How do I properly solubilize this compound?

A3: The solubility of this compound can be challenging. For in vitro studies, DMSO can be used to prepare a high-concentration stock solution (e.g., 50 mg/mL), though ultrasonic assistance may be needed.[2] For in vivo experiments, specific solvent mixtures are required to achieve a clear solution. Two recommended protocols are:

ProtocolSolvent CompositionFinal Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.97 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.97 mM)

Data from MedChemExpress and Immunomart.[1][2]

It is recommended to add each solvent sequentially and use heat and/or sonication if precipitation occurs.[1] For animal studies, working solutions should be prepared fresh on the day of use.[1]

Q4: What are the known degradation pathways for this compound?

A4: Currently, there is no publicly available information detailing the specific degradation pathways of this compound. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, and photolysis. To determine the specific degradation profile, a forced degradation study would be required.[4][5][6]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Lack of Expected Biological Activity

If this compound is not producing the expected effect in your assay, consider the following troubleshooting steps.

Possible Causes & Solutions

Possible CauseRecommended ActionRationale
Compound Degradation Prepare fresh dilutions from a new stock aliquot for each experiment. Verify the age and storage conditions of your stock.The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental medium.[3]
Inadequate Solubility Visually inspect your stock and final working solutions for any signs of precipitation. If observed, try gentle heating or sonication to aid dissolution.[1]If the compound is not fully dissolved, its effective concentration will be lower than intended.[3]
Experimental Variability Ensure consistency in cell passage number, confluency, and media composition. Standardize all incubation times and reagent concentrations.[3]Variations in the experimental setup can significantly impact the cellular response to the inhibitor.[3]
Off-Target Effects Perform a dose-response curve to ensure the effect correlates with the expected IC50. Use a structurally different inhibitor for the same target to see if the phenotype is replicated.[7]The observed phenotype may not be due to the inhibition of the intended target.
Issue 2: Unexpected Cellular Toxicity

If you observe significant cell death or other signs of toxicity that are not consistent with the expected on-target effect, consult the following guide.

Possible Causes & Solutions

Possible CauseRecommended ActionRationale
High Solvent Concentration Run a dose-response curve of the vehicle (e.g., DMSO) alone. Ensure the final solvent concentration is low (typically <0.5%) and non-toxic to your cells.[3]High concentrations of solvents like DMSO can be independently toxic to cells.[3]
Off-Target Effects Lower the inhibitor concentration to the minimal level required for on-target inhibition (at or slightly above the IC50).[7]The inhibitor may be interacting with other essential cellular proteins, leading to toxicity.[7]
Compound Purity If possible, verify the purity of your compound stock using an analytical technique such as HPLC or mass spectrometry.Impurities from synthesis or degradation could be causing the toxic effects.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[6][8] This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile).

  • Application of Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 8 hours.[8]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.[8]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]

    • Thermal Degradation: Incubate the solid compound and a solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). The goal is to achieve approximately 10-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[4][9]

  • Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Identify and quantify the degradation products. Further characterization of significant degradants can be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10][11]

Diagrams and Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 AST5902 AST5902 (Inhibitor) AST5902->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by AST5902.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Compound 1. Verify Compound Integrity Start->Check_Compound Degradation Degradation Suspected? (Improper Storage, Age) Check_Compound->Degradation Check_Solubility 2. Confirm Solubility Precipitation Precipitation Observed? Check_Solubility->Precipitation Check_Protocol 3. Review Experimental Protocol Variability Inconsistent Results? Check_Protocol->Variability Degradation->Check_Solubility No New_Aliquot Use New Aliquot, Prepare Fresh Solution Degradation->New_Aliquot Yes Precipitation->Check_Protocol No Optimize_Sol Optimize Solubilization (e.g., heat, sonicate) Precipitation->Optimize_Sol Yes Standardize Standardize All Parameters (cells, timing, reagents) Variability->Standardize Yes End Re-run Experiment Variability->End No New_Aliquot->End Optimize_Sol->End Standardize->End

Caption: Troubleshooting workflow for unexpected experimental results.

Forced_Degradation_Workflow Start Prepare AST5902 Stock Solution Stress Expose to Stress Conditions Start->Stress Acid Acid (0.1N HCl) Stress->Acid Base Base (0.1N NaOH) Stress->Base Oxidation Oxidation (3% H₂O₂) Stress->Oxidation Thermal Thermal (70°C) Stress->Thermal Photo Photolytic (UV/Vis) Stress->Photo Analysis Analyze Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify & Quantify Degradation Products Analysis->Data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Minimizing Off-Target Effects of AST5902 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and minimizing the off-target effects of AST5902 mesylate. As AST5902 is the active metabolite of Alflutinib (also known as Furmonertinib), this guide leverages data on Alflutinib to provide relevant insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the principal and pharmacologically active metabolite of Alflutinib (AST2818), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary targets are sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which are commonly found in non-small cell lung cancer (NSCLC).[1][3][4]

Q2: What is known about the selectivity profile of this compound?

A2: Preclinical data for the parent compound, Alflutinib, indicates a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR.[5][6] Both Alflutinib and its metabolite AST5902 have been shown to have high antitumor activity with high selectivity for EGFR sensitizing and T790M drug-resistant mutations, with almost no inhibitory effect on wild-type cells.[5] This selectivity is crucial for minimizing toxicity associated with inhibiting WT EGFR in healthy tissues.

Q3: What are the potential causes of off-target effects with kinase inhibitors like this compound?

A3: Off-target effects of kinase inhibitors generally arise from the conserved nature of the ATP-binding pocket across the human kinome. An inhibitor designed to bind to the ATP pocket of its target kinase may also bind to the ATP pockets of other structurally similar kinases, leading to unintended inhibition and potential toxicity.

Q4: How can I experimentally assess the off-target effects of this compound in my research?

A4: Several experimental approaches can be used to profile the off-target effects of this compound:

  • Kinome Profiling: This involves screening the compound against a large panel of kinases to identify unintended targets. This can be done using biochemical assays that measure the inhibition of kinase activity.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement in a cellular context. A shift in the thermal stability of a protein in the presence of the drug indicates binding.

  • CRISPR-Cas9 Based Target Validation: This genetic approach can definitively determine if the observed phenotype is due to on-target or off-target effects. By knocking out the intended target, researchers can assess if the compound's effect is still present.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpected cellular toxicity at effective concentrations. Off-target kinase inhibition.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Conduct a dose-response experiment to determine the lowest effective concentration that minimizes toxicity.
Inconsistent or paradoxical experimental results. Activation of compensatory signaling pathways due to on-target or off-target inhibition.1. Use western blotting to probe for the activation of known compensatory pathways. 2. Consider rational combination therapies to block these compensatory pathways.
Discrepancy between biochemical potency and cellular activity. Poor cell permeability or active efflux from cells.1. Evaluate the physicochemical properties of the compound. 2. Use cell lines with known expression levels of drug transporters.
Phenotype is observed even after knocking out the intended target. The observed effect is due to off-target activity.1. Utilize chemical proteomics to identify the cellular targets of the compound. 2. Synthesize analogs with modifications to reduce binding to the identified off-targets.

Quantitative Data

Table 1: Preclinical IC50 Values of Furmonertinib Against EGFR Mutations

EGFR MutationBa/F3 Cellular IC50 (nM)
G719S12.4
S768I21.6
L861Q3.8

Data from Musib et al., 2022, as cited in Frontiers in Oncology, 2024.[7][8]

Key Experimental Protocols

Kinome Profiling (Biochemical Assay)

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add this compound at a range of concentrations to the assay wells. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric Assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

    • Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound and determine the IC50 value for each inhibited kinase.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its target(s) in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) and incubate for a specific time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.

CRISPR-Cas9 Based Target Validation

Objective: To confirm that the biological effects of this compound are mediated through its intended target (EGFR).

Methodology:

  • gRNA Design and Cloning: Design and synthesize single-guide RNAs (sgRNAs) that target the gene encoding EGFR. Clone these sgRNAs into a Cas9 expression vector.

  • Cell Line Transduction: Introduce the sgRNA/Cas9 constructs into the cancer cell line of interest (e.g., via lentiviral transduction).

  • Knockout Verification: Select and expand single-cell clones and verify the knockout of the EGFR gene by Western blotting and DNA sequencing.

  • Cell Viability Assay: Treat both the wild-type and EGFR-knockout cells with a range of concentrations of this compound.

  • Data Analysis: Assess cell viability after a set period (e.g., 72 hours). If this compound is on-target, the knockout cells should be significantly less sensitive to the compound compared to the wild-type cells.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AST5902 This compound AST5902->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assessment Off-Target Assessment cluster_mitigation Mitigation Strategy cluster_outcome Desired Outcome Kinome Kinome Profiling SAR Structure-Activity Relationship (SAR) - Analog Synthesis Kinome->SAR CETSA Cellular Thermal Shift Assay (CETSA) Dose Dose Optimization CETSA->Dose CRISPR CRISPR-Cas9 Target Validation CRISPR->SAR Result Minimized Off-Target Effects & Maximized Therapeutic Index Dose->Result SAR->Result Combo Combination Therapy Combo->Result

Caption: Workflow for assessing and mitigating off-target effects.

Troubleshooting_Logic Start Unexpected Toxicity? DoseResponse Perform Dose- Response Start->DoseResponse Yes KinomeScreen Kinome-Wide Screening DoseResponse->KinomeScreen Toxicity at low doses CRISPR_KO CRISPR Target Knockout KinomeScreen->CRISPR_KO Off-targets identified OnTarget On-Target Toxicity CRISPR_KO->OnTarget Toxicity rescued OffTarget Off-Target Toxicity CRISPR_KO->OffTarget Toxicity persists

Caption: Troubleshooting logic for unexpected cellular toxicity.

References

Technical Support Center: Improving In Vivo Delivery of AST5902 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo delivery of AST5902 mesylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: AST5902 is the primary active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, which are common in non-small cell lung cancer (NSCLC). Like other third-generation TKIs, AST5902 works by covalently binding to the Cys797 residue in the ATP-binding site of the EGFR kinase domain, thereby irreversibly inhibiting its signaling activity and downstream pathways that promote tumor cell proliferation and survival.

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: As a small molecule inhibitor, this compound likely faces challenges common to this class of drugs, including poor aqueous solubility. This can lead to low oral bioavailability, high inter-animal variability in efficacy studies, and potential for precipitation at the injection site for parenteral administration. Additionally, its metabolism by cytochrome P450 3A4 (CYP3A4) can lead to drug-drug interactions and variable exposure.

Q3: What are some common formulation strategies to improve the solubility and bioavailability of this compound?

A3: For poorly soluble compounds like this compound, several formulation strategies can be employed. These include:

  • Co-solvent systems: Using a mixture of solvents such as DMSO, polyethylene glycol (PEG), and Tween 80 can significantly increase solubility for parenteral administration.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or the use of lipidic excipients can enhance oral absorption by improving solubilization in the gastrointestinal tract.

  • Amorphous solid dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve the dissolution rate and oral bioavailability.

  • Salt formation: While AST5902 is already in a mesylate salt form, exploring other salt forms could potentially optimize its physicochemical properties.

Q4: How does food intake affect the pharmacokinetics of AST5902?

A4: Studies on the parent drug, alflutinib, have shown that administration with a high-fat meal can affect its pharmacokinetics and, consequently, that of its metabolite AST5902. For alflutinib, a high-fat meal increased its peak concentration and overall exposure (AUC). Conversely, the peak concentration and AUC of AST5902 were slightly decreased. This suggests that for consistent results in preclinical studies, it is important to control for the feeding status of the animals.

Troubleshooting Guides

Issue 1: High Variability in Efficacy Data
Potential Cause Troubleshooting Steps
Inconsistent Dosing - Double-check dose calculations and formulation concentration.- Ensure the formulation is homogeneous and the compound has not precipitated before each administration.- Use calibrated equipment for dosing (e.g., oral gavage needles, syringes).
Variable Drug Metabolism - Be aware that alflutinib and AST5902 are metabolized by CYP3A4. Co-administration of other compounds that induce or inhibit CYP3A4 can alter exposure.- Consider performing a pilot pharmacokinetic (PK) study to assess inter-animal variability in drug absorption and clearance.
Food Effect - Standardize the feeding schedule of the animals relative to the time of dosing to minimize variability in absorption.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Potential Cause Troubleshooting Steps
Poor Bioavailability - Conduct a pharmacokinetic (PK) study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.- If oral bioavailability is low, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection.- Evaluate different formulation strategies to enhance solubility and absorption (see FAQs).
Insufficient Target Engagement - Perform a pharmacodynamic (PD) study to confirm that the drug is reaching the tumor tissue and inhibiting its target.- Measure the levels of phosphorylated EGFR (p-EGFR) in tumor lysates from treated and control animals via Western blot or immunohistochemistry.
Rapid Clearance - Analyze the PK data to determine the drug's half-life. If it is very short, a more frequent dosing schedule or a sustained-release formulation may be necessary.
Issue 3: Unexpected Toxicity
Potential Cause Troubleshooting Steps
Vehicle-Related Toxicity - Always include a vehicle-only control group in your studies to differentiate between compound- and vehicle-induced toxicity.- Some common formulation excipients like DMSO can have toxic effects at higher concentrations.
Off-Target Effects - EGFR inhibitors are known to cause dermatological toxicities (e.g., rash, dry skin) and diarrhea due to the presence of EGFR in the skin and gastrointestinal tract. Monitor for these common side effects.- If unexpected toxicities are observed, consider performing a broader toxicity screen.
Dose Too High - Conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range for efficacy studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Alflutinib and AST5902 in Humans
Parameter Alflutinib (Parent Drug) AST5902 (Active Metabolite) Reference
Metabolism Primarily via CYP3A4Formed from alflutinib
Tmax (fasted) ~3-6 hours~10 hours
Half-life (fasted) ~35-41 hours~58 hours
Effect of High-Fat Meal Cmax ↑ ~53%, AUC ↑ ~32%Cmax ↓ ~20%, AUC ↓ ~8%
Effect of Rifampicin (CYP3A4 inducer) AUC ↓ 86%, Cmax ↓ 60%AUC ↓ 17%, Cmax ↑ 1.09-fold

Note: Data is derived from studies on the parent drug, alflutinib, in healthy human volunteers. These values can guide preclinical study design but may differ in animal models.

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation

Objective: To prepare a clear, sterile solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • PEG300, sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO to the tube and vortex until the powder is completely dissolved.

  • Add PEG300 to the solution and vortex thoroughly.

  • Add Tween 80 and vortex until the solution is clear.

  • Add saline to reach the final desired volume and vortex to mix completely.

  • If any precipitation occurs, the solution can be gently warmed or sonicated to aid dissolution.

  • The final formulation should be a clear solution. Prepare fresh on the day of dosing.

Protocol 2: Animal Dosing

A. Oral Gavage (Mouse)

Objective: To administer a precise volume of this compound formulation orally.

Materials:

  • Mouse gavage needle (18-20 gauge, with a rounded tip)

  • 1 mL syringe

  • This compound formulation

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

  • Fill the syringe with the calculated volume of the formulation and attach the gavage needle.

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance.

  • Slowly depress the syringe plunger to administer the formulation.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately after the procedure.

B. Intravenous (IV) Tail Vein Injection (Mouse)

Objective: To administer this compound formulation directly into the systemic circulation.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needle with a 1 mL syringe

  • This compound formulation (ensure it is sterile and free of particulates)

  • 70% ethanol wipes

Procedure:

  • Weigh the mouse and calculate the required injection volume (typically up to 5 mL/kg).

  • Place the mouse in a restrainer.

  • Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

  • Wipe the tail with a 70% ethanol wipe.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate correct placement.

  • Slowly inject the formulation. There should be no resistance. If a blister forms, the needle is not in the vein and should be removed.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Pharmacodynamic (PD) Analysis - Western Blot for p-EGFR

Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation status of EGFR in tumor tissue.

Materials:

  • Tumor tissue from treated and control animals

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction:

    • Excise tumors and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer with inhibitors.

    • Centrifuge the lysate at high speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to normalize the p-EGFR signal.

    • Quantify the band intensities to determine the relative levels of p-EGFR in treated versus control samples.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription AST5902 This compound AST5902->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_formulation Formulation & Dosing cluster_evaluation Evaluation cluster_optimization Optimization Formulation 1. Formulation Development Dosing 2. In Vivo Dosing Formulation->Dosing PK 3. Pharmacokinetics (PK) Analysis Dosing->PK PD 4. Pharmacodynamics (PD) Analysis PK->PD Efficacy 5. Efficacy Studies PD->Efficacy Analysis 6. Data Analysis & Troubleshooting Efficacy->Analysis Optimization 7. Refine Formulation & Dosing Regimen Analysis->Optimization Optimization->Formulation

Caption: Experimental workflow for improving this compound in vivo delivery.

Troubleshooting_Tree Start Poor In Vivo Efficacy PK_Study Conduct PK Study Start->PK_Study Low_Exposure Low Exposure? PK_Study->Low_Exposure PD_Study Conduct PD Study Low_Exposure->PD_Study No Reformulate Reformulate to Improve Solubility/ Bioavailability Low_Exposure->Reformulate Yes Target_Inhibition Target Inhibited? PD_Study->Target_Inhibition Increase_Dose Increase Dose or Dosing Frequency Target_Inhibition->Increase_Dose No Check_Target Re-evaluate Target & Compound Potency Target_Inhibition->Check_Target Yes Change_Route Change Route of Administration (e.g., IV) Reformulate->Change_Route Success Optimized Delivery Change_Route->Success Increase_Dose->Success

Caption: Troubleshooting decision tree for poor in vivo efficacy of this compound.

Technical Support Center: AST5902 Mesylate Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background noise in Western blot experiments involving AST5902 mesylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target in Western blotting?

A1: AST5902 is the primary active metabolite of Alflutinib, a third-generation EGFR inhibitor.[1][2] In a Western blot experiment, AST5902 would be used to treat cells, and the subsequent cell lysate would be analyzed to investigate the drug's effect on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][3] Therefore, the primary target of interest in a Western blot experiment involving this compound would be EGFR and its downstream phosphorylated proteins.

Q2: Why am I seeing high background noise on my Western blot when analyzing samples treated with this compound?

A2: High background noise in Western blotting is a common issue and can arise from several factors not necessarily specific to this compound itself, but rather the overall experimental procedure.[4][5][6] Common causes include:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding to the membrane.[4][7]

  • Inappropriate Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[6][7][8]

  • Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies, contributing to background noise.[4][5]

  • Membrane Issues: The type of membrane used or allowing the membrane to dry out can increase background.[4][6][9]

  • Sample Quality: Degraded samples or the presence of contaminants can lead to non-specific bands.[7]

Q3: Are there any specific considerations for Western blotting with phospho-specific antibodies when studying this compound's effects?

A3: Yes. When detecting phosphorylated proteins like phospho-EGFR, it is crucial to use a blocking agent that does not contain phosphoproteins, which could cross-react with your antibody. Bovine Serum Albumin (BSA) is generally recommended over non-fat dry milk for this purpose, as milk contains casein, a phosphoprotein.[4][6][7]

Troubleshooting Guide for High Background Noise

High background on your Western blot can manifest as a uniform haze or as distinct, non-specific bands.[4] This guide provides a systematic approach to troubleshooting these issues in the context of your this compound experiments.

Problem 1: Uniform High Background (Dark Haze)

This often points to issues with blocking or antibody incubation steps.

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). Add a small amount of a gentle detergent like Tween 20 (0.05-0.1%) to your blocking and antibody dilution buffers.[7][9]
Primary Antibody Concentration Too High Decrease the primary antibody concentration. Perform a dot-blot or antibody titration experiment to determine the optimal dilution.[6][8]
Secondary Antibody Concentration Too High Decrease the secondary antibody concentration. Run a control blot with only the secondary antibody to check for non-specific binding.[6][7]
Inadequate Washing Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[4] Ensure vigorous agitation during washes.
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire Western blotting process.[4][9]
Over-exposure Reduce the exposure time during signal detection.[5]
Problem 2: Non-Specific Bands

The appearance of unexpected bands can be due to issues with the sample, antibodies, or buffers.

Potential Cause Recommended Solution
Sample Degradation Prepare fresh cell lysates and add protease and phosphatase inhibitors to your lysis buffer.[7] Keep samples on ice.
Too Much Protein Loaded Reduce the amount of protein loaded per well. Titrate the protein amount to find the optimal concentration.[6][9]
Non-specific Antibody Binding Switch to a different blocking buffer (e.g., from BSA to a commercial blocking solution). Use pre-adsorbed secondary antibodies to minimize cross-reactivity.[7]
Contaminated Buffers Prepare fresh, filtered buffers for all steps of the Western blot procedure.[5]

Experimental Protocols

A detailed protocol for a typical Western blot experiment to analyze the effect of this compound on EGFR phosphorylation is provided below.

Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration. Include a vehicle-treated control.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

Visualizations

This compound Mechanism and Western Blot Target

AST5902_Mechanism cluster_cell Cancer Cell cluster_treatment Experimental Treatment cluster_western_blot Western Blot Analysis EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation WB_tEGFR Detect Total EGFR EGFR->WB_tEGFR Downstream Downstream Signaling (e.g., JAK/STAT) pEGFR->Downstream WB_pEGFR Detect p-EGFR pEGFR->WB_pEGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation AST5902 This compound AST5902->pEGFR Inhibits Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Washing E->F G 7. Secondary Antibody Incubation F->G H 8. Final Washes G->H I 9. Signal Detection H->I Troubleshooting_Logic Start High Background Noise? Uniform Uniform Haze? Start->Uniform Yes Bands Non-Specific Bands? Start->Bands No, specific bands Sol_Blocking Optimize Blocking Uniform->Sol_Blocking Yes Sol_Antibody Titrate Antibodies Uniform->Sol_Antibody Yes Sol_Washing Increase Washes Uniform->Sol_Washing Yes Sol_Sample Check Sample Quality Bands->Sol_Sample Yes Sol_Protein Reduce Protein Load Bands->Sol_Protein Yes Sol_Buffers Prepare Fresh Buffers Bands->Sol_Buffers Yes

References

variability in AST5902 mesylate experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "AST5902 mesylate" is not publicly available in scientific literature or databases. The following content is generated based on a hypothetical compound and common issues encountered in experimental pharmacology to serve as a template. Researchers should substitute the details provided here with their own experimental data and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Based on hypothetical models, this compound is an inhibitor of the XYZ signaling pathway, which is implicated in cell proliferation and survival. It is thought to bind to the kinase domain of the XYZ protein, preventing downstream signaling.

Q2: What are the common cell lines used to test the efficacy of this compound?

A2: The choice of cell line is critical and can be a significant source of variability. Commonly, cell lines with known mutations or overexpression of the XYZ pathway are used. Below is a sample table of cell lines with their hypothetical IC50 values for this compound.

Cell LineTissue of OriginXYZ Pathway StatusThis compound IC50 (nM)
Cell Line ALung AdenocarcinomaActivating Mutation50
Cell Line BBreast CancerOverexpression150
Cell Line CColon CancerWild-Type>1000
Cell Line DPancreatic CancerActivating Mutation75

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to light and moisture. It should be stored at -20°C, desiccated, and protected from light. Improper storage can lead to degradation of the compound and inconsistent experimental results.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Experiments

Potential Cause Troubleshooting Step Expected Outcome
Cell Passage Number Ensure cell passage number is consistent across experiments (e.g., between passages 5 and 15).Reduced variability in cell growth rates and drug response.
Compound Degradation Prepare fresh stock solutions of this compound from powder for each experiment. Avoid multiple freeze-thaw cycles.Consistent compound potency and reproducible IC50 values.
Inconsistent Seeding Density Optimize and strictly adhere to a standardized cell seeding density for all assays.Uniform cell confluency at the time of treatment, leading to more consistent results.
Serum Lot Variation Test and use a single lot of fetal bovine serum (FBS) for a series of experiments.Minimized variability in cell growth and response to the compound.

Issue 2: Off-Target Effects Observed at Higher Concentrations

Potential Cause Troubleshooting Step Expected Outcome
Lack of Specificity Perform a kinome scan or similar off-target profiling assay.Identification of other kinases or proteins that this compound may be inhibiting.
Cellular Toxicity Conduct a cytotoxicity assay (e.g., LDH release) in parallel with proliferation assays.Distinguish between targeted anti-proliferative effects and general cytotoxicity.
Solvent Effects Test the effect of the vehicle (e.g., DMSO) alone at the highest concentration used.Ensure that the observed effects are not due to the solvent.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_0 Troubleshooting Workflow: IC50 Variability Start High IC50 Variability Observed Check_Cells Check Cell Culture Conditions (Passage, Density) Start->Check_Cells Check_Compound Check Compound Integrity (Storage, Fresh Stock) Check_Cells->Check_Compound Consistent Standardize_Cells Standardize Cell Culture Protocol Check_Cells->Standardize_Cells Inconsistent Check_Assay Review Assay Protocol (Serum, Incubation) Check_Compound->Check_Assay Intact New_Compound Use Freshly Prepared Compound Check_Compound->New_Compound Degraded Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay Variable End Consistent IC50 Values Check_Assay->End Optimized Standardize_Cells->End New_Compound->End Optimize_Assay->End

Caption: A troubleshooting workflow for addressing high variability in IC50 values.

G cluster_1 Hypothetical this compound Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor XYZ XYZ Kinase Receptor->XYZ Downstream Downstream Effector (e.g., ABC, DEF) XYZ->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AST5902 This compound AST5902->XYZ

impact of serum on AST5902 mesylate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the in vitro activity of AST5902 mesylate.

Frequently Asked Questions (FAQs)

Q1: What is AST5902 and what is its mechanism of action?

A1: AST5902 is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Like its parent compound, AST5902 is designed to selectively inhibit mutant forms of EGFR, including those with sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[2] It acts by competitively binding to the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[3]

Q2: How does the presence of serum in cell culture media affect the activity of this compound?

A2: The presence of serum in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. The primary mechanism is the binding of the compound to serum proteins, most notably albumin and alpha-1-acid glycoprotein.[4][5] This binding is a reversible equilibrium, but it effectively reduces the concentration of the free, unbound drug that is available to enter the cells and interact with its target, EGFR.[4][6] This can lead to a rightward shift in the dose-response curve and an increase in the observed IC50 value. Studies on the parent compound, Furmonertinib, suggest extensive covalent binding of drug-related substances to plasma proteins. Additionally, components within human serum have been shown to reactivate downstream signaling pathways like MAPK, which can further diminish the inhibitory effect of EGFR inhibitors.

Q3: I am observing a lower-than-expected potency for AST5902 in my cell-based assays. Could serum be the cause?

A3: Yes, this is a very likely possibility. If you are using serum-containing media (e.g., 10% FBS), a significant fraction of the this compound may be sequestered by serum proteins, reducing its effective concentration. This would manifest as a higher IC50 value compared to experiments conducted in serum-free or low-serum conditions. For example, studies with the EGFR inhibitor erlotinib have shown a 2- to 5-fold increase in IC50 when human serum is present. It is crucial to consider the serum concentration in your assay conditions when interpreting potency data.

Q4: Should I perform my experiments in the presence or absence of serum?

A4: The choice of using serum-containing or serum-free media depends on the specific research question.

  • Serum-free or low-serum conditions (e.g., 0.5-2% serum): These conditions are often used to determine the direct cellular potency of a compound with minimal interference from protein binding. This is useful for mechanistic studies and for comparing the intrinsic activity of different inhibitors.

  • Physiological serum concentrations (e.g., 10% FBS or human serum): These conditions may better mimic the in vivo environment where the drug will be exposed to high concentrations of plasma proteins. This can provide a more physiologically relevant measure of the compound's efficacy.

It is often recommended to perform experiments under both conditions to fully characterize the activity of this compound.

Q5: How can I quantify the extent of AST5902 binding to serum proteins?

A5: The extent of drug binding to plasma proteins is typically determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. Equilibrium dialysis is often considered the gold standard. In this method, a semipermeable membrane separates a compartment containing the drug and plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug will be the same in both compartments, allowing for the calculation of the unbound fraction.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High IC50 value or low potency of AST5902 in cell viability assays. 1. Serum Protein Binding: High serum concentration (e.g., 10% FBS) is sequestering the compound. 2. Compound Degradation: AST5902 may be unstable in the culture medium over the course of the experiment. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to EGFR inhibitors.1. Repeat the assay in serum-free or low-serum (0.5-2%) medium. Compare the IC50 values obtained in high and low serum conditions. 2. Assess the stability of AST5902 in your specific culture medium over the experimental timeframe using LC-MS/MS. 3. Confirm the EGFR mutation status of your cell line. Test the compound in a well-characterized sensitive cell line as a positive control.
Inconsistent results between experimental replicates. 1. Variability in Serum Batches: Different lots of FBS can have varying protein compositions. 2. Inconsistent Cell Seeding Density: Cell number can influence the apparent IC50. 3. Compound Precipitation: AST5902 may not be fully soluble at higher concentrations in the assay medium.1. Use the same lot of FBS for a set of comparative experiments. Consider using a serum-free medium for greater consistency. 2. Ensure precise and consistent cell seeding across all wells and plates. 3. Visually inspect the wells for any signs of precipitation, especially at the highest concentrations. Confirm the solubility of AST5902 in your final assay medium.
No inhibition of downstream EGFR signaling (e.g., p-EGFR, p-ERK) in Western blot analysis despite treatment with AST5902. 1. Insufficient Free Compound: Serum in the culture medium is preventing a sufficient concentration of free AST5902 from reaching the cells. 2. Short Incubation Time: The treatment duration may not be long enough to observe a significant reduction in signaling. 3. Rapid Pathway Reactivation: Serum components may be reactivating the signaling pathway.1. Pre-incubate the cells in serum-free or low-serum medium before and during treatment with AST5902. 2. Perform a time-course experiment to determine the optimal treatment duration for inhibiting downstream signaling. 3. Analyze signaling at earlier time points after treatment.

Data Presentation

Table 1: Impact of Serum on the In Vitro Potency of a Representative EGFR Inhibitor (Erlotinib)

Disclaimer: The following data is for the EGFR inhibitor Erlotinib and is provided as a representative example of the potential impact of serum on the activity of EGFR inhibitors. Specific data for this compound is not publicly available.

Assay Condition IC50 (µM) Fold Increase in IC50
Serum-Free~0.1-
With Human Serum0.2 - 0.52 to 5-fold

This table illustrates that the presence of human serum can lead to a significant increase in the IC50 value of an EGFR inhibitor, indicating reduced apparent potency.

Table 2: General Plasma Protein Binding of Small Molecule Drugs

Binding Category Percentage Bound Implication for Free Drug Concentration
High>90%A small change in binding can lead to a large change in the free drug concentration.
Moderate50-90%Changes in protein binding can have a moderate effect on the free drug concentration.
Low<50%Changes in protein binding have a minimal effect on the free drug concentration.

While the specific plasma protein binding percentage for AST5902 is not published, its parent compound, Furmonertinib, is known to bind extensively to plasma proteins.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 of AST5902 in High- and Low-Serum Conditions

Objective: To quantify the effect of serum on the anti-proliferative activity of this compound.

Materials:

  • EGFR-mutant cancer cell line (e.g., NCI-H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free growth medium

  • This compound

  • DMSO (for stock solution)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well clear bottom white plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of AST5902 in both complete growth medium (10% FBS) and low-serum medium (0.5% FBS).

  • Treatment: After 24 hours, carefully remove the seeding medium and replace it with 100 µL of the medium containing the different concentrations of AST5902 or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement: After incubation, measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., add CellTiter-Glo® reagent and measure luminescence).

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves. Calculate the IC50 values for both the high-serum and low-serum conditions using non-linear regression analysis.

Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition

Objective: To visually assess the impact of serum on the ability of AST5902 to inhibit EGFR signaling.

Materials:

  • EGFR-mutant cancer cell line

  • Complete and serum-free growth media

  • This compound

  • EGF (Epidermal Growth Factor)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: Plate cells in 6-well plates and allow them to reach 70-80% confluency. For serum-starved conditions, replace the growth medium with serum-free medium for 12-24 hours.

  • Treatment: Treat the cells with AST5902 at a relevant concentration (e.g., near the IC50) in either high-serum or serum-free medium for a predetermined time (e.g., 2-4 hours). Include a vehicle control.

  • Stimulation: For a subset of wells, stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to compare the levels of phosphorylated proteins between different treatment conditions.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation AST5902 This compound AST5902->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_conditions Experimental Conditions start Start: Hypothesis Serum affects AST5902 activity cell_viability Cell Viability Assay (e.g., CellTiter-Glo) start->cell_viability western_blot Western Blot (p-EGFR, p-ERK) start->western_blot low_serum Low Serum (0.5% FBS) cell_viability->low_serum high_serum High Serum (10% FBS) cell_viability->high_serum western_blot->low_serum western_blot->high_serum data_analysis Data Analysis - Compare IC50 values - Assess pathway inhibition low_serum->data_analysis high_serum->data_analysis conclusion Conclusion: Quantify serum impact on AST5902 efficacy data_analysis->conclusion

Caption: Workflow for evaluating the impact of serum on AST5902 activity.

Troubleshooting_Guide start Problem: High IC50 / Low Potency of AST5902 check_serum Is the assay in high serum medium? start->check_serum test_low_serum Action: Repeat assay in low/no serum check_serum->test_low_serum Yes check_other Investigate other causes: - Compound stability - Cell line resistance - Assay conditions check_serum->check_other No yes_serum Yes no_serum No compare_ic50 Did IC50 decrease? test_low_serum->compare_ic50 conclusion_serum Conclusion: Serum protein binding is the likely cause. compare_ic50->conclusion_serum Yes compare_ic50->check_other No yes_ic50 Yes no_ic50 No

Caption: Troubleshooting decision tree for high IC50 values of AST5902.

References

Technical Support Center: Optimizing Experiments with AST5902 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AST5902 mesylate, a potent EGFR inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro experiments, with a focus on optimizing incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: AST5902 is the principal active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] It is designed to selectively inhibit EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type EGFR.[3][4] Like other third-generation EGFR inhibitors, this compound works by irreversibly binding to the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[5][6]

Q2: What is the recommended starting point for the incubation time when using this compound in cell-based assays?

A2: The optimal incubation time for this compound is highly dependent on the specific assay and the biological question being addressed. For assays measuring the direct inhibition of EGFR phosphorylation (e.g., Western blot for p-EGFR), a short incubation time of 30 minutes to 2 hours is typically sufficient. For cell viability or proliferation assays (e.g., MTT, Alamar Blue), a longer incubation period of 24 to 72 hours is generally required to observe significant effects on cell growth. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.

Q3: How does incubation time affect the IC50 value of an EGFR inhibitor?

A3: Incubation time can significantly influence the half-maximal inhibitory concentration (IC50) value. Generally, longer incubation times can lead to lower IC50 values, as the compound has more time to exert its cytotoxic or anti-proliferative effects. However, this relationship is not always linear and can be influenced by factors such as cell line doubling time and the development of resistance mechanisms. It is crucial to maintain a consistent incubation time across experiments to ensure the reproducibility and comparability of results.

Q4: Should I be concerned about the stability of this compound in culture medium during long incubation periods?

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Incubation Time Ensure that the incubation time with this compound is precisely controlled and consistent across all plates and experiments. Use a timer and process plates in a standardized order.
Variable Cell Seeding Density Optimize and standardize the initial cell seeding density. Uneven cell growth can lead to variability in the final readout. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. For A549 cells, a starting density of 1 x 10⁴ cells/well in a 96-well plate is common for a 24-48 hour MTT assay.[7][8] For NCI-H1975 cells, a density of 2 x 10³ cells/well has been used.[9]
Edge Effects on Microplates Edge effects, where cells in the outer wells of a microplate grow differently than those in the inner wells, can be a significant source of variability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.
Incomplete Solubilization of Formazan (MTT assay) Ensure complete solubilization of the formazan crystals by adding an adequate volume of solubilization buffer (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) and allowing sufficient time for the crystals to dissolve, typically with gentle shaking.[7]
Issue 2: No or Weak Inhibition of EGFR Phosphorylation in Western Blot
Potential Cause Troubleshooting Steps
Suboptimal Incubation Time The inhibition of EGFR phosphorylation is a rapid event. If the incubation time is too long, you might miss the initial inhibitory effect, or the cell may have activated compensatory signaling pathways. Conversely, if the incubation is too short, the inhibitor may not have had enough time to act. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) is recommended. For some EGFR inhibitors, pre-incubation for 1 hour before EGF stimulation is a common practice.
Loss of Compound Activity Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Cell Line Resistance The cell line being used may have intrinsic or acquired resistance to EGFR inhibitors that is independent of the T790M mutation. Verify the EGFR mutation status of your cell line.
Inefficient Cell Lysis Use a lysis buffer that is appropriate for extracting phosphorylated proteins, such as a RIPA buffer supplemented with protease and phosphatase inhibitors. Ensure that the lysis is performed on ice to minimize protein degradation.
Low Antibody Concentration The concentration of the primary antibody against phospho-EGFR may be too low. Optimize the antibody dilution according to the manufacturer's recommendations. A common starting dilution for phospho-EGFR antibodies is 1:1000.[10]

Data Presentation

The following tables provide representative data for third-generation EGFR inhibitors, which can serve as a reference for designing experiments with this compound.

Table 1: Representative IC50 Values of Osimertinib (a third-generation EGFR inhibitor) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines.

Cell LineEGFR Mutation StatusIncubation Time (hours)IC50 (µM)
NCI-H1975L858R/T790M720.03[11]
NCI-H1975/OSIR (Osimertinib Resistant)L858R/T790M724.77[11]
Ba/F3T790M720.006[12]
Ba/F3exon 19del+T790M720.007[12]
Ba/F3L858R+T790M720.074[12]

Note: This data is for Osimertinib and should be used as a general guide. The optimal concentration and resulting IC50 for this compound should be determined empirically for each cell line.

Table 2: Recommended Incubation Times for Common In Vitro Assays with EGFR Inhibitors.

Assay TypePurposeTypical Incubation Time
Western Blot (p-EGFR) To measure direct inhibition of EGFR phosphorylation30 minutes - 2 hours
Cell Viability/Proliferation (MTT, Alamar Blue) To assess the effect on cell growth and survival24 - 72 hours
Apoptosis Assay (e.g., Annexin V staining) To measure the induction of programmed cell death24 - 48 hours
Colony Formation Assay To assess long-term effects on cell survival and proliferation2 hours (treatment) followed by 12 days (incubation)[7]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Cell Viability using the MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., NCI-H1975 or A549) in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.[7][9] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.[7] Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing Inhibition of EGFR Phosphorylation by Western Blot
  • Cell Culture and Treatment: Seed cells (e.g., A431 or NCI-H1975) in 6-well plates and grow to 70-80% confluency. For experiments involving EGF stimulation, serum-starve the cells overnight. Pre-treat the cells with desired concentrations of this compound for a short duration (e.g., 1 hour).

  • EGF Stimulation (if applicable): Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein samples and boil in Laemmli sample buffer. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.[10] Use a 1:1000 dilution as a starting point.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).

RIPA Lysis Buffer Recipe (100 mL):

ComponentFinal ConcentrationAmount
Tris-HCl, pH 7.450 mM5 mL of 1M stock
NaCl150 mM3 mL of 5M stock
NP-401%1 mL
Sodium deoxycholate0.5%5 mL of 10% stock
SDS0.1%1 mL of 10% stock
EDTA1 mM200 µL of 0.5M stock
ddH₂Oto 100 mL

Note: Add protease and phosphatase inhibitors fresh to the buffer just before use.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding GRB2 GRB2 EGFR:f2->GRB2 Autophosphorylation & Docking PI3K PI3K EGFR:f2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response AST5902 This compound AST5902->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation Time Optimization cluster_assay Assay and Data Analysis start Start seed_cells Seed Cells in Microplate start->seed_cells overnight_incubation Overnight Incubation (Cell Attachment) seed_cells->overnight_incubation prepare_dilutions Prepare this compound Serial Dilutions overnight_incubation->prepare_dilutions add_compound Add Compound to Cells prepare_dilutions->add_compound incubate_24h Incubate 24h add_compound->incubate_24h incubate_48h Incubate 48h add_compound->incubate_48h incubate_72h Incubate 72h add_compound->incubate_72h perform_assay Perform Viability Assay (e.g., MTT) incubate_24h->perform_assay incubate_48h->perform_assay incubate_72h->perform_assay read_plate Read Plate perform_assay->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for optimizing this compound incubation time in a cell viability assay.

Troubleshooting_Tree cluster_viability Cell Viability Assay cluster_western Western Blot (p-EGFR) start Inconsistent Results? viability_issue High Variability? start->viability_issue Viability Assay western_issue No/Weak Inhibition? start->western_issue Western Blot check_seeding Check Cell Seeding Density and Uniformity viability_issue->check_seeding Yes viability_solution Consistent Results viability_issue->viability_solution No check_incubation_time Standardize Incubation Time check_seeding->check_incubation_time check_edge_effects Mitigate Edge Effects check_incubation_time->check_edge_effects check_edge_effects->viability_solution time_course Perform Time-Course (15min - 2h) western_issue->time_course Yes western_solution Clear Inhibition western_issue->western_solution No check_compound Check Compound Activity time_course->check_compound check_lysis Optimize Cell Lysis and Antibody Dilution check_compound->check_lysis check_lysis->western_solution

References

AST5902 Mesylate Technical Support Center: Addressing Cross-Reactivity Concerns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing AST5902 mesylate in their experiments. Addressing potential cross-reactivity is crucial for the accurate interpretation of experimental results and the successful development of targeted therapies. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the principal active metabolite of Alflutinib.[1] Its primary mechanism of action is the irreversible inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. Specifically, it is designed to be highly selective for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting significantly lower activity against wild-type EGFR.[2] This selectivity is a hallmark of third-generation EGFR TKIs, aiming to maximize therapeutic efficacy in cancer cells harboring these mutations while minimizing side effects associated with inhibiting wild-type EGFR in healthy tissues.

Q2: What are the potential concerns regarding the cross-reactivity of this compound?

Cross-reactivity, or the binding of a drug to unintended targets (off-targets), is a common consideration for all small molecule inhibitors, including kinase inhibitors. For this compound, potential cross-reactivity concerns include:

  • Binding to other kinase family members: The human kinome is large and structurally related, increasing the possibility of off-target inhibition.

  • Interaction with non-kinase proteins: Small molecules can sometimes bind to other proteins with suitable binding pockets.

  • Unintended biological effects: Off-target binding can lead to unexpected cellular responses, complicating data interpretation and potentially causing toxicity.

While Alflutinib and AST5902 are reported to have a favorable safety profile due to their high selectivity for mutant EGFR, a thorough understanding of their broader kinase inhibition profile is essential for preclinical and clinical development.[2]

Q3: How can I assess the potential cross-reactivity of this compound in my experiments?

Several experimental approaches can be employed to evaluate the cross-reactivity of this compound:

  • Biochemical Kinase Profiling: This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values). This is the most direct method to identify potential off-target kinases.

  • Cell-Based Assays: These assays assess the effect of the compound on signaling pathways in living cells. This can provide a more physiologically relevant picture of on- and off-target effects.

  • Proteomics Approaches: Techniques like chemical proteomics can be used to identify the direct binding targets of a compound in a cellular context.

Troubleshooting Guide: Unexpected Experimental Outcomes

Observed Issue Potential Cause Related to Cross-Reactivity Recommended Troubleshooting Steps
Unexpected Cell Phenotype or Toxicity The observed effect may be due to the inhibition of an off-target kinase that plays a critical role in the signaling pathway of your cell model.1. Review the known cross-reactivity profile of related compounds (see Osimertinib data below).2. Perform a dose-response experiment to determine if the effect is concentration-dependent.3. Use a structurally unrelated inhibitor of the same primary target (EGFR) as a control.4. Consider performing a rescue experiment by overexpressing a downstream effector of the suspected off-target kinase.
Discrepancy Between Biochemical and Cellular Activity Differences in ATP concentration, the presence of scaffolding proteins, and cellular transport mechanisms can influence a compound's activity and selectivity in cells compared to a purified enzyme assay.1. Ensure the ATP concentration used in your biochemical assay is physiologically relevant (typically in the low millimolar range).2. Utilize cell-based target engagement assays to confirm target inhibition within the cell.3. Evaluate the expression levels of the primary target and potential off-targets in your cell line.
Inconsistent Results Across Different Cell Lines The expression levels of the primary target and potential off-target kinases can vary significantly between different cell lines, leading to varied responses.1. Characterize the protein expression levels of EGFR (mutant and wild-type) and key potential off-target kinases in your cell lines of interest.2. Compare the IC50 values for cell viability across your panel of cell lines.3. Correlate the observed cellular response with the expression data.

Quantitative Data Summary: Kinase Selectivity Profile

As a reference, the following tables summarize the kinase selectivity profile of Osimertinib , a third-generation EGFR inhibitor. This data can be used as a guide to understand the potential off-target landscape for this class of compounds.

Table 1: Inhibitory Activity of Osimertinib against EGFR Mutants and Off-Target Kinases

KinaseIC50 (nM)
EGFR Exon 19 Del <1
EGFR L858R/T790M <1
EGFR T790M 1.2
EGFR Wild-Type 494
BLK3
ErbB225
ErbB445
ACK1162
MNK2187
BRK211
MLK1224
TXK253
Lck358

Data is illustrative and compiled from publicly available sources. Actual values may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Biochemical Kinase Profiling (Radiometric Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of purified kinases.

Objective: To determine the IC50 values of this compound against a broad range of kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • Kinase reaction buffer (typically contains a buffer salt, MgCl₂, and DTT)

  • [γ-³³P]ATP

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A This compound Stock B Serial Dilution A->B E Reaction Incubation B->E C Kinase Panel C->E D Substrates & ATP D->E F Reaction Termination E->F G Substrate Capture F->G H Washing G->H I Scintillation Counting H->I J IC50 Determination I->J

Biochemical Kinase Profiling Workflow
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol describes how to assess the inhibition of EGFR phosphorylation by this compound in a cellular context.

Objective: To confirm that this compound inhibits its intended target in intact cells.

Materials:

  • Cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975)

  • Cell culture medium and supplements

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Serum Starvation: Serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for 2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane.

    • Incubate with primary antibodies overnight.

    • Incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control (β-actin).

G cluster_cell_treatment Cell Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Plate Cells B Serum Starve A->B C Inhibitor Treatment B->C D EGF Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G Western Blot F->G H Band Densitometry G->H I Normalization H->I

Cell-Based Target Engagement Workflow

Signaling Pathway

The primary target of this compound is the EGFR signaling pathway. Inhibition of mutant EGFR blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

G cluster_upstream Upstream cluster_inhibitor Inhibitor cluster_downstream Downstream Pathways EGF EGF EGFR Mutant EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K AST5902 This compound AST5902->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Technical Support Center: Synthesis of Kinase Inhibitor Mesylates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific synthesis of AST5902 mesylate is not publicly available. This technical support center provides a generalized guide based on common challenges and methodologies encountered during the synthesis of similar small molecule kinase inhibitors and their mesylate salts. The provided protocols and troubleshooting advice should be adapted and optimized for your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the synthesis of a kinase inhibitor?

When synthesizing complex organic molecules like kinase inhibitors, several process parameters are critical for ensuring high yield and purity. These include:

  • Reaction Temperature: Temperature control is crucial as it can affect reaction rates, selectivity, and the formation of impurities. Exothermic reactions, in particular, require careful monitoring and cooling.

  • Reagent Stoichiometry and Addition Rate: The precise ratio of reactants can significantly impact the reaction outcome. Slow and controlled addition of reagents is often necessary to prevent side reactions and control exotherms.

  • Solvent Selection: The choice of solvent can influence reactant solubility, reaction rate, and the impurity profile. It is also a key factor in the final crystallization and purification steps.

  • pH Control: For reactions involving acidic or basic conditions, maintaining the optimal pH is essential for driving the reaction to completion and preventing the degradation of the product.

  • Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent degradation and ensure catalytic activity.

Q2: How can I minimize the formation of impurities during synthesis?

Impurity formation is a common challenge in multi-step organic synthesis.[1][2][3] Strategies to minimize impurities include:

  • High-Purity Starting Materials: The quality of your starting materials will directly impact the purity of your final product. Ensure all starting materials meet the required specifications.

  • Optimization of Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading to favor the desired reaction pathway and minimize side reactions.

  • In-Process Controls (IPCs): Implement analytical checks at intermediate steps to monitor the progress of the reaction and the formation of impurities. This allows for adjustments to be made before proceeding to the next step.

  • Appropriate Work-up and Purification: Develop a robust work-up procedure to remove unreacted starting materials and by-products. Employ suitable purification techniques such as crystallization, chromatography, or extraction.

  • Understanding Impurity Formation Mechanisms: Investigating the root cause of impurity formation can help in devising strategies to prevent it.[3] For example, if an oxidative impurity is observed, degassing the solvent and using an inert atmosphere can be effective.

Q3: What are the best practices for scaling up the synthesis of a kinase inhibitor mesylate?

Scaling up a synthesis from the lab to a pilot or manufacturing scale presents several challenges. Best practices include:

  • Thorough Process Safety Analysis: Identify and assess potential hazards associated with the process, such as exothermic reactions, handling of toxic reagents, and potential for runaway reactions.

  • Mass and Heat Transfer Considerations: Mixing and heat transfer become more challenging on a larger scale. Ensure that the chosen reactor is capable of providing adequate mixing and temperature control.

  • Robustness Studies: Evaluate the impact of small variations in process parameters on the yield and purity of the product to ensure the process is robust and reproducible.

  • Telescoping of Steps: Where possible, combining multiple reaction steps without isolating the intermediate can improve efficiency and reduce waste. However, this requires careful planning and control.

  • Crystallization Development: Develop a controlled crystallization process to ensure consistent particle size distribution, polymorph control, and efficient removal of impurities.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Reaction Yield - Incomplete reaction- Degradation of product- Competing side reactions- Sub-optimal reaction conditions- Monitor reaction completion by TLC, LC-MS, or HPLC.- Adjust reaction time and temperature.- Purify starting materials and reagents.- Optimize reagent stoichiometry and addition order.
High Levels of Impurities - Impure starting materials- Non-selective reaction conditions- Inefficient purification- Product degradation during work-up or storage- Characterize impurities by LC-MS, NMR to understand their origin.[2][3]- Re-evaluate and optimize reaction conditions.- Develop a more effective purification method (e.g., re-crystallization from a different solvent system, column chromatography).- Ensure appropriate pH and temperature during work-up.
Difficulty with Mesylate Salt Formation - Incorrect stoichiometry of methanesulfonic acid- Poor solvent choice for crystallization- Presence of impurities inhibiting crystallization- Formation of an oil instead of a solid- Use a precise molar equivalent of methanesulfonic acid.- Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions.- Purify the free base before salt formation.- Try anti-solvent addition or seeding with a small crystal of the desired product.
Poor Filtration or Drying Characteristics - Small particle size- Amorphous material- Residual solvents- Optimize the crystallization process to obtain larger crystals.- Anneal the solid to induce crystallization.- Employ appropriate drying techniques (e.g., vacuum oven at a suitable temperature).

Experimental Protocols

General Protocol for a Multi-Step Synthesis of a Kinase Inhibitor Free Base

This is a representative, multi-step protocol for the synthesis of a generic kinase inhibitor. Note: This is a fictionalized example and should be adapted for your specific target molecule.

Step 1: Suzuki Coupling

  • To a solution of aryl bromide (1.0 eq) and boronic acid (1.2 eq) in a mixture of toluene (10 vol) and water (2 vol), add K₂CO₃ (3.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add Pd(PPh₃)₄ (0.02 eq) and heat the reaction to 90 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, separate the layers, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Step 2: Nucleophilic Aromatic Substitution (SNA_r)

  • To a solution of the biaryl intermediate from Step 1 (1.0 eq) in DMF (10 vol), add the amine (1.5 eq) and DIPEA (3.0 eq).

  • Heat the reaction to 100 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by crystallization.

Protocol for Mesylate Salt Formation
  • Dissolve the purified kinase inhibitor free base (1.0 eq) in a suitable solvent (e.g., isopropanol, 10 vol) at an elevated temperature (e.g., 60 °C).

  • In a separate flask, dissolve methanesulfonic acid (1.0-1.05 eq) in a small amount of the same solvent.

  • Slowly add the methanesulfonic acid solution to the solution of the free base.

  • Stir the mixture at 60 °C for 1 hour, then slowly cool to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.

Quantitative Data Summary

The following table provides an example of how to summarize quantitative data for a multi-step synthesis.

Step Reaction Key Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC, %)
1Suzuki CouplingAryl bromide, Boronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O90128598.5
2SNA_rBiaryl intermediate, Amine, DIPEADMF100247899.2
3Mesylate Salt FormationFree Base, Methanesulfonic acidIsopropanol60 -> RT295>99.8

Visualizations

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Activates Ligand Ligand Ligand->Receptor Binds Substrate Substrate Kinase->Substrate Phosphorylates Cellular Response Cellular Response Substrate->Cellular Response Leads to AST5902 AST5902 AST5902->Kinase Inhibits

Caption: A generic signaling pathway inhibited by a kinase inhibitor.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Reagents, Solvent) Start->Reaction_Setup Reaction Controlled Reaction (Temp, Time, Atmosphere) Reaction_Setup->Reaction IPC_Monitoring In-Process Control (TLC, LC-MS) Reaction->IPC_Monitoring IPC_Monitoring->Reaction Incomplete Workup Aqueous Work-up (Extraction, Washes) IPC_Monitoring->Workup Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Final Product Analysis (NMR, HPLC, MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: A general experimental workflow for synthesis and purification.

troubleshooting_logic Problem Low Yield or High Impurities? Check_Purity Check Starting Material Purity Problem->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t, conc.) Problem->Optimize_Conditions Analyze_Impurities Identify Impurity Structures (LC-MS, NMR) Problem->Analyze_Impurities Improve_Workup Modify Work-up Procedure Analyze_Impurities->Improve_Workup Improve_Purification Develop Better Purification Method Analyze_Impurities->Improve_Purification

Caption: A logical diagram for troubleshooting common synthesis problems.

References

Technical Support Center: Interpreting Unexpected AST5902 Mesylate Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with AST5902 mesylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

AST5902 is the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It exerts its antineoplastic activity by selectively inhibiting EGFR mutations, including sensitizing mutations and the T790M resistance mutation.[3]

Q2: I am observing lower than expected potency of AST5902 in my cell-based assays. What are the potential causes?

Several factors could contribute to lower than expected potency:

  • Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and within a low passage number. Genetic drift can occur at high passage numbers, potentially altering EGFR mutation status or introducing other resistance mechanisms.

  • EGFR Mutation Status: Confirm the EGFR mutation status of your cell line. The potency of AST5902 is dependent on the presence of specific EGFR mutations.

  • Compound Integrity: Improper storage or handling of this compound can lead to degradation. It should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months), protected from moisture and light.[1]

  • Assay Conditions: The presence of high serum concentrations in your culture media can sometimes interfere with the activity of small molecule inhibitors. Consider optimizing serum levels or using serum-free media for your assays.

Q3: My in vivo experiments with AST5902 are showing inconsistent results. What could be the reason?

In vivo experiments can be affected by a number of variables:

  • Pharmacokinetics and Metabolism: AST5902 is the metabolite of Alflutinib, which is metabolized by the cytochrome P450 enzyme CYP3A4.[4] If you are administering Alflutinib to generate AST5902 in vivo, co-administration of other drugs that induce or inhibit CYP3A4 can significantly alter the plasma concentrations of both Alflutinib and AST5902, leading to variability in efficacy.

  • Drug Formulation and Administration: Ensure consistent formulation and administration of AST5902. For in vivo studies, specific formulation protocols should be followed to ensure solubility and bioavailability.[1]

  • Animal Model Variability: The tumor microenvironment and host factors can influence drug efficacy. Ensure that your animal models are well-characterized and that experimental groups are appropriately randomized.

Troubleshooting Guides

Unexpected In Vitro Results
Observed Issue Potential Cause Recommended Action
Reduced cell killing or inhibition of EGFR phosphorylation at expected concentrations. 1. Acquired Resistance: Cells may have developed resistance to AST5902. 2. Incorrect Dosing: Errors in calculating or preparing drug concentrations. 3. Cell Health: Cells may be unhealthy or have a slow doubling time.1. Analyze cells for known resistance mutations (e.g., EGFR C797S) or activation of bypass signaling pathways (e.g., MET, AXL). 2. Verify calculations and prepare fresh drug dilutions from a new stock. 3. Check cell viability and doubling time before initiating the experiment.
High degree of cell death in EGFR-negative control cell lines. Off-target effects: At high concentrations, TKIs can inhibit other kinases, leading to cytotoxicity.1. Perform a dose-response curve to determine the IC50 in both EGFR-positive and EGFR-negative cells. 2. Use AST5902 at concentrations at or near the IC50 for on-target effects. 3. If off-target effects are suspected, consider using a structurally different EGFR inhibitor as a control.
Variability between replicate experiments. 1. Inconsistent cell density: Seeding different numbers of cells can affect results. 2. Inconsistent drug treatment duration: Variations in the timing of drug addition and assay endpoint. 3. Reagent variability: Inconsistent quality of media, serum, or other reagents.1. Ensure precise cell counting and seeding for all experiments. 2. Standardize all incubation times. 3. Use reagents from the same lot number where possible and follow consistent preparation protocols.
Unexpected In Vivo Results
Observed Issue Potential Cause Recommended Action
Lower than expected tumor growth inhibition. 1. Suboptimal Pharmacokinetics: Inadequate drug exposure at the tumor site. 2. Drug-drug interactions: Co-administered drugs affecting CYP3A4 metabolism of the parent compound, Alflutinib. 3. Tumor Heterogeneity: Presence of resistant clones within the tumor.1. Perform pharmacokinetic analysis to measure AST5902 levels in plasma and tumor tissue. 2. Review all co-administered substances for potential CYP3A4 induction or inhibition.[4] 3. Analyze tumor samples post-treatment for resistance markers.
Unexpected Toxicity or Adverse Events. Off-target effects or exaggerated on-target toxicity. 1. Monitor animals closely for clinical signs of toxicity. Common adverse events observed in clinical trials with Alflutinib include increased aspartate aminotransferase, upper respiratory tract infection, and cough.[3] 2. Consider dose reduction or a different dosing schedule. 3. Perform histopathological analysis of major organs at the end of the study.

Experimental Protocols

Western Blotting for EGFR Phosphorylation
  • Cell Lysis:

    • Seed EGFR-mutant cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for the desired time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an ECL substrate and an imaging system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes with shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AST5902 AST5902 Mesylate AST5902->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., low efficacy) In_Vitro In Vitro Issue? Start->In_Vitro In_Vivo In Vivo Issue? Start->In_Vivo Check_Compound Verify Compound Integrity (Storage, Handling, Dilution) Check_Cells Assess Cell Line (Authenticity, Passage, EGFR status) Check_Compound->Check_Cells Check_Protocol Review Experimental Protocol (Dosing, Timing, Reagents) Check_Cells->Check_Protocol Optimize_Assay Optimize Assay Conditions Check_Protocol->Optimize_Assay In_Vitro->Check_Compound Yes PK_Analysis Pharmacokinetic Analysis In_Vivo->PK_Analysis Yes Resistance_Analysis Investigate Resistance (Mutations, Bypass Pathways) Off_Target Evaluate Off-Target Effects Resistance_Analysis->Off_Target PK_Analysis->Resistance_Analysis Resolution Resolution Off_Target->Resolution Optimize_Assay->Resistance_Analysis

Caption: A logical workflow for troubleshooting unexpected this compound results.

References

Validation & Comparative

A Comparative Efficacy Analysis of Alflutinib and its Active Metabolite, AST5902

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of alflutinib (also known as furmonertinib) and its principal active metabolite, AST5902 mesylate. Alflutinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) with both EGFR-sensitizing and T790M resistance mutations.[1][2] AST5902 is the primary metabolite of alflutinib and is understood to contribute to its overall antineoplastic effects.[3] This document synthesizes available preclinical and clinical data to offer a comprehensive overview for research and drug development professionals.

Mechanism of Action

Alflutinib is a potent and selective inhibitor of EGFR tyrosine kinase. It targets the ATP-binding site of the EGFR kinase domain, thereby blocking the autophosphorylation and activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1] As a third-generation EGFR TKI, alflutinib is specifically designed to be effective against tumor cells harboring the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR inhibitors, while also retaining activity against common sensitizing mutations such as exon 19 deletions and the L858R substitution.[1][2] The antineoplastic activity of alflutinib is exerted by both the parent drug and its active metabolite, AST5902.[3]

Preclinical Efficacy

While comprehensive preclinical data for alflutinib has not been extensively published, available information indicates its potent activity against various EGFR mutations. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for alflutinib (furmonertinib) in cellular assays.

Table 1: Alflutinib (Furmonertinib) Cellular IC50 Values against Uncommon EGFR Mutations [4]

EGFR MutationCell LineIC50 (nM)
G719SBa/F312.4
L861QBa/F33.8
S768IBa/F321.6

Data from Zhang and Ou, 2022.[4]

Clinical Efficacy

A pivotal phase IIb, multicenter, single-arm study (NCT03452592) evaluated the efficacy and safety of alflutinib in patients with locally advanced or metastatic NSCLC who had progressed on prior EGFR-TKI therapy and were positive for the EGFR T790M mutation.[5]

Table 2: Clinical Efficacy of Alflutinib in EGFR T790M-Positive NSCLC (NCT03452592) [5][6]

Efficacy EndpointResult95% Confidence Interval (CI)
Objective Response Rate (ORR)73.6%67.3% - 79.3%
Disease Control Rate (DCR) at 6 weeks87.3%82.1% - 91.4%
Disease Control Rate (DCR) at 12 weeks82.3%76.6% - 87.1%
Median Progression-Free Survival (PFS)7.6 months7.0 - Not Available

Data from a cohort of 220 patients treated with 80 mg alflutinib once daily.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of EGFR inhibitors like alflutinib and AST5902.

EGFR Kinase Assay

This assay quantifies the inhibitory activity of a compound against the EGFR enzyme.

Protocol:

  • Reagents: Recombinant human EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (alflutinib or AST5902).

  • Procedure:

    • The EGFR enzyme is incubated with varying concentrations of the test compound.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • After a defined incubation period, the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or luminescence-based assays that detect the amount of ADP produced.

    • The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.

Protocol:

  • Cell Culture: NSCLC cell lines with specific EGFR mutations (e.g., H1975 for T790M/L858R) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of alflutinib or AST5902 for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

  • Tumor Implantation: Human NSCLC cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives alflutinib or AST5902 orally at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Key parameters include tumor growth inhibition (TGI) and, in some cases, tumor regression.

  • Toxicity Assessment: The body weight and general health of the mice are monitored to assess the toxicity of the treatment.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activation Alflutinib_AST5902 Alflutinib / AST5902 Alflutinib_AST5902->TK_Domain Inhibition P P TK_Domain->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: EGFR Signaling Pathway and Inhibition by Alflutinib/AST5902.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Kinase_Assay EGFR Kinase Assay IC50_Determination_vitro Determine IC50 Kinase_Assay->IC50_Determination_vitro Cell_Culture NSCLC Cell Culture (EGFR Mutant) Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Cell_Viability->IC50_Determination_vitro Xenograft_Model NSCLC Xenograft Model (Immunocompromised Mice) Treatment_Admin Drug Administration (Oral Gavage) Xenograft_Model->Treatment_Admin Tumor_Measurement Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Efficacy_Assessment Assess Tumor Growth Inhibition (TGI) Tumor_Measurement->Efficacy_Assessment

Caption: Experimental Workflow for Efficacy Evaluation.

References

A Head-to-Head Comparison: AST5902 Mesylate vs. Gefitinib in EGFR Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of EGFR inhibitors, this guide offers an objective comparison between the third-generation compound AST5902 mesylate (the active metabolite of furmonertinib) and the first-generation inhibitor gefitinib. This analysis is supported by preclinical data in key EGFR mutant non-small cell lung cancer (NSCLC) cell lines.

Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of NSCLC harboring activating EGFR mutations. However, the emergence of resistance, most notably the T790M mutation, has driven the development of next-generation inhibitors. AST5902, the primary active metabolite of the third-generation TKI furmonertinib (also known as alflutinib or AST2818), was designed to overcome this resistance while maintaining activity against initial activating mutations. Both furmonertinib and AST5902 contribute to the overall pharmacological activity.[1]

This guide summarizes the available in vitro data to provide a comparative overview of their performance against clinically relevant EGFR mutations.

Comparative Efficacy in EGFR Mutant Cell Lines

The in vitro potency of AST5902 and gefitinib has been evaluated in various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy in inhibiting cellular proliferation.

Cell LineEGFR Mutation StatusCompoundIC50 (nM)
PC-9Exon 19 DeletionAST5902 6.1 [1]
Gefitinib~10-20
H1975L858R & T790MAST5902 23.5 [1]
Gefitinib>10,000
A431Wild-Type EGFRAST5902 273.1 [1]
Gefitinib~2,500

Note: IC50 values for gefitinib are approximated from multiple literature sources and can vary based on experimental conditions.

As a third-generation inhibitor, AST5902 demonstrates potent activity against the T790M resistance mutation in the H1975 cell line, a key limitation of first-generation TKIs like gefitinib. Furthermore, AST5902 maintains high potency against the activating exon 19 deletion in the PC-9 cell line. Importantly, AST5902 shows significantly less activity against wild-type EGFR (A431 cell line) compared to its effect on mutant EGFR, suggesting a wider therapeutic window and potentially fewer off-target side effects.

Mechanism of Action: A Generational Divide

The differing efficacy of AST5902 and gefitinib stems from their distinct mechanisms of action at the molecular level.

Gefitinib: Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase. It competes with adenosine triphosphate (ATP) for the binding site in the kinase domain. In cells with activating EGFR mutations (e.g., exon 19 deletions or L858R), the ATP binding pocket has a higher affinity for gefitinib, leading to the inhibition of downstream signaling pathways like PI3K/AKT and MAPK/ERK, which in turn induces apoptosis. However, the T790M "gatekeeper" mutation alters the conformation of the ATP binding pocket, reducing the binding affinity of gefitinib and rendering it ineffective.

AST5902 (Furmonertinib): As a third-generation EGFR TKI, furmonertinib and its active metabolite AST5902 are irreversible inhibitors. They form a covalent bond with a specific cysteine residue (C797) in the ATP binding site of the EGFR kinase domain. This irreversible binding allows them to effectively inhibit EGFR signaling even in the presence of the T790M mutation. The unique chemical structure of furmonertinib, featuring a trifluoroethoxypyridine group, enhances its interaction with the hydrophobic pocket of the EGFR kinase domain across various mutant forms.[1] This design also confers selectivity for mutant EGFR over wild-type EGFR.

Signaling Pathway Inhibition:

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_pathways Downstream Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits (less effective with T790M) AST5902 AST5902 (Irreversible) AST5902->EGFR Inhibits (effective with T790M) Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_RAF_MEK_ERK->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Figure 1. Simplified EGFR Signaling Pathway and Inhibition by Gefitinib and AST5902.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to compare the efficacy of EGFR inhibitors.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-8,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and gefitinib in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.

  • Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Live cells will convert the reagent into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against the drug concentration to determine the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or gefitinib for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, viability dye negative).

Western Blot Analysis of EGFR Signaling

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.

  • Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis start Seed EGFR Mutant Cell Lines treat Treat with AST5902 or Gefitinib start->treat viability Cell Viability (MTS/MTT) treat->viability apoptosis Apoptosis (Annexin V) treat->apoptosis western Western Blot (Signaling Proteins) treat->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Figure 2. General workflow for the in vitro comparison of EGFR inhibitors.

Conclusion

The preclinical data strongly suggest that this compound, the active metabolite of furmonertinib, offers a significant advantage over the first-generation TKI gefitinib, particularly in the context of T790M-mediated resistance. Its potent and selective inhibition of mutant EGFR, including the common activating mutations and the T790M resistance mutation, positions it as a promising therapeutic agent in the ongoing effort to combat EGFR-driven NSCLC. Further head-to-head preclinical and clinical studies will continue to delineate the comparative benefits of this third-generation inhibitor.

References

A Comparative Analysis of AST5902 Mesylate as an EGFR Inhibitor for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of AST5902 mesylate in the landscape of EGFR inhibitors, supported by experimental data and detailed protocols.

This compound, the primary and pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) inhibitor Alflutinib (also known as Furmonertinib), demonstrates significant potential in targeting EGFR-driven malignancies. This guide provides a comprehensive comparison of this compound with other key EGFR inhibitors, presenting preclinical data, experimental methodologies, and pathway visualizations to inform research and development decisions.

Executive Summary

This compound, in conjunction with its parent compound Alflutinib, exhibits a compelling profile as a third-generation EGFR tyrosine kinase inhibitor (TKI). Preclinical data reveals potent and selective inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation, with efficacy comparable or superior to other third-generation inhibitors like Osimertinib in certain contexts. Notably, this compound and Alflutinib demonstrate a favorable selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potentially wider therapeutic window. This guide will delve into the quantitative data supporting these observations and provide the necessary context for their interpretation.

Data Presentation: Head-to-Head Comparison

The following tables summarize the in vitro potency of AST5902, its parent compound Furmonertinib, and the established third-generation EGFR inhibitor Osimertinib against various EGFR mutations. The data is derived from cell-based assays measuring the half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.

Table 1: Comparative IC50 Values (nM) of EGFR Inhibitors in Cell-Based Assays [1]

Mutation TypeCell LineAST5902FurmonertinibOsimertinib
Wild-Type EGFR A431273.1162.6471.6
Classical Mutations PC-9 (Exon 19 Deletion)6.13.312.9
H1975 (L858R/T790M)1.10.84.3
Uncommon Mutations Ba/F3 (G719S)-12.4-
Ba/F3 (S768I)-21.6-
Ba/F3 (L861Q)-3.8-

Note: Lower IC50 values indicate greater potency. Data for uncommon mutations for AST5902 and Osimertinib were not available in the cited source.

Mechanism of Action and Signaling Pathway

This compound, as a third-generation EGFR inhibitor, functions by irreversibly binding to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation is a hallmark of third-generation inhibitors, leading to sustained inhibition of EGFR signaling. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Autophosphorylation PI3K PI3K EGFR->PI3K Autophosphorylation JAK JAK EGFR->JAK Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Growth Growth mTOR->Growth STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription AST5902 This compound AST5902->EGFR Irreversible Inhibition

EGFR Signaling Pathway and Inhibition by this compound

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments used in the evaluation of EGFR inhibitors.

Cell-Based EGFR Phosphorylation Assay

This assay is crucial for determining the inhibitory effect of a compound on EGFR signaling within a cellular context.

Cell_Phosphorylation_Assay A Seed EGFR-dependent cells (e.g., PC-9, H1975) in 96-well plates B Starve cells to reduce basal EGFR phosphorylation A->B C Pre-treat with varying concentrations of This compound B->C D Stimulate with EGF to induce EGFR phosphorylation C->D E Lyse cells and quantify phosphorylated EGFR (pEGFR) and total EGFR by ELISA or Western Blot D->E F Calculate IC50 value based on dose-response curve E->F

Workflow for Cell-Based EGFR Phosphorylation Assay

Protocol:

  • Cell Culture: Culture EGFR-mutant cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) in appropriate media.

  • Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce baseline EGFR phosphorylation, incubate cells in serum-free media for 12-24 hours.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound or other EGFR inhibitors for 2-4 hours.

  • EGF Stimulation: Stimulate the cells with a final concentration of 50-100 ng/mL of human epidermal growth factor (EGF) for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification:

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated EGFR (pEGFR) and total EGFR.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies against pEGFR and total EGFR.

  • Data Analysis: Normalize the pEGFR signal to the total EGFR signal. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT_Assay_Workflow A Seed cells in 96-well plates and allow to adhere B Treat with a serial dilution of the EGFR inhibitor A->B C Incubate for 72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

Workflow for Cell Viability (MTT) Assay

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or other inhibitors.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion

This compound, as the active metabolite of Alflutinib, presents a promising profile as a third-generation EGFR inhibitor. The available preclinical data indicates high potency against clinically relevant activating and resistance mutations in EGFR, with a favorable selectivity profile compared to wild-type EGFR. This suggests that this compound could offer a significant therapeutic advantage in the treatment of EGFR-mutant non-small cell lung cancer. Further investigations into its binding kinetics, broader kinase selectivity, and in vivo efficacy will be crucial in fully elucidating its potential as a next-generation targeted therapy. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.

References

A Comparative Analysis of Third-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a pivotal advancement in the treatment of non-small cell lung cancer (NSCLC), particularly for patients with activating EGFR mutations and the acquired T790M resistance mutation. These inhibitors are designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) form, leading to improved efficacy and a better safety profile compared to earlier generations. This guide provides a detailed comparative analysis of four leading third-generation EGFR inhibitors: osimertinib, lazertinib, aumolertinib, and furmonertinib, supported by preclinical and clinical data.

Mechanism of Action and Preclinical Potency

Third-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This mechanism allows for potent and sustained inhibition of both sensitizing mutations (e.g., Exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation TKIs. A key characteristic of this class is its high selectivity for mutant EGFR over wild-type EGFR, which translates to a wider therapeutic window and reduced toxicity.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for each inhibitor against various EGFR genotypes, compiled from multiple preclinical studies.

Disclaimer: The IC50 values presented below are compiled from different preclinical studies. Direct comparison should be approached with caution as assay conditions (e.g., cell lines, ATP concentrations) may vary between studies.

EGFR Genotype Osimertinib IC50 (nM) Lazertinib IC50 (nM) Aumolertinib IC50 (nM) Furmonertinib IC50 (nM)
Exon 19 Del ~1-15~3-5Data not directly comparableData not directly comparable
L858R ~12-25~3-6Data not directly comparableData not directly comparable
L858R/T790M ~1-12~2-6~0.3-1~1.7
Exon 19 Del/T790M ~1-10~3-5~0.2-0.5~0.3
Wild-Type EGFR ~200-500~60-723~5-10~35-100

Data compiled from multiple sources. Specific values can vary based on the assay.[1][2]

Lazertinib has demonstrated a higher selectivity for mutant EGFR over wild-type in some preclinical models when compared to osimertinib.[1] Furmonertinib and its metabolite have also shown high selectivity and potent activity against both sensitizing and T790M mutations.[3] Aumolertinib is noted for its high selectivity, which may contribute to a favorable safety profile by minimizing inhibition of wild-type EGFR in normal tissues.

Clinical Performance: Efficacy and Safety

The clinical utility of these inhibitors has been established in large-scale Phase III clinical trials, where they have been compared primarily against first-generation EGFR TKIs as a first-line treatment for EGFR-mutated advanced NSCLC.

Clinical Efficacy

Progression-free survival (PFS) is a primary endpoint in these trials, measuring the time until disease progression or death. The objective response rate (ORR) reflects the proportion of patients with tumor shrinkage. Central Nervous System (CNS) activity is also a critical differentiator, as brain metastases are common in this patient population.

Metric Osimertinib (FLAURA Trial) Lazertinib (LASER301 Trial) Aumolertinib (AENEAS Trial) Furmonertinib (FURLONG Trial)
Comparator Gefitinib or ErlotinibGefitinibGefitinibGefitinib
Median PFS 18.9 months20.6 months19.3 months20.8 months
PFS Hazard Ratio 0.460.450.460.44
ORR 80%76%74%74%
CNS ORR 91%86% (in patients with CNS mets)Not directly reported in primary91% (in patients with CNS mets)
CNS Median PFS Not Reached26.0 months29.0 months (subgroup)20.8 months

All four third-generation inhibitors have demonstrated a statistically significant and clinically meaningful improvement in progression-free survival compared to first-generation TKIs, establishing them as the standard of care in the first-line setting.[4][5][6][7] Furmonertinib and aumolertinib have shown particularly promising CNS efficacy in their respective trials.[7][8] Direct head-to-head comparisons are limited, but an exploratory analysis from the MARIPOSA trial showed comparable median PFS between lazertinib (18.5 months) and osimertinib (16.6 months) monotherapy arms.[9]

Safety and Tolerability

The selectivity of third-generation inhibitors generally leads to a more manageable safety profile than earlier generations. However, adverse events (AEs) related to the inhibition of residual wild-type EGFR and other off-target effects still occur.

Adverse Event (Any Grade) Osimertinib (FLAURA) Lazertinib (LASER301) Aumolertinib (AENEAS) Furmonertinib (FURLONG)
Diarrhea 58%26%16%Data not specified
Rash/Acne 58%Not specified23%Data not specified
Paronychia 35% (Nail effects)Not specifiedNot specifiedData not specified
Stomatitis 29%Not specifiedNot specifiedData not specified
Paresthesia Not specified39%Not specifiedNot specified
CPK Increase Not specifiedNot specified36%Not specified
Grade ≥3 AEs 34%Not specified36%11% (Treatment-related)

Data represents incidence rates from respective Phase III trials.[1][4][10][11]

The safety profiles show some distinctions. Lazertinib is associated with a notable incidence of paresthesia.[5] Aumolertinib has a higher reported rate of creatine phosphokinase (CPK) increase.[1] Overall, the incidence of classic EGFR-related toxicities like rash and diarrhea appears to be lower with aumolertinib and lazertinib compared to osimertinib in their respective trials.[1][5][10]

Mechanisms of Resistance

Despite the high efficacy of third-generation EGFR inhibitors, acquired resistance is inevitable. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

cluster_0 Third-Gen EGFR TKI Action & Resistance TKI Third-Gen TKI (Osimertinib, etc.) EGFR_Mut Mutant EGFR (L858R/T790M, Ex19del/T790M) TKI->EGFR_Mut Inhibits (Covalent Bond at C797) C797S EGFR C797S Mutation (On-Target Resistance) EGFR_Mut->C797S Acquires Mutation Bypass Bypass Pathway Activation (Off-Target Resistance) EGFR_Mut->Bypass Leads to MET MET Amplification Bypass->MET HER2 HER2 Amplification Bypass->HER2 KRAS KRAS/BRAF Mutations Bypass->KRAS Pheno Phenotypic Transformation (e.g., to SCLC) Bypass->Pheno cluster_workflow Kinase Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate (60 min, RT) B->C D 4. Stop Reaction (Add EDTA) C->D E 5. Add Detection Ab (Eu-Antibody) D->E F 6. Incubate (30-60 min, RT) E->F G 7. Read Plate (TR-FRET Signal) F->G H 8. Analyze Data (Calculate IC50) G->H

References

A Head-to-Head Comparison of AST5902 and Rociletinib for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): AST5902 and rociletinib. Both compounds were developed to combat resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC), primarily mediated by the T790M "gatekeeper" mutation. While rociletinib's development was ultimately halted, a detailed comparison with emerging therapies like AST5902 (the active metabolite of alflutinib) remains valuable for the research and drug development community.

Mechanism of Action: Targeting the T790M Resistance Mutation

Both AST5902 and rociletinib are irreversible third-generation EGFR TKIs designed to selectively inhibit mutant forms of EGFR, including the sensitizing mutations (such as exon 19 deletions and L858R) and the acquired resistance mutation T790M, while sparing wild-type (WT) EGFR.[1][2] This selectivity for mutant EGFR is intended to reduce the toxicities associated with first and second-generation TKIs, which also inhibit WT EGFR, leading to side effects like rash and diarrhea.[3]

The T790M mutation, which accounts for 50-60% of acquired resistance cases to first-generation EGFR TKIs, involves the substitution of a threonine with a bulkier methionine at position 790 in the ATP-binding pocket of the EGFR kinase domain.[4][5] This change is thought to increase the receptor's affinity for ATP, thereby outcompeting ATP-competitive inhibitors like gefitinib and erlotinib.[6][7] Irreversible inhibitors like AST5902 and rociletinib overcome this by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, leading to sustained inhibition of the kinase activity.[1]

dot

cluster_0 EGFR Signaling Pathway cluster_1 Mechanism of Inhibition Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Activates RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/RAF/MEK/ERK Pathway Activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Dimerization & Autophosphorylation->PI3K/AKT/mTOR Pathway Activates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis RAS/RAF/MEK/ERK Pathway->Proliferation, Survival, Angiogenesis PI3K/AKT/mTOR Pathway->Proliferation, Survival, Angiogenesis AST5902 / Rociletinib AST5902 / Rociletinib AST5902 / Rociletinib->Dimerization & Autophosphorylation Inhibits Mutant EGFR (T790M) Mutant EGFR (T790M) AST5902 / Rociletinib->Mutant EGFR (T790M) Irreversibly binds to Mutant EGFR (T790M)->Dimerization & Autophosphorylation Constitutive Activation Cys797 Cys797 Mutant EGFR (T790M)->Cys797 via

Caption: EGFR Signaling and Inhibition by 3rd Gen TKIs.

Preclinical Performance: In Vitro Potency

Preclinical studies are crucial for determining the initial potency and selectivity of drug candidates. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit a biological process by 50%.

Compound EGFR L858R/T790M (IC50) Wild-Type EGFR (IC50) Selectivity Index (WT/Mutant)
Rociletinib 0.04 µM[8]>0.547 µM[9]>13.7
Alflutinib 10.3 ± 2.7 nM[10]--
AST5902 17.5 ± 0.1 nM[10]--

*Note: AST5902 is the active metabolite of alflutinib, and both contribute to the in vivo antitumor activity.[10] Data for alflutinib and AST5902 are presented together for a comprehensive view. A direct selectivity index for alflutinib/AST5902 was not available in the reviewed literature.

Rociletinib demonstrated potent inhibition of the EGFR L858R/T790M double mutant with an IC50 of 0.04 µM.[8] In cellular assays, it inhibited cell lines with both L858R/T790M and exon 19 del/T790M double mutations at concentrations of 7–32 nM, while cell lines with WT-EGFR were inhibited at much higher concentrations (547–4,275 nM), indicating a good selectivity profile.[9] Alflutinib and its active metabolite AST5902 also showed potent inhibition of the H1975 cell line, which harbors the L858R/T790M mutation, with IC50 values of 10.3 nM and 17.5 nM, respectively.[10]

Clinical Efficacy and Safety: A Comparative Overview

Direct head-to-head clinical trials between AST5902 (alflutinib) and rociletinib have not been conducted. Therefore, this comparison is based on data from separate clinical trial programs. It is important to note that cross-trial comparisons have limitations due to potential differences in study design, patient populations, and methodologies.

Rociletinib: The TIGER Trials

The clinical development of rociletinib was primarily evaluated in the TIGER series of trials. The TIGER-X (NCT01526928) was a Phase 1/2 study, and TIGER-3 (NCT02322281) was a Phase 3 study.[11][12]

Rociletinib Clinical Trial Data
Trial TIGER-X (Phase 1/2)[11]
Patient Population EGFR T790M-positive NSCLC, previously treated with EGFR TKI
Dose 500 mg and 625 mg BID
Objective Response Rate (ORR) 23% (500 mg), 32% (625 mg)
Median Progression-Free Survival (PFS) 8.0 months (across both doses)
Common Adverse Events (Grade ≥3) Hyperglycemia (26.9% at 500mg, 35.5% at 625mg), QTc prolongation (5.1% at 500mg, 9.5% at 625mg), Diarrhea (1.7% at 500mg, 5.0% at 625mg)[13]

In the TIGER-3 trial, which compared rociletinib to chemotherapy, enrollment was halted when the development of rociletinib was discontinued.[14] However, the available data showed a median PFS of 4.1 months for the 500 mg dose and 5.5 months for the 625 mg dose, compared to 2.5 months for chemotherapy.[14]

AST5902 (Alflutinib): Clinical Development

Alflutinib, the parent compound of AST5902, has undergone extensive clinical evaluation, particularly in China. A key study is the Phase IIb trial (NCT03452592).[15][16]

Alflutinib (AST5902) Clinical Trial Data
Trial Phase IIb (NCT03452592)[15][16]
Patient Population Locally advanced or metastatic EGFR T790M-mutated NSCLC, progressed after 1st/2nd-gen EGFR-TKIs
Dose 80 mg once daily
Objective Response Rate (ORR) 73.6%
Median Progression-Free Survival (PFS) 7.6 months
Common Adverse Events (Grade ≥3) Increased γ-glutamyltransferase, Increased aspartate aminotransferase, Upper respiratory tract infection, Cough (most AEs were Grade 1 or 2)

In a Phase I/II study, alflutinib demonstrated an overall objective response rate of 76.7% in patients with EGFR T790M-mutated NSCLC, including a 70.6% response rate in patients with central nervous system (CNS) metastases.[17] Exposures to alflutinib and its active metabolite AST5902 were found to be comparable at steady state.[17]

Experimental Protocols: A Glimpse into the Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies for both compounds.

EGFR Kinase Inhibition Assay (General Protocol)

dot

Start Start Prepare Recombinant EGFR Kinase Prepare Recombinant EGFR Kinase Start->Prepare Recombinant EGFR Kinase Add Test Compound (AST5902/Rociletinib) Add Test Compound (AST5902/Rociletinib) Prepare Recombinant EGFR Kinase->Add Test Compound (AST5902/Rociletinib) Add Substrate and ATP Add Substrate and ATP Add Test Compound (AST5902/Rociletinib)->Add Substrate and ATP Incubate Incubate Add Substrate and ATP->Incubate Measure Kinase Activity Measure Kinase Activity Incubate->Measure Kinase Activity Calculate IC50 Calculate IC50 Measure Kinase Activity->Calculate IC50

Caption: Workflow for EGFR Kinase Inhibition Assay.

A common method to determine the IC50 of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The protocol generally involves:

  • Enzyme Preparation : Recombinant human EGFR kinase (either wild-type or mutant) is prepared in a kinase buffer.

  • Compound Addition : The test compound (rociletinib or AST5902) at various concentrations is added to the wells of a microplate.

  • Reaction Initiation : A mixture of the kinase substrate (e.g., a synthetic peptide) and ATP is added to start the kinase reaction.

  • Incubation : The reaction is allowed to proceed for a set period at a controlled temperature.

  • ADP Detection : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis : The luminescence is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.[18]

Clinical Trial Protocol: TIGER-X (Rociletinib)

The TIGER-X study (NCT01526928) was a Phase 1/2, open-label, multicenter study.[13][19]

  • Patient Population : Patients with advanced or metastatic NSCLC with a documented activating EGFR mutation who had progressed on at least one prior EGFR TKI.

  • Study Design : The Phase 1 portion was a dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The Phase 2 portion evaluated the efficacy and safety of rociletinib at the RP2D.

  • Endpoints : The primary endpoints were safety and tolerability in Phase 1, and objective response rate (ORR) in Phase 2. Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and pharmacokinetics.[13]

  • Assessments : Tumor responses were assessed according to RECIST 1.1 criteria. Safety was monitored through the evaluation of adverse events, laboratory tests, and electrocardiograms.

Clinical Trial Protocol: Alflutinib Phase IIb (NCT03452592)

This was a multicenter, single-arm study to evaluate the efficacy and safety of alflutinib.[15][16]

  • Patient Population : Patients with locally advanced or metastatic EGFR T790M-mutated NSCLC who had progressed after first or second-generation EGFR-TKI therapy.

  • Study Design : Patients received 80 mg of alflutinib orally once daily until disease progression or unacceptable toxicity.

  • Endpoints : The primary endpoint was ORR as assessed by an independent radiological review committee. Secondary endpoints included disease control rate (DCR), DOR, PFS, overall survival (OS), and safety.[16]

  • Assessments : Efficacy was evaluated based on RECIST 1.1. Safety was assessed according to NCI CTCAE version 4.03.[16]

Conclusion

Both AST5902 (as the active metabolite of alflutinib) and rociletinib have demonstrated potent preclinical activity against the T790M resistance mutation in EGFR. However, their clinical development trajectories have diverged significantly.

Rociletinib showed initial promise but ultimately faced challenges with lower-than-anticipated response rates in later analyses and a notable incidence of hyperglycemia and QTc prolongation, leading to the discontinuation of its development.[11]

In contrast, alflutinib (and by extension, its active metabolite AST5902) has shown a high objective response rate and a manageable safety profile in clinical trials, particularly in the Phase IIb study.[15][16] The reported adverse events for alflutinib appear to be generally milder compared to those observed with rociletinib.

For researchers and drug developers, the story of these two third-generation EGFR TKIs underscores the importance of not only preclinical potency but also the overall clinical benefit-risk profile. The data presented here provides a valuable comparative perspective for the ongoing development of novel targeted therapies for NSCLC.

References

AST5902 Mesylate Demonstrates Potential in Overcoming Osimertinib Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 21, 2025 – New preclinical data on AST5902 mesylate, the primary active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) alflutinib (also known as aumolertinib or furmonertinib), suggest its potential as a therapeutic option for non-small cell lung cancer (NSCLC) that has developed resistance to osimertinib. While direct comparative studies on this compound are limited, evidence from studies on its parent compound, furmonertinib, indicates activity against various EGFR mutations and provides a rationale for its use in osimertinib-resistant settings.

Osimertinib, a standard-of-care treatment for EGFR-mutated NSCLC, inevitably leads to resistance in most patients, frequently through secondary mutations in the EGFR gene, such as the C797S mutation, or through the activation of alternative signaling pathways. The development of effective therapies to overcome this resistance is a critical unmet need for researchers and clinicians.

Efficacy in Preclinical Models of EGFR-Mutated NSCLC

Preclinical studies have demonstrated the potent and selective inhibitory activity of aumolertinib against a range of EGFR mutations. In a study evaluating its effect on various EGFR-mutated cell lines, aumolertinib displayed significant inhibition of cell proliferation. The half-maximal inhibitory concentrations (IC50) for cell viability were determined in Ba/F3 cells engineered to express different EGFR mutations.

EGFR MutationAumolertinib IC50 (nmol/L)Osimertinib IC50 (nmol/L)Afatinib IC50 (nmol/L)
FQEA10.6815.311.83
ASV29.8910.592.15
SVD44.5119.333.32
NPH143.50114.3011.20
S768I21.603.101.00
L861Q3.801.9025.50
T790M/L861Q453.47101.4010.10
G719S12.401.601.20
Wild-Type EGFR596.60112.901.90
Table adapted from a study on the antitumor activity of aumolertinib in NSCLC harboring uncommon EGFR mutations.[1][2]

These results indicate that aumolertinib is a potent inhibitor of various EGFR mutations, with a higher selectivity for mutant EGFR over wild-type EGFR compared to afatinib, and in some cases, comparable potency to osimertinib against specific mutations.[1][3]

In vivo studies using a patient-derived xenograft (PDX) model with an EGFR H773-V774insNPH mutation demonstrated that aumolertinib significantly inhibited tumor growth.[1]

Clinical Observations in Osimertinib-Resistant NSCLC

While comprehensive preclinical comparisons in osimertinib-resistant models are still emerging, clinical evidence from case studies and retrospective analyses suggests a role for furmonertinib after osimertinib failure. In a real-world study involving 39 patients with EGFR-mutated NSCLC who had developed resistance to osimertinib or aumolertinib, a re-challenge with high-dose furmonertinib (160 mg/day) resulted in a disease control rate (DCR) of 79.5% and a median progression-free survival (PFS) of 4.7 months.[4][5][6][7] Notably, patients with intracranial progression appeared to derive a greater benefit.[4][5]

Another case series reported on three patients with advanced NSCLC who experienced partial remission after being treated with aumolertinib following osimertinib failure.[4]

Mechanism of Action and Signaling Pathways

AST5902, as the active metabolite of alflutinib, functions as an irreversible inhibitor of the EGFR tyrosine kinase. It covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its signaling activity. This inhibition prevents the downstream activation of pro-survival pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR AST5902 This compound (Alflutinib metabolite) AST5902->EGFR

EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

To determine the IC50 values of EGFR inhibitors, a common method is the MTT or MTS assay.

Cell_Viability_Workflow A 1. Seed NSCLC cells in 96-well plates B 2. Treat cells with varying concentrations of EGFR inhibitor A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT/MTS reagent C->D E 5. Incubate to allow for formazan crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance with a plate reader F->G H 8. Calculate IC50 values G->H

General workflow for cell viability assays.

Protocol Outline:

  • Cell Seeding: NSCLC cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with a serial dilution of the EGFR inhibitor (e.g., this compound, osimertinib).

  • Incubation: Plates are incubated for 48-72 hours to allow the inhibitor to exert its effect.[1]

  • Reagent Addition: MTT or MTS reagent is added to each well.

  • Color Development: The plates are incubated to allow for the conversion of the reagent into a colored formazan product by viable cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against the inhibitor concentration.

Western Blot Analysis for EGFR Signaling

Western blotting is employed to assess the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol Outline:

  • Cell Treatment and Lysis: NSCLC cells are treated with the EGFR inhibitor, followed by cell lysis to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK, followed by incubation with secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Patient-Derived Xenograft (PDX) Models

PDX models are valuable for in vivo efficacy studies as they more closely recapitulate the heterogeneity of human tumors.

Protocol Outline:

  • Tumor Implantation: Fresh tumor tissue from a patient with NSCLC is surgically implanted into immunodeficient mice.[8]

  • Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and can be passaged into subsequent cohorts of mice for expansion.[4][8]

  • Drug Treatment: Mice bearing established tumors are treated with the EGFR inhibitor (e.g., by oral gavage).

  • Tumor Volume Measurement: Tumor volume is measured regularly to assess the treatment response.

  • Data Analysis: Tumor growth curves are plotted to compare the efficacy of different treatments.

Future Directions

The available data on furmonertinib (and by extension, its active metabolite AST5902) in the context of osimertinib resistance are encouraging. However, further head-to-head preclinical studies in osimertinib-resistant models, particularly those harboring the C797S mutation, are warranted to definitively establish its comparative efficacy against other therapeutic options. The ongoing clinical evaluation of furmonertinib in various settings will provide a clearer picture of its role in the evolving landscape of EGFR-mutated NSCLC treatment.

References

Assessing the Potency of AST5902 Mesylate Against Wild-Type EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of AST5902 mesylate, an active metabolite of the third-generation EGFR inhibitor alflutinib, against wild-type epidermal growth factor receptor (EGFR). The performance of this compound is evaluated in the context of other established EGFR inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound and EGFR Inhibition

AST5902 is the principal active metabolite of alflutinib (also known as furmonertinib or ASK120067), a third-generation EGFR tyrosine kinase inhibitor (TKI).[1][2] Third-generation EGFR TKIs are designed to selectively target EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3] This selectivity is crucial for minimizing off-target toxicities, such as rash and diarrhea, which are common with earlier-generation EGFR inhibitors that exhibit more potent activity against WT EGFR. This guide focuses on the in vitro potency of these inhibitors against the wild-type form of the receptor.

Comparative Potency Against Wild-Type EGFR

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound (as its parent compound alflutinib/ASK120067), the first-generation EGFR TKI gefitinib, and the third-generation EGFR TKI osimertinib against wild-type EGFR.

CompoundGenerationWild-Type EGFR IC50 (nM)Reference
Alflutinib (ASK120067)Third6.0[4]
GefitinibFirst~166[5]
OsimertinibThird480 - 1865

Note: The IC50 value for alflutinib (ASK120067) is used as a proxy for its active metabolite, AST5902, which exhibits similar antitumor activity.[1] The IC50 for gefitinib was determined in the H292 cell line, which expresses wild-type EGFR.[5]

Experimental Protocols

The determination of IC50 values for EGFR inhibitors typically involves in vitro kinase assays and cell-based proliferation assays.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of purified EGFR kinase in the presence of an inhibitor. The amount of ADP produced in the kinase reaction is measured, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human wild-type EGFR enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., a synthetic peptide)

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, combine the EGFR enzyme, kinase buffer, and varying concentrations of the test inhibitor.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the EGFR kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line expressing wild-type EGFR (e.g., A549)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.

Visualizing Key Processes

To better understand the context of EGFR inhibition and the experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR Wild-Type EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor AST5902 Mesylate Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow start Start prepare_reagents Prepare Reagents: - EGFR Enzyme/Cells - Inhibitors - Assay Buffers start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution assay_incubation Incubate with EGFR/Cells serial_dilution->assay_incubation signal_detection Add Detection Reagents & Measure Signal assay_incubation->signal_detection data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve signal_detection->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for determining the IC50 of an EGFR inhibitor.

Conclusion

The data presented in this guide indicates that this compound, represented by its parent compound alflutinib (ASK120067), is a potent inhibitor of wild-type EGFR with an IC50 of 6.0 nM.[4] In comparison, the first-generation inhibitor gefitinib shows a higher IC50 value of approximately 166 nM, while the third-generation inhibitor osimertinib demonstrates significantly less potency against wild-type EGFR, with IC50 values in the 480-1865 nM range.[5] This highlights the varying selectivity profiles of different generations of EGFR inhibitors. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other EGFR-targeted compounds.

References

Evaluating AST5902 Mesylate's Predecessor, Alflutinib, in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the evaluation of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). As direct preclinical data on AST5902 mesylate in PDX models is not publicly available, this guide focuses on its parent compound, alflutinib (AST2818), for which AST5902 is the primary active metabolite.[1] Clinical data for alflutinib is presented alongside preclinical data for another prominent third-generation EGFR TKI, osimertinib, to offer a comparative perspective.

Patient-derived xenografts are increasingly recognized as superior preclinical models that more accurately recapitulate the heterogeneity and clinical behavior of human tumors compared to traditional cell line-derived xenografts.[2][3][4][5] This makes them invaluable tools for evaluating the efficacy of targeted therapies like EGFR inhibitors.

Comparative Efficacy of Third-Generation EGFR Inhibitors

The following tables summarize the clinical efficacy of alflutinib in NSCLC patients with the EGFR T790M mutation and the preclinical efficacy of osimertinib in EGFR-mutant NSCLC PDX models. This comparison provides an insight into the expected performance of compounds like this compound in a preclinical setting.

Compound Model System Key EGFR Mutations Dosage Primary Endpoint Observed Efficacy
Alflutinib (AST2818) Clinical Trial (Phase IIb)T790M80 mg once dailyObjective Response Rate (ORR)73.6%[6]
Osimertinib PDX (NSCLC)Exon 19 deletion, L858R25 mg/kg per dayTumor Growth InhibitionSensitive in models with activating EGFR mutations[2]
Compound Model System Secondary Endpoints Observed Efficacy
Alflutinib (AST2818) Clinical Trial (Phase IIb)Disease Control Rate (DCR) at 12 weeks82.3%[6]
Median Progression-Free Survival (PFS)7.6 months[6]
Osimertinib PDX (NSCLC)Resistance DevelopmentInduced resistance associated with epithelial-to-mesenchymal transition[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for establishing and utilizing NSCLC PDX models to evaluate EGFR inhibitors, based on established practices.

Establishment of Patient-Derived Xenografts
  • Tumor Acquisition: Fresh tumor tissue from surgically resected NSCLC specimens is obtained with patient consent and under ethical approval.[3][7][8]

  • Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-SCID, SCID, or athymic nude mice).[3][7] The time between tumor resection and implantation is minimized to maintain tumor viability.[3]

  • Passaging: Once the initial tumor (F0 generation) reaches a volume of approximately 1000-1500 mm³, it is harvested and serially passaged into new cohorts of mice for expansion.[7] Studies are typically conducted on early passages (F2-F5) to ensure the PDX model retains the characteristics of the original patient tumor.[2]

  • Model Characterization: Established PDX models are characterized to confirm their fidelity to the original patient tumor through histology, immunohistochemistry, and molecular profiling (e.g., sequencing for EGFR mutations).[2][5][7]

In Vivo Efficacy Studies
  • Animal Cohorts: Immunodeficient mice bearing established NSCLC PDX tumors of a specific EGFR mutation status are randomized into treatment and control groups once tumors reach a predetermined volume (e.g., 100-200 mm³).

  • Drug Administration: The investigational drug (e.g., alflutinib) and comparator agents are administered to their respective cohorts, typically via oral gavage, at clinically relevant doses.[2][7] The vehicle used for drug formulation is administered to the control group.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.[7]

  • Endpoint Analysis: The study continues until tumors in the control group reach a predetermined endpoint size or for a defined duration. Primary endpoints often include tumor growth inhibition and objective response rates. Secondary endpoints may include body weight monitoring (for toxicity), progression-free survival, and analysis of biomarkers in tumor tissue upon study completion.[7]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors in PDX models.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AST5902 This compound AST5902->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

PDX_Workflow Patient Patient with NSCLC Tumor Tumor Resection Patient->Tumor Implantation Subcutaneous Implantation Tumor->Implantation Mouse_F0 Immunodeficient Mouse (F0) Implantation->Mouse_F0 Expansion Tumor Growth & Passaging Mouse_F0->Expansion Mouse_F1 Expansion Cohort (F1+) Expansion->Mouse_F1 Treatment Treatment with EGFR Inhibitor Mouse_F1->Treatment Analysis Data Analysis: Tumor Volume, Biomarkers Treatment->Analysis

Caption: Experimental workflow for evaluating EGFR inhibitors in PDX models.

References

Benchmarking AST5902 Mesylate Against Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of AST5902 mesylate, the active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) alflutinib (also known as furmonertinib), against the current standard of care for epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC), with a primary focus on patients who have developed the T790M resistance mutation.

Introduction

This compound is the principal and active metabolite of alflutinib, a potent and selective third-generation EGFR TKI.[1] Both alflutinib and AST5902 contribute to the in vivo pharmacological activity. This class of inhibitors is designed to target activating EGFR mutations (such as exon 19 deletions and L858R) and the key resistance mutation, T790M, while sparing wild-type EGFR, thereby aiming for a wider therapeutic window and reduced toxicity compared to earlier generation TKIs. The established standard of care for this patient population is osimertinib, another third-generation EGFR TKI that has demonstrated significant efficacy.[2][3] This document aims to provide an objective comparison based on available preclinical and clinical data to inform research and drug development professionals.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In NSCLC, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.

First and second-generation EGFR TKIs are effective against these activating mutations but are rendered ineffective by the emergence of the T790M "gatekeeper" mutation in exon 20. Third-generation inhibitors like alflutinib and osimertinib are specifically designed to overcome this resistance mechanism by forming a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of both the activating and T790M resistance mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Leads to AST5902 This compound (Alflutinib) AST5902->Autophosphorylation Inhibits Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay EGFR Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Xenograft NSCLC Cell Line Implantation in Mice Cell_Proliferation->Xenograft Treatment Drug Administration (e.g., Alflutinib, Osimertinib) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Efficacy and Toxicity Analysis Tumor_Measurement->Analysis

References

Unveiling the Molecular Impact of AST5902 Mesylate: A Comparative Guide to Downstream Signaling Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular effects of a therapeutic candidate is paramount. This guide provides a comparative analysis of AST5902 mesylate, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) inhibitor Alflutinib, and its validated impact on downstream signaling pathways. Through a synthesis of available data and established experimental methodologies, this document aims to offer a clear perspective on the compound's mechanism of action.

This compound, as the active form of Alflutinib, is designed to target and inhibit the EGFR, a receptor tyrosine kinase frequently implicated in oncogenesis.[1] The activation of EGFR triggers a cascade of intracellular signaling events crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. The primary downstream signaling networks affected by EGFR activation are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[2] Inhibition of EGFR by agents like AST5902 is expected to attenuate the phosphorylation and subsequent activation of key proteins within these cascades.

Comparative Analysis of Downstream Signaling Inhibition

While direct quantitative Western blot data for this compound's effect on downstream signaling proteins was not found in publicly available literature, the known mechanism of third-generation EGFR inhibitors allows for a strong inference of its activity. The efficacy of such inhibitors is routinely validated by assessing the phosphorylation status of EGFR itself (p-EGFR) and key downstream effectors such as AKT (p-AKT) and ERK (p-ERK). A reduction in the phosphorylated forms of these proteins serves as a direct indicator of the inhibitor's on-target activity.

To illustrate the expected effects of this compound, we can draw parallels from studies on other EGFR inhibitors. For instance, treatment of EGFR-mutant cancer cells with inhibitors like gefitinib or erlotinib has been shown to significantly reduce the phosphorylation of EGFR, AKT, and ERK.[3][4]

Below is a table summarizing the anticipated effects of this compound on key downstream signaling molecules, in comparison to a generic first-generation EGFR inhibitor and a control (untreated) state. The data presented is hypothetical and serves to illustrate the expected outcomes of validation experiments.

Target Protein Control (Untreated) First-Generation EGFR Inhibitor This compound (Anticipated)
p-EGFR HighModerateLow
Total EGFR HighHighHigh
p-AKT HighModerateLow
Total AKT HighHighHigh
p-ERK HighModerateLow
Total ERK HighHighHigh

Experimental Protocols for Validation

The validation of this compound's effect on downstream signaling would typically involve a series of well-established molecular biology techniques. The following is a detailed protocol for a key experiment, Western Blotting, used to assess changes in protein phosphorylation.

Western Blotting Protocol for Phosphorylated Protein Analysis

This protocol outlines the steps to measure the levels of phosphorylated EGFR, AKT, and ERK in cancer cell lines following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture EGFR-dependent cancer cell lines (e.g., HCC827, NCI-H1975) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (and/or comparator drugs) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (p-EGFR, p-AKT, p-ERK) and the total forms of these proteins.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to account for any variations in protein loading.

Visualizing the Mechanism of Action

To further elucidate the mechanism of this compound, the following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for its validation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AST5902 This compound AST5902->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Culture & Treatment with AST5902 lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-EGFR, p-AKT, p-ERK) block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect end Data Analysis detect->end

Caption: Experimental workflow for validating this compound's effect.

References

Safety Operating Guide

Safe Disposal of AST5902 Mesylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

AST5902 mesylate, a compound utilized in scientific research, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these procedures is critical for maintaining a safe research environment.

Hazard and Safety Information

AST5902 is classified with specific health and environmental hazards.[1] Key hazard statements and precautionary measures are summarized below.

Hazard ClassificationGHS Hazard Statement (H-Code)Precautionary Statement (P-Code)
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment.[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.[1]
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Proper Disposal Protocol for this compound

The following step-by-step procedure outlines the approved method for the disposal of this compound, including waste in solid form and in solvent.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound powder, contaminated consumables (e.g., weighing paper, pipette tips), and any spilled material in a dedicated, clearly labeled, and sealed waste container.

  • Liquid Waste: For this compound in solvent, collect the solution in a separate, sealed, and clearly labeled container designated for hazardous chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

4. Disposal:

  • The primary disposal method is through an approved waste disposal plant.[1] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol) and cleaning agents. Dispose of the cleaning materials as hazardous waste.

6. Emergency Spill Procedures:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the spilled material and absorbent into the designated hazardous waste container.[1]

  • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final Storage & Disposal cluster_improper Improper Disposal (Avoid) start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (In Solvent) waste_type->liquid_waste Liquid improper DO NOT Dispose in Regular Trash or Drain waste_type->improper collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange Pickup by Approved Waste Disposal Service (EHS) storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling AST5902 mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of AST5902 mesylate, a potent pharmaceutical compound. The following procedures are based on the available safety data for AST5902 and general best practices for handling hazardous chemicals in a laboratory setting.

Hazard Identification and Classification

AST5902 is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) is recommended[2][3].Hand Protection: Double-gloving with nitrile gloves[2].Body Protection: Disposable gown with tight-fitting cuffs[3].Eye Protection: Safety glasses with side shields or chemical splash goggles[4].
Solution Preparation and Handling Primary Engineering Control: Chemical fume hood.Respiratory Protection: As needed based on risk assessment of aerosol generation.Hand Protection: Double-gloving with nitrile gloves.Body Protection: Disposable gown.Eye Protection: Safety glasses with side shields or chemical splash goggles.
General Laboratory Operations Hand Protection: Single pair of nitrile gloves.Body Protection: Laboratory coat.Eye Protection: Safety glasses.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure all work with solid this compound is conducted within a certified chemical fume hood or other appropriate ventilated enclosure to avoid inhalation of dust particles[1].

  • Verify that an eye-wash station and safety shower are readily accessible[5].

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

2. Weighing and Aliquoting:

  • Don the appropriate PPE as outlined in the table above.

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling this compound.

  • Carefully weigh the desired amount of the compound, avoiding any actions that could generate dust.

  • Immediately seal the stock container after use.

3. Solution Preparation:

  • Within the chemical fume hood, slowly add the solvent to the solid this compound to prevent splashing.

  • If necessary, use sonication or gentle heating to aid dissolution, ensuring the container is appropriately sealed or vented as required.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Collect the spilled material and absorbent into a sealed container for hazardous waste disposal[1][6].

  • Decontaminate the spill area with an appropriate solvent or cleaning solution.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not dispose of this material down the drain[1].

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations[1][7].

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weighing & Aliquoting don_ppe->weigh dissolve Solution Preparation weigh->dissolve spill Spill Response weigh->spill experiment Experimental Use dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.